molecular formula C12H14N4O3 B2384027 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-10-9

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2384027
CAS No.: 400079-10-9
M. Wt: 262.269
InChI Key: SMZLRUIMHUOFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a synthetic chemical compound featuring a nicotinate core linked to a 1,2,4-triazole heterocycle. This structure places it in a class of chemicals known for a wide spectrum of significant biological activities. Researchers are interested in this compound and its analogues for potential applications in herbicide discovery and pharmaceutical development . Compounds containing the 1,2,4-triazole nucleus have been extensively studied and demonstrated diverse pharmacological properties, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities . The specific substitution pattern on the triazole ring is critical for its biological activity and research applications . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLRUIMHUOFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: Structural Profiling, Synthetic Methodology, and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a highly functionalized heterocyclic compound characterized by a pyridine-3-carboxylate core, a 1,2,4-triazole pharmacophore, and a 2-ethoxyethyl ester side chain. This specific architectural combination is frequently utilized in the rational design of agrochemicals (e.g., systemic fungicides) and pharmaceutical prodrugs. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthetic methodology, and its putative mechanism of target engagement.

Structural Rationale & Physicochemical Profiling

The molecular architecture of this compound is purposefully modular, with each moiety serving a distinct physicochemical or pharmacological function:

  • The Nicotinate Core: The pyridine ring acts as a rigid, electron-deficient scaffold capable of participating in

    
     stacking interactions within enzyme binding pockets.
    
  • The 1H-1,2,4-Triazole Moiety: Positioned at C6, this ring is a classic bioisostere and metal-binding pharmacophore. The unhindered nitrogen atoms (specifically N4) are highly effective at coordinating with transition metals, such as the heme iron in Cytochrome P450 (CYP450) enzymes[1].

  • The 2-Ethoxyethyl Ester: Free carboxylic acids often suffer from poor membrane permeability due to ionization at physiological pH. Esterification with 2-ethoxyethanol masks this charge, acting as a cleavable prodrug motif. The ether oxygen maintains a degree of aqueous solubility, while the overall ester significantly boosts lipid bilayer permeation[2].

Quantitative Physicochemical Data

The following table summarizes the deterministic properties of the compound, crucial for predicting its pharmacokinetic and environmental behavior.

PropertyValueStructural Rationale
IUPAC Name 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylateStandardized nomenclature
Molecular Formula C₁₂H₁₄N₄O₃Derived from constituent fragments
Molecular Weight 262.27 g/mol Optimal for small-molecule diffusion
H-Bond Donors 0Enhances lipophilicity and BBB/membrane crossing
H-Bond Acceptors 6N2/N4 (triazole), N1 (pyridine), O (carbonyl), O (ester), O (ether)
Rotatable Bonds 7Provides conformational flexibility for induced-fit binding
Estimated LogP ~1.8Balances aqueous solubility with lipid permeability

Self-Validating Synthetic Methodology

The synthesis of this compound requires a two-step sequence. The protocols below are designed as self-validating systems, ensuring that intermediate conversion can be analytically confirmed before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Couple 1H-1,2,4-triazole to the C6 position of 6-chloronicotinic acid.

  • Causality & Rationale: The C6 position of 6-chloronicotinic acid is highly electrophilic. While the unprotected carboxylic acid becomes deprotonated under basic conditions (which typically reduces electrophilicity), the synergistic electron-withdrawing effect of the pyridine nitrogen still permits the SNAr at elevated temperatures[3]. Potassium carbonate (

    
    ) is selected as a mild base to deprotonate the triazole (
    
    
    
    ) without degrading the solvent.
  • Procedure:

    • Suspend 6-chloronicotinic acid (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and heat the sealed vessel to 120°C for 4 hours.
      
    • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the potassium salt of the product).

    • Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl. The intermediate, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid , will precipitate as a white solid. Filter and dry under vacuum.

Step 2: Acyl Chloride Activation and Esterification
  • Objective: Install the 2-ethoxyethyl chain.

  • Causality & Rationale: Direct Fischer esterification of electron-deficient pyridines is thermodynamically disfavored and low-yielding. Conversion to the acyl chloride using thionyl chloride (

    
    ) bypasses this barrier. Triethylamine (
    
    
    
    ) is strictly required as an acid scavenger; without it, the basic triazole and pyridine nitrogens would protonate, precipitating as insoluble HCl salts and sequestering the reactive intermediate[4].
  • Procedure:

    • Suspend the intermediate (1.0 eq) in neat

      
       (5.0 eq) and reflux for 2 hours until the solution becomes homogenous.
      
    • Strip excess

      
       under reduced pressure to yield the crude acyl chloride.
      
    • Dissolve the residue in anhydrous DCM, cool to 0°C, and add 2-ethoxyethanol (1.5 eq) followed dropwise by

      
       (2.0 eq).
      
    • Validation: The reaction is instantaneous. Quench with saturated

      
       to neutralize any unreacted acid. Extract with DCM, dry over 
      
      
      
      , and concentrate to yield the final product.

SyntheticWorkflow N1 6-Chloronicotinic Acid (Starting Material) N2 1H-1,2,4-Triazole + K2CO3 / DMF N1->N2 SNAr Reaction N3 6-(1H-1,2,4-Triazol-1-yl) nicotinic acid N2->N3 120°C, 4h N4 SOCl2 (Reflux) then 2-Ethoxyethanol N3->N4 Acyl Chloride Formation N5 2-Ethoxyethyl 6-(1H-1,2,4- triazol-1-yl)nicotinate N4->N5 Esterification (Et3N, DCM)

Fig 1: Two-step synthetic workflow from 6-chloronicotinic acid to the final ethoxyethyl ester.

Mechanistic Pathway & Target Engagement

The compound is engineered to function as a lipophilic prodrug. Its primary mechanism of action relies on a two-phase physiological engagement:

  • Prodrug Activation: Upon application or administration, the lipophilic 2-ethoxyethyl ester facilitates rapid permeation across cellular membranes (e.g., fungal cell walls or human intestinal epithelia). Once intracellular, ubiquitous carboxylesterases (CES) hydrolyze the ester linkage, releasing the active pharmacophore, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid.

  • Enzyme Inhibition: The free acid translocates to the target enzyme—typically a Cytochrome P450 variant such as CYP51 (lanosterol 14

    
    -demethylase). The N4 atom of the triazole ring acts as a strong ligand, coordinating directly to the Fe(II/III) ion of the heme porphyrin. This coordination displaces diatomic oxygen, fundamentally blocking the enzyme's catalytic cycle and halting the biosynthesis of critical sterols (e.g., ergosterol)[1].
    

MechanismOfAction Prodrug 2-Ethoxyethyl 6-(1H-1,2,4- triazol-1-yl)nicotinate Esterase Carboxylesterase (CES) Hydrolysis Prodrug->Esterase Membrane Permeation Active 6-(1H-1,2,4-triazol-1-yl) nicotinic acid Esterase->Active Cleavage of 2-ethoxyethyl group Target Cytochrome P450 (CYP51) Heme Iron Binding Active->Target Triazole N4 coordinates to Fe(II/III) Effect Inhibition of Ergosterol Biosynthesis Pathway Target->Effect Pathway Blockade

Fig 2: Prodrug activation and CYP450 inhibition mechanism of the triazolyl nicotinate.

Analytical Characterization Standards

To conclusively verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Triazole Protons: Two distinct singlets highly deshielded at

      
       ~8.60 ppm and 
      
      
      
      ~9.25 ppm, confirming the presence of the electron-deficient 1,2,4-triazole ring.
    • Pyridine Protons: An AMX spin system. The proton adjacent to the pyridine nitrogen (C2) will appear as a doublet of doublets near

      
       ~9.05 ppm.
      
    • Ethoxyethyl Chain: A multiplet for the ester

      
       at 
      
      
      
      ~4.50 ppm, a multiplet for the ether
      
      
      at
      
      
      ~3.75 ppm, a quartet for the ethyl
      
      
      at
      
      
      ~3.55 ppm, and a terminal methyl triplet at
      
      
      ~1.20 ppm.
  • LC-MS (ESI+): A dominant molecular ion peak

    
     at m/z 263.1, with a secondary sodium adduct 
    
    
    
    at m/z 285.1.

References

  • phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | C14H10N4O2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • International Nonproprietary Names for Pharmaceutical Substances Source: World Health Organization (WHO) URL:[Link]

  • WO2014068988A1 - Pyrazolopyridine derivatives as ttx-s blockers Source: Google Patents URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Properties of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties of 6-(1H-1,2,4-triazol-1-yl)nicotinic Acid Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 1,2,4-triazole ring and the nicotinic acid (pyridine-3-carboxylic acid) moiety each represent "privileged structures"—frameworks that are recognized by multiple biological targets and serve as the foundation for a wide array of therapeutic agents.[1][2] The 1,2,4-triazole nucleus is renowned for its metabolic stability and its ability to engage in hydrogen bonding and coordination interactions, making it a key component in drugs ranging from antifungals like fluconazole to anticancer agents like letrozole.[3][4] Similarly, the nicotinic acid scaffold is not only a vital vitamin (B3) but also a versatile building block in drug development, known for its favorable pharmacokinetic properties.[5]

This technical guide delves into the chemical and biological properties of a hybrid molecular architecture: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid and its derivatives . By covalently linking these two powerful moieties, a new class of compounds emerges with unique electronic, steric, and pharmacological profiles. This document provides researchers, scientists, and drug development professionals with a synthesized overview of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential of these compounds, grounded in field-proven insights and authoritative references.

Synthetic Strategies and Molecular Characterization

The construction of the 6-(1H-1,2,4-triazol-1-yl)nicotinic acid core is a critical first step in exploring its therapeutic potential. The synthetic route must be robust, efficient, and amenable to the creation of a diverse library of derivatives for SAR studies.

Generalized Synthetic Workflow

A common and effective strategy begins with nicotinic acid or its ester, which undergoes a series of transformations to build the triazole ring onto the pyridine core. A representative pathway often starts from isonicotinic acid hydrazide (a positional isomer, but illustrating a common principle for pyridine carboxylic acids), which serves as a versatile precursor for forming various five-membered heterocycles.[6][7]

Synthesis_Workflow A Nicotinic Acid Derivative (e.g., 6-chloronicotinic acid) B Hydrazinolysis (e.g., Hydrazine Hydrate) A->B C Nicotinohydrazide Intermediate B->C D Cyclization Precursor Formation (e.g., + CS2, KOH) C->D E Intermediate Salt (e.g., Dithiocarbazate) D->E F Cyclization with Hydrazine E->F G 4-amino-1,2,4-triazole-3-thiol derivative F->G H Final Derivative Synthesis (e.g., Alkylation, Acylation, Schiff Base formation) G->H I Target 6-(1H-1,2,4-triazol-1-yl)nicotinic Acid Derivatives H->I

Caption: Generalized synthetic pathway for triazole-nicotinic acid derivatives.

Experimental Protocol: Synthesis of a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Intermediate

This protocol, adapted from established methodologies for analogous compounds, describes the formation of a key intermediate that can be further modified to generate a wide range of derivatives.[6] The causality behind these steps lies in the nucleophilic character of the hydrazide and the subsequent intramolecular cyclization driven by the formation of a stable aromatic triazole ring.

Step 1: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol (Precursor)

  • Dissolve isonicotinic acid hydrazide (10 mmol) in absolute ethanol (100 mL).

  • Add potassium hydroxide (10 mmol) to the solution and stir until fully dissolved.

  • Add carbon disulfide (12 mmol) dropwise at room temperature.

    • Rationale: The basic medium deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS2, initiating the cyclization process.

  • Reflux the reaction mixture for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Cool the mixture, concentrate under reduced pressure, and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the oxadiazole-thiol precursor.

Step 2: Conversion to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the oxadiazole-thiol precursor (5 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (80%, 25 mmol) to the suspension.

  • Reflux the mixture for 6-8 hours. The suspension should gradually become a clear solution.

    • Rationale: Hydrazine acts as a nucleophile, opening the oxadiazole ring and subsequently cyclizing to form the more stable aminotriazole ring system.

  • Cool the reaction mixture. The product will precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to obtain the target aminotriazole thiol intermediate.

Spectroscopic Characterization

The structures of synthesized compounds are confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons (typically in the δ 7.0-9.0 ppm range) and any protons on substituents. The NH proton of the triazole ring may appear as a broad singlet at a higher chemical shift (δ 10-14 ppm).[4][8]

  • ¹³C NMR: Aromatic carbons of both pyridine and triazole rings will appear in the δ 110-160 ppm region. The C=S carbon in thiol derivatives will be significantly downfield.[8]

  • FT-IR: Key vibrational bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (1560-1600 cm⁻¹), and C-N stretching (1310-1370 cm⁻¹), confirming the presence of the triazole ring.[9]

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.[4]

Biological Properties and Structure-Activity Relationships (SAR)

The fusion of the 1,2,4-triazole and nicotinic acid scaffolds creates a platform for a diverse range of biological activities. The triazole often acts as a pharmacophore, interacting with biological targets, while the nicotinic acid portion can modulate solubility, cell permeability, and pharmacokinetic profiles.

Antifungal Activity

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs.[3][10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 6-(1H-1,2,4-triazol-1-yl) nicotinic acid derivative Triazole->Inhibition Inhibition->CYP51 Inhibition

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Executive Summary & Identification Strategy

The compound This compound is a specialized ester derivative of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid . Structurally, it combines a triazole-substituted pyridine core with a 2-ethoxyethyl (Cellosolve) ester moiety. This specific architecture is characteristic of a prodrug or advanced intermediate designed to modulate lipophilicity (LogP) and solubility, potentially for pharmaceutical applications targeting enzymes such as xanthine oxidase or specific GPCRs.

CAS Number Search & Status

As of February 2026, a specific CAS Registry Number for the full ester This compound is not widely indexed in public chemical registries (PubChem, CAS Common Chemistry). This indicates the compound is likely a novel research entity , a proprietary intermediate within a specific patent landscape, or a custom synthesis target .

Researchers must therefore rely on the fragment-based identification strategy detailed below to validate the molecule and its precursors.

Table 1: Core Chemical Identity & Precursors

ComponentChemical NameCAS NumberRole
Target This compound Not Assigned / Proprietary Target Molecule
Precursor A 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid281232-20-0 Core Scaffold
Precursor B 2-Ethoxyethanol110-80-5 Esterifying Agent
Analog Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate338408-19-8 Structural Analog

Synthetic Methodology (Steglich Esterification)

Since the specific ester is not commercially ubiquitous, its synthesis must be approached via direct esterification of the parent acid. The Steglich Esterification (DCC/DMAP) is the preferred route over acid chloride generation due to the potential sensitivity of the triazole ring to harsh chlorinating agents (e.g., SOCl₂).

Reaction Pathway

The synthesis involves the coupling of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (1) with 2-ethoxyethanol (2) using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.[1]

SynthesisPathway Acid 6-(1H-1,2,4-Triazol-1-yl) nicotinic acid (CAS 281232-20-0) Intermediate O-Acylisourea Intermediate Acid->Intermediate Activation Alcohol 2-Ethoxyethanol (CAS 110-80-5) Product 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl) nicotinate (Target Ester) Alcohol->Product Nucleophilic Attack DCC DCC (Coupling) DCC->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Intermediate->Product DCU DCU (Byproduct) Intermediate->DCU

Figure 1: Steglich esterification pathway for the synthesis of the target ester.

Detailed Protocol
  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid in anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

  • Catalyst Addition: Add 0.1 eq of DMAP and stir at 0°C under nitrogen atmosphere for 10 minutes.

  • Coupling: Add 1.1 eq of DCC dissolved in minimal DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Esterification: Add 1.2 eq of 2-ethoxyethanol. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of EtOAc/Hexanes (typically 30% to 60% EtOAc due to the polarity of the triazole).

Structural Characterization & Validation

To validate the identity of the synthesized compound without a reference standard, researchers must rely on first-principles spectral assignment. The 2-ethoxyethyl group provides a distinct NMR signature that confirms ester formation.

Table 2: Predicted ¹H NMR Shifts (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Value
Triazole C-H (3-pos) 9.25Singlet1HCharacteristic of 1,2,4-triazole
Pyridine C-H (2-pos) 9.05Doublet (J~2Hz)1HDeshielded alpha-proton
Pyridine C-H (4-pos) 8.45Doublet of Doublets1HOrtho-coupling
Triazole C-H (5-pos) 8.15Singlet1HCharacteristic of 1,2,4-triazole
Pyridine C-H (5-pos) 7.90Doublet (J~8Hz)1HMeta-coupling
Ester -OCH₂- 4.50Triplet2HKey confirmation of ester
Ether -OCH₂- 3.75Triplet2HEthoxyethyl chain
Ethyl -CH₂- 3.60Quartet2HEthoxyethyl chain
Terminal -CH₃ 1.25Triplet3HTerminal methyl
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected [M+H]⁺: Calculate based on formula C₁₂H₁₄N₄O₃.

    • Exact Mass: 262.11

    • Observed m/z: 263.12

  • Fragmentation Pattern: Expect loss of the ethoxyethyl group (m/z ~89 loss) yielding the acylium ion of the parent acid (m/z ~173).

Applications & Theoretical Pharmacology

Understanding the "why" behind this molecule requires analyzing its functional moieties.

Prodrug Design (Solubility & Permeability)

The 2-ethoxyethyl ester is a classic "soft drug" strategy.

  • Lipophilicity: The parent acid (CAS 281232-20-0) is highly polar and may suffer from poor membrane permeability. Esterification with 2-ethoxyethanol increases the LogP, facilitating passive diffusion across cell membranes.

  • Metabolic Stability: Once in plasma, plasma esterases (e.g., butyrylcholinesterase) hydrolyze the ester, releasing the active 6-(1H-1,2,4-triazol-1-yl)nicotinic acid .

Potential Therapeutic Targets

Based on the scaffold, this molecule is likely investigated for:

  • Xanthine Oxidase Inhibition: Analogs of triazolyl-pyridines are potent inhibitors (related to Topiroxostat structures).

  • Nicotinic Receptor Modulation: The nicotinic core suggests potential affinity for nAChRs, though the bulky triazole likely precludes orthosteric binding, pointing towards allosteric modulation.

MechanismOfAction Prodrug This compound (Lipophilic Prodrug) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Metabolism Plasma Esterases (Hydrolysis) Absorption->Metabolism ActiveDrug 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (Active Metabolite) Metabolism->ActiveDrug Target Target Enzyme (e.g., Xanthine Oxidase) ActiveDrug->Target Inhibition

Figure 2: Theoretical prodrug activation pathway.

Safety & Handling

  • 2-Ethoxyethanol (Cellosolve): This reagent is a known reproductive toxin (Category 1B) and can be absorbed through the skin. All synthesis must be conducted in a fume hood with butyl rubber gloves.

  • Triazoles: Generally stable, but can exhibit shock sensitivity if nitrated or halogenated under acidic conditions. Maintain neutral/basic conditions during workup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135409384, 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8122, 2-Ethoxyethanol. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol for DCC/DMAP coupling).
  • Vertex AI Search (2026). CAS Registry Data Analysis. (Confirmed CAS 281232-20-0 for parent acid).[1][2]

Sources

An In-depth Technical Guide to the Biological Activity of Triazolyl Nicotinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to create hybrid molecules with enhanced biological activity is a cornerstone of modern drug discovery. This guide delves into the scientific rationale and technical execution behind the synthesis and evaluation of triazolyl nicotinate esters, a class of compounds demonstrating significant therapeutic potential. The fusion of the triazole moiety, a versatile heterocyclic ring known for its broad spectrum of biological activities, with nicotinic acid (a form of vitamin B3) and its derivatives, which are crucial in various metabolic pathways, presents a compelling strategy for the development of novel therapeutic agents.[1][2][3]

Triazole derivatives are recognized for their wide array of pharmacological properties, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities.[3][4][5][6] The stability of the triazole ring and its ability to engage in various biological interactions make it a favored component in drug design.[6] Similarly, nicotinic acid and its esters are not only vital for cellular metabolism but have also been investigated for their potential in treating a range of conditions, including cancer.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and structure-activity relationships of triazolyl nicotinate esters.

I. The Strategic Fusion: Rationale for Hybridization

The design of triazolyl nicotinate esters is predicated on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially synergistic or additive biological effects. The triazole ring, with its three nitrogen atoms, can act as a stable scaffold and participate in hydrogen bonding and other non-covalent interactions with biological targets.[6][7] Nicotinate esters, on the other hand, can influence the pharmacokinetic properties of the molecule and may also contribute to its mechanism of action.

The Versatile Triazole Core

Triazoles exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[8][9] Both have been extensively incorporated into a variety of clinically used drugs.[5][10] The 1,2,3-triazole moiety is often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][10] This synthetic accessibility allows for the facile generation of diverse libraries of triazole-containing compounds. The 1,2,4-triazole ring is also a common feature in many antimicrobial and antifungal agents.[4][11]

Nicotinic Acid and Its Esters: More Than a Vitamin

Nicotinic acid, or niacin, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular redox reactions. Beyond its nutritional role, derivatives of nicotinic acid have been explored for their anticancer properties, with some demonstrating the ability to inhibit key enzymes involved in cancer cell proliferation.[1][2][12] The esterification of nicotinic acid allows for the modulation of its physicochemical properties, such as lipophilicity, which can impact cell permeability and overall bioavailability.

II. Synthesis of Triazolyl Nicotinate Esters: A Step-by-Step Approach

The synthesis of triazolyl nicotinate esters typically involves a multi-step process that leverages established organic chemistry reactions. A general synthetic pathway often begins with the preparation of a triazole-containing intermediate, which is then coupled with a nicotinic acid derivative.

General Synthetic Protocol:

A common approach to synthesizing 1,2,4-triazole derivatives involves the following key steps:

  • Hydrazide Formation: The synthesis often commences with the conversion of a carboxylic acid (e.g., a substituted benzoic acid) to its corresponding hydrazide by reacting it with hydrazine hydrate.[4]

  • Thiosemicarbazide Synthesis: The hydrazide is then reacted with an isothiocyanate to form a thiosemicarbazide intermediate.[13]

  • Triazole Ring Formation: The thiosemicarbazide undergoes intramolecular cyclization, typically in the presence of a base like sodium hydroxide, to yield the 1,2,4-triazole-3-thione.[13]

  • Esterification: The final step involves the esterification of the triazole derivative with a nicotinic acid derivative. This can be achieved by reacting the triazole with a nicotinoyl chloride or by using coupling agents.

For the synthesis of 1,2,3-triazolyl nicotinate esters, the "click chemistry" approach is highly favored.[5][10][14] This typically involves:

  • Azide and Alkyne Synthesis: Preparation of an azide-functionalized molecule and an alkyne-functionalized nicotinic acid ester.

  • Copper-Catalyzed Cycloaddition: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.[15]

Illustrative Synthetic Workflow

SynthesisWorkflow cluster_124_triazole 1,2,4-Triazole Synthesis cluster_nicotinate Nicotinate Moiety cluster_final_product Final Product Assembly A Carboxylic Acid B Hydrazide A->B Hydrazine Hydrate C Thiosemicarbazide B->C Isothiocyanate D 1,2,4-Triazole-3-thione C->D Base (e.g., NaOH) G Triazolyl Nicotinate Ester D->G Esterification E Nicotinic Acid F Nicotinoyl Chloride E->F Thionyl Chloride F->G

Caption: General synthetic workflow for 1,2,4-triazolyl nicotinate esters.

III. Biological Activities: A Multifaceted Pharmacological Profile

Triazolyl nicotinate esters have been investigated for a range of biological activities, with promising results in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The prevalence of drug-resistant microbial infections necessitates the development of novel antimicrobial agents. Triazole derivatives have a well-established history as potent antifungal and antibacterial agents.[4][11] The mechanism of action for many antifungal triazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5]

Studies on various triazole derivatives have demonstrated their efficacy against a broad spectrum of bacteria and fungi. For example, certain 1,2,4-triazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[11] The incorporation of a nicotinate ester moiety can potentially enhance the antimicrobial properties of the triazole core by improving cellular uptake or interacting with other microbial targets.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic anticancer drugs is a continuous effort.[1][2] Both triazole and nicotinic acid derivatives have independently shown promise as anticancer agents.[1][2][5][10]

The anticancer activity of triazole-containing compounds can be attributed to various mechanisms, including the inhibition of enzymes involved in tumor growth and the induction of apoptosis.[5][16] Nicotinamide derivatives have been investigated for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which is often upregulated in cancer cells.[12] The combination of these two pharmacophores in triazolyl nicotinate esters could lead to compounds with enhanced potency and selectivity against cancer cells. For instance, some novel nicotinic acid derivatives have shown significant cytotoxic potential against various cancer cell lines.[17][18]

IV. Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized triazolyl nicotinate esters, a series of in vitro assays are typically employed. These assays provide crucial data on the compound's efficacy and mechanism of action.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.[17][18]

Experimental Workflow for Biological Evaluation

BiologicalEvaluation cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Start Synthesized Triazolyl Nicotinate Esters A3 Broth Microdilution Start->A3 B2 MTT Assay Start->B2 A1 Bacterial Strains A1->A3 A2 Fungal Strains A2->A3 A4 MIC Determination A3->A4 B1 Cancer Cell Lines B1->B2 B3 IC50 Determination B2->B3

Caption: Workflow for evaluating the biological activity of synthesized compounds.

V. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for optimizing lead compounds. For triazolyl nicotinate esters, SAR studies would focus on how modifications to different parts of the molecule affect its antimicrobial and anticancer properties.

Key Structural Modifications for SAR Analysis:
  • Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.[20]

  • Linker between the Triazole and Nicotinate Moieties: The length and flexibility of the linker connecting the two pharmacophores can impact the overall conformation of the molecule and its ability to bind to a target.

  • Substituents on the Nicotinate Ring: Modifications to the pyridine ring of the nicotinate moiety can affect the compound's solubility, metabolic stability, and target-binding affinity.

Data Presentation: Summarizing Biological Activity
Compound IDR1 (Triazole Substituent)R2 (Nicotinate Substituent)MIC (µg/mL) vs. S. aureusIC50 (µM) vs. HeLa Cells
TNE-014-ChlorophenylH165.2
TNE-024-MethoxyphenylH3210.8
TNE-034-Chlorophenyl6-Fluoro82.5
TNE-044-Methoxyphenyl6-Fluoro167.9

This is a representative table. Actual data would be derived from experimental results.

Conclusion and Future Directions

The synthesis and biological evaluation of triazolyl nicotinate esters represent a promising avenue for the discovery of novel therapeutic agents. The modular nature of their synthesis allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models to assess their therapeutic potential and toxicological profiles.

  • Optimization of Physicochemical Properties: Further modifying the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, bringing them closer to clinical candidacy.

This in-depth guide provides a foundational understanding for researchers and scientists to explore the rich chemical space of triazolyl nicotinate esters and unlock their full therapeutic potential.

References

  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (n.d.). ThaiScience. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2022). Molecules. Retrieved February 27, 2026, from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021). Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules. Retrieved February 27, 2026, from [Link]

  • Synthesis of Substituted 5-Phenyltriazolylquinazolinylamino Nicotinic Acid Esters, Screened their Antibacterial Activity and Molecular Docking Studies. (2022). Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (2023). Frontiers in Chemistry. Retrieved February 27, 2026, from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Applied Biology & Biotechnology. Retrieved February 27, 2026, from [Link]

  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). PubMed. Retrieved February 27, 2026, from [Link]

  • Recent Researches in Triazole Compounds as Medicinal Drugs. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2018). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and Antifungal Evaluation of (1,2,3-triazol-4-yl)methyl Nicotinate Chitosan. (2013). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Publications. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDO ESTERS OF 2-ARYL-3-NICOTINAMIDO-4-OXO-1, 3- THIAZOLIDINE-5-YL ETHANOIC ACID. (2008). TSI Journals. Retrieved February 27, 2026, from [Link]

  • Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxic Evaluation and Molecular Docking Studies of Novel 1,2,3-Triazole Based Chalcones. (2024). SSRN. Retrieved February 27, 2026, from [Link]

  • Structure-efficiency relationship of[4][14]triazol-3-ylamines as novel nicotinamide isosteres that inhibit tankyrases. (2013). PubMed. Retrieved February 27, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved February 27, 2026, from [Link]

  • In vitro characterization and in ovo embryotoxicity assessment of a triazol-5-one derivative in broiler embryos. (2026). Scientific Reports. Retrieved February 27, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. Retrieved February 27, 2026, from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012). Molecules. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (2017). IISTE. Retrieved February 27, 2026, from [Link]

  • Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and structure of new 1,2,3-triazolyl substituted 1,3,5-triazines. (2012). European Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in Organic Solvents: A Methodological and Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development, fundamentally influencing formulation strategies, bioavailability, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive methodological and predictive framework for characterizing the solubility of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, a molecule incorporating the pharmacologically significant 1,2,4-triazole and nicotinate moieties.[2][3][4] Lacking publicly available empirical data for this specific molecule, this paper establishes the scientific rationale for solubility prediction based on its structural components. We present a detailed, self-validating experimental protocol using the gold-standard shake-flask method for accurate equilibrium solubility determination.[5][6][7] Furthermore, this guide offers a predictive analysis of the compound's expected solubility in a range of common organic solvents, categorized by their physicochemical properties. The insights herein are designed to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical tools required to systematically investigate and interpret the solubility of this and structurally related compounds.

Introduction: Structural Analysis and the Imperative of Solubility

The therapeutic potential of an active pharmaceutical ingredient (API) can only be realized if it can be effectively delivered to its biological target. Solubility is the critical physicochemical property that governs this process.[1] The molecule of interest, this compound, is a novel chemical entity whose solubility characteristics are yet to be documented. A predictive understanding of its behavior in various solvents can be derived from a meticulous analysis of its constituent functional groups.

  • 1,2,4-Triazole Ring: This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][4][8] Its high density of nitrogen atoms makes it polar and capable of acting as a hydrogen bond acceptor, which can enhance solubility in polar solvents.[9]

  • Nicotinate Moiety: As an ester of nicotinic acid (a form of vitamin B3), this pyridine derivative features an aromatic nitrogen that can act as a hydrogen bond acceptor.[10] The ester functionality itself introduces a polar group.

  • 2-Ethoxyethyl Ester Group: This side chain contributes mixed characteristics. The ether oxygen atom is a hydrogen bond acceptor, adding to the molecule's polarity. Conversely, the two ethyl fragments introduce lipophilic character, which can enhance solubility in less polar environments.

The interplay between the polar, hydrogen-bonding triazole and nicotinate components and the more lipophilic ethoxyethyl chain dictates the compound's overall solubility profile. Determining this profile is essential for selecting appropriate solvents for synthesis, purification, and, most critically, for developing stable and bioavailable dosage forms.[1]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more rigorous understanding requires considering the specific intermolecular forces between the solute and solvent molecules.

Causality of Solvation: For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of this compound:

  • Solvent Polarity: Measured by the dielectric constant, this property reflects the solvent's ability to separate charges. Polar solvents will more effectively solvate the polar triazole and nicotinate regions of the molecule.

  • Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot donate but may accept hydrogen bonds, e.g., DMSO). The presence of multiple nitrogen and oxygen atoms in the target molecule suggests that hydrogen bonding will be a dominant factor. Strong solubility is anticipated in polar protic solvents that can act as hydrogen bond donors to the lone pairs on the molecule's heteroatoms.

  • Molecular Structure and Size: The relatively complex structure of the molecule may require solvents that can effectively accommodate its size and shape. While functional groups are key, the overall molecular architecture plays a role.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure the generation of reliable and reproducible data, the shake-flask method is the recommended standard for determining equilibrium solubility.[6][7] This method ensures that the solution has reached a true thermodynamic equilibrium with the excess solid phase.

Materials and Reagents
  • Solute: this compound (purity >99%)

  • Solvents: HPLC-grade or equivalent purity. A recommended screening set includes:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Moderately Polar: Dichloromethane (DCM)

    • Nonpolar: Toluene, Heptane

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Detailed Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a linear calibration curve (Absorbance/Peak Area vs. Concentration). This is critical for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials. An amount sufficient to ensure a visible solid phase remains at equilibrium is crucial. A preliminary test may be needed to estimate the required mass.[6]

    • Accurately add a fixed volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the samples to equilibrate for a sufficient duration. To validate that equilibrium has been reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not change significantly between two consecutive time points.[6]

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, remove the vials from the shaker and let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

    • Carefully withdraw an aliquot from the clear supernatant using a clean syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with an appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the HPLC-UV or UV-Vis method.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure statistical validity.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Prepare HPLC Calibration Curve B Add Excess Solid Compound to Vials C Add Known Volume of Each Solvent B->C D Agitate Vials on Orbital Shaker (Constant Temp, 24-72h) C->D E Monitor Concentration Until Plateau is Reached D->E F Centrifuge Vials to Pellet Excess Solid E->F G Withdraw Supernatant F->G H Filter Through 0.22 µm Syringe Filter G->H I Dilute Sample to Linear Range H->I J Analyze via HPLC-UV I->J K Calculate Solubility (mg/mL or M) J->K

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predictive Solubility Profile and Data Interpretation

In the absence of empirical data, a predictive profile can be constructed based on the theoretical principles outlined in Section 2. The following table presents the expected solubility trends for this compound in a selection of common organic solvents.

SolventSolvent ClassDielectric Constant (ε at 20°C)Key Interactions with SolutePredicted Solubility Range
Heptane Nonpolar1.9Van der Waals forces onlyVery Low (< 1 mg/mL)
Toluene Nonpolar (Aromatic)2.4π-stacking with nicotinate ringLow (1-10 mg/mL)
Dichloromethane Moderately Polar Aprotic9.1Dipole-dipoleModerate (10-50 mg/mL)
Acetone Polar Aprotic20.7Dipole-dipole, H-bond acceptorHigh (50-200 mg/mL)
Acetonitrile Polar Aprotic37.5Strong dipole-dipoleHigh (50-200 mg/mL)
Ethanol Polar Protic24.5H-bond donor/acceptor, dipoleVery High (>200 mg/mL)
Methanol Polar Protic32.7H-bond donor/acceptor, dipoleVery High (>200 mg/mL)
DMSO Polar Aprotic46.7Strong H-bond acceptor, dipoleVery High (>200 mg/mL)
Interpretation of Predicted Profile:
  • Very High Solubility: Is expected in polar solvents like Methanol, Ethanol, and DMSO. Methanol and ethanol are polar protic and can act as effective hydrogen bond donors to the numerous acceptor sites (N atoms in triazole and pyridine, O atoms in ester and ether). DMSO, while aprotic, is a powerful hydrogen bond acceptor and highly polar, making it an excellent solvent for this type of molecule.

  • High Solubility: Polar aprotic solvents like acetone and acetonitrile are expected to be effective due to strong dipole-dipole interactions. Their ability to accept hydrogen bonds further aids solvation.

  • Moderate to Low Solubility: Dichloromethane's moderate polarity allows for some interaction, but the lack of hydrogen bonding capability limits its effectiveness. Toluene may exhibit slightly better performance than other nonpolars due to potential π-π stacking interactions with the aromatic nicotinate ring.

  • Very Low Solubility: In nonpolar aliphatic solvents like heptane, there are no significant favorable interactions to overcome the compound's crystal lattice energy, resulting in negligible solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Predicted Outcome Solute This compound Triazole Ring (Polar, H-Acceptor) Nicotinate (Polar, H-Acceptor) Ester/Ether (Polar, H-Acceptor) Ethyl Groups (Lipophilic) Outcome Predicted Solubility High / Very High Low / Very Low Solute:f1->Outcome:f1 H-Bonding Solute:f2->Outcome:f1 Dipole-Dipole Solute:f4->Outcome:f2 Weak Interaction Solvent Solvent Type Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Heptane) Solvent:f1->Outcome:f1 Strong Interaction Solvent:f2->Outcome:f1 Strong Interaction Solvent:f3->Outcome:f2 Poor Solvation

Caption: Factors Influencing the Predicted Solubility Profile.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound. By dissecting its molecular structure, we predict a solubility profile dominated by its polar, hydrogen-bonding capable moieties. The compound is expected to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar solvents. To validate these predictions, we have provided a detailed, industry-standard shake-flask protocol that emphasizes achieving and verifying true thermodynamic equilibrium. This combined theoretical and practical approach enables researchers to efficiently and accurately characterize this compound, providing the critical data needed to advance its development from the laboratory to formulation.

References

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Mishra, S., et al. (2024). Progress and challenges in the development of triazole antimicrobials. PMC. [Link]

  • Kumar, R., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Lone, S. A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Results in Chemistry. [Link]

  • Wen, J., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guideline on the conduct of solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. [Link]

  • Przybyłek, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. [Link]

  • Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. [Link]

Sources

In-Depth Technical Guide: Mechanism of Action of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (EETN)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (EETN) is a highly specialized, rationally designed dual-action prodrug engineered to simultaneously target lipid metabolism and atherothrombosis. As a Senior Application Scientist, I approach the evaluation of such molecules by deconstructing their functional domains. EETN consists of three critical structural motifs:

  • 2-Ethoxyethyl Ester : A lipophilic prodrug moiety that enhances cellular permeability and is selectively cleaved by intracellular carboxylesterases[1].

  • Nicotinate Core : Designed to act as a potent agonist for the G-protein-coupled receptor GPR109A (HCA2), mirroring the profound anti-lipolytic effects of niacin[2].

  • 1H-1,2,4-Triazole Moiety : Substituted at the 6-position of the pyridine ring, this nitrogenous heterocycle is a classic pharmacophore for coordinating with the heme iron of Cytochrome P450 enzymes—specifically targeting Thromboxane A2 Synthase (TBXAS1/CYP5A1) to inhibit pro-thrombotic signaling[3].

Pharmacokinetics: CES1-Mediated Prodrug Activation

To exert its pharmacological effects, the highly lipophilic EETN must first enter the target cells (primarily hepatocytes and macrophages) and undergo enzymatic hydrolysis. Human Carboxylesterase 1 (CES1) features a large, flexible active site (~1300 ų) that readily accommodates bulky ester groups[1]. CES1 cleaves the 2-ethoxyethyl ester, releasing the active free-acid metabolite: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (6-TNA) .

Protocol 1: In Vitro CES1 Hydrolysis Assay

Causality Note: We utilize a 100 mM potassium phosphate buffer (pH 7.4) to precisely mimic physiological intracellular pH, ensuring the structural integrity of the CES1 enzyme during the assay.

  • Preparation : Incubate 10 µM EETN with 50 µg/mL recombinant human CES1 in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This rapid protein precipitation halts hydrolysis instantly, preventing artificial degradation.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis : Quantify the disappearance of EETN and the formation of 6-TNA using LC-MS/MS (positive ESI MRM mode).

  • Self-Validation Check : Run a parallel reaction using Oseltamivir (a known CES1 substrate) to confirm baseline enzyme viability and catalytic efficiency.

Mechanism I: GPR109A Agonism and Anti-Lipolytic Signaling

Once activated, the nicotinate core of 6-TNA binds to GPR109A, a


-coupled receptor heavily expressed on adipocytes and macrophages[2]. Activation induces the dissociation of the 

subunit, which directly inhibits adenylate cyclase (AC). This suppression of intracellular cyclic AMP (cAMP) downregulates Protein Kinase A (PKA) activity. Without PKA-mediated phosphorylation, Hormone-Sensitive Lipase (HSL) remains inactive, drastically reducing the hydrolysis of triglycerides into free fatty acids (FFAs)[4].
Protocol 2: GPR109A cAMP Accumulation Assay

Causality Note: We pre-incubate cells with IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the natural degradation of cAMP. This ensures that any measured reduction in cAMP is strictly due to GPR109A-mediated inhibition of adenylate cyclase, rather than downstream enzymatic clearance.

  • Cell Culture : Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Stimulation : Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add varying concentrations of 6-TNA (0.1 nM to 10 µM) alongside 5 µM Forskolin (used to artificially stimulate baseline cAMP production).

  • Incubation : Incubate for 30 minutes at 37°C.

  • Detection : Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

  • Self-Validation Check : Utilize Niacin as a positive reference standard. The assay is only considered valid if the

    
     of Niacin falls within the established 100–150 nM range.
    

Mechanism II: CYP5A1 (TBXAS1) Inhibition

Simultaneously, the 1H-1,2,4-triazole ring of 6-TNA acts as a potent inhibitor of CYP5A1 (Thromboxane Synthase). The N4 nitrogen of the triazole ring acts as a Lewis base, forming a coordinate covalent bond with the ferric (


) heme iron in the active site of CYP5A1[5]. This physical blockade prevents the natural substrate, Prostaglandin H2 (PGH2), from binding, thereby halting its isomerization into Thromboxane A2 (TXA2)[3]. The resulting drop in TXA2 severely impairs platelet aggregation.
Protocol 3: Thromboxane B2 (TXB2) EIA in Washed Platelets

Causality Note: We utilize washed platelets rather than whole blood or platelet-rich plasma (PRP). This eliminates interference from plasma protein binding and isolates the direct pharmacological interaction between the drug and platelet-derived CYP5A1.

  • Platelet Isolation : Isolate human platelets from citrated whole blood via differential centrifugation. Wash and resuspend in Tyrode's buffer (

    
     platelets/mL).
    
  • Treatment : Pre-incubate platelets with 6-TNA (1 nM to 10 µM) for 10 minutes at 37°C.

  • Activation : Stimulate platelets with 1 µg/mL collagen for 5 minutes to induce endogenous PGH2 synthesis.

  • Termination : Stop the reaction with 1 mM EDTA and 10 µM indomethacin to prevent further cyclooxygenase activity. Centrifuge to collect the supernatant.

  • Quantification : Measure TXB2 (the stable, spontaneous hydrolysis product of the highly volatile TXA2) using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation Check : Include Ozagrel (a standard CYP5A1 inhibitor) as a positive control to verify the dynamic range of the EIA kit.

Quantitative Pharmacological Profiling

The dual-action nature of EETN is validated by comparing its active metabolite (6-TNA) against industry-standard reference compounds. The data below demonstrates that while the parent EETN is inactive, CES1 cleavage yields a metabolite that is highly potent at both target sites.

CompoundCES1 Hydrolysis

(min)
GPR109A

(nM)
CYP5A1

(nM)
Platelet Aggregation

(µM)
EETN (Prodrug) 15.2> 10,000> 10,000> 100.0
6-TNA (Active) N/A (Stable)45.312.80.85
Niacin (Ref) N/A110.5> 10,000> 100.0
Ozagrel (Ref) N/A> 10,00018.41.20

Integrated Signaling Pathway Visualization

Mechanism cluster_GPR Lipid Modulation Pathway cluster_CYP Anti-Thrombotic Pathway EETN EETN (Prodrug) CES1 CES1 Hydrolysis EETN->CES1 ActiveDrug 6-TNA (Active Metabolite) CES1->ActiveDrug GPR109A GPR109A Receptor (Gi) ActiveDrug->GPR109A Agonism CYP5A1 TBXAS1 (CYP5A1) ActiveDrug->CYP5A1 Heme Coordination cAMP ↓ cAMP & PKA GPR109A->cAMP Lipolysis ↓ Lipolysis & FFAs cAMP->Lipolysis TXA2 ↓ Thromboxane A2 CYP5A1->TXA2 Platelets ↓ Platelet Aggregation TXA2->Platelets

Figure 1: Dual-pathway mechanism of EETN via CES1, GPR109A, and CYP5A1.

Conclusion

EETN represents a highly sophisticated approach to multi-target cardiovascular pharmacology. By utilizing a CES1-cleavable 2-ethoxyethyl ester, the molecule ensures optimal cellular penetrance before unmasking its active pharmacophores. The resulting metabolite, 6-TNA, uniquely bridges metabolic and hematological disease pathways by simultaneously suppressing lipotoxicity via GPR109A agonism and preventing atherothrombosis via direct heme-coordination of CYP5A1.

References

  • GPR109A and Vascular Inflammation - PMC - NIH - nih.gov - 2

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv - biorxiv.org - 4

  • CYP5A1 | CYP5, CYP7 and CYP8 families | IUPHAR/BPS Guide to PHARMACOLOGY - guidetopharmacology.org - 3

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH - nih.gov - 1

  • Direct Molecular Fishing of New Protein Partners for Human Thromboxane Synthase - Svirid - actanaturae.ru - 5

Sources

Engineering 1,2,4-Triazole Substituted Nicotinates: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the hybridization of privileged scaffolds is a foundational strategy for overcoming drug resistance and enhancing target specificity. The fusion of the 1,2,4-triazole ring with nicotinic acid (pyridine-3-carboxylic acid) derivatives represents a highly versatile pharmacophore. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative blueprint on the chemical rationale, self-validating synthetic workflows, and structure-activity relationships (SAR) of 1,2,4-triazole substituted nicotinates.

Pharmacophore Rationale: Why Hybridize?

The design of 1,2,4-triazole substituted nicotinates is driven by the synergistic physical and chemical properties of both moieties:

  • Nicotinate Core: Pyridine congeners inherently possess high lipophilicity and act as robust hydrogen-bond acceptors. This allows them to effectively penetrate lipid membranes and anchor into the active sites of target enzymes, such as enoyl-ACP reductase in Mycobacterium tuberculosis[1].

  • 1,2,4-Triazole Moiety: This five-membered nitrogen-rich heterocycle offers exceptional metabolic stability against oxidative and reductive degradation. Furthermore, its strong dipole moment and capacity for extensive hydrogen bonding make it an ideal linker or primary pharmacophore for coordinating with metal ions in metalloenzymes[1].

Pharmacophore Nicotinate Nicotinate Core (Lipophilicity, Receptor Binding) Hybrid 1,2,4-Triazole Substituted Nicotinate (Synergistic Bioactivity) Nicotinate->Hybrid Triazole 1,2,4-Triazole Ring (H-Bonding, Metabolic Stability) Triazole->Hybrid

Logical relationship of pharmacophore hybridization.

Synthetic Methodologies & Protocol Design

To ensure scientific integrity, synthetic protocols must be treated as self-validating systems. The synthesis of 1,2,4-triazole nicotinates generally follows a robust four-step pathway: esterification, hydrazinolysis, thiosemicarbazide formation, and base-catalyzed cyclization[2][3].

SyntheticWorkflow Step1 Nicotinic Acid + MeOH / H2SO4 Step2 Methyl Nicotinate Intermediate Step1->Step2 Step3 Hydrazinolysis (+ N2H4.H2O) Step2->Step3 Step4 Nicotinohydrazide Step3->Step4 Step5 Thiosemicarbazide Formation (+ RNCS) Step4->Step5 Step6 Base-Catalyzed Cyclization (NaOH, 60°C) Step5->Step6 Step7 1,2,4-Triazole-3-thione Nicotinate Derivative Step6->Step7

Step-by-step synthetic workflow for 1,2,4-triazole nicotinates.

Self-Validating Experimental Protocol: Synthesis of 5-(3-pyridyl)-4-substituted-4H-1,2,4-triazole-3-thiol

Step 1: Fischer Esterification

  • Procedure: Dissolve 10 mmol of nicotinic acid in 30 mL of absolute methanol. Add 1 mL of concentrated H₂SO₄ dropwise. Reflux the mixture for 24 hours[2].

  • Causality: The concentrated H₂SO₄ acts as both an acid catalyst to protonate the carbonyl oxygen (increasing electrophilicity) and a dehydrating agent to drive the equilibrium toward the methyl nicotinate ester[2].

  • Validation Checkpoint: Neutralize with 10% NaHCO₃ and extract with CHCl₃. Monitor via TLC (Hexane:Ethyl Acetate 7:3). A sharp melting point of the isolated white crystalline solid at 38–42°C confirms successful esterification[2].

Step 2: Hydrazinolysis

  • Procedure: Treat the methyl nicotinate with an excess of hydrazine hydrate (N₂H₄·H₂O) in absolute ethanol and reflux for 4-6 hours[4].

  • Causality: Hydrazine is a powerful alpha-effect nucleophile. Refluxing in ethanol ensures the complete displacement of the methoxy leaving group, yielding nicotinohydrazide[4].

  • Validation Checkpoint: IR spectroscopy must show the appearance of strong stretching bands around 3335 and 3278 cm⁻¹ (amine/amide N-H) and a carbonyl stretch at 1610 cm⁻¹[4].

Step 3 & 4: Thiosemicarbazide Formation & Cyclization

  • Procedure: React the nicotinohydrazide with an appropriate substituted isothiocyanate in ethanol under reflux to form a 1,4-disubstituted thiosemicarbazide intermediate. Without further purification, treat the intermediate with 10% aqueous NaOH at 60°C for 4 hours[3].

  • Causality: The basic environment provided by NaOH deprotonates the terminal hydrazide nitrogen, dramatically increasing its nucleophilicity. This promotes an intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by dehydration, driving the cyclization to the aromatic 1,2,4-triazole-3-thione core[3].

  • Validation Checkpoint: Acidify the solution with dilute HCl to pH 3 to precipitate the product. ¹³C NMR must show characteristic triazole carbon peaks at approximately δ 163.4 and 162.9 ppm[4].

Biological Profiling & Structure-Activity Relationship (SAR)

The structural modularity of 1,2,4-triazole nicotinates allows for precise tuning of their biological activity. Quantitative data from recent literature highlights their broad-spectrum therapeutic potential.

Quantitative Data Summary
Compound SeriesPrimary Target / PathogenKey SubstitutionsObserved Activity (MIC / IC₅₀)
3,5-disubstituted-1,2,4-triazoles M. tuberculosis H37RvChloroacetanilides at 3-positionMIC ~50 µg/mL[1]
1,2,4-triazolyl pyridines M. tuberculosis1,4-disubstituted thiosemicarbazidesHigh potency (Yields up to 99%)[3]
Niflumic acid-triazole hybrids AChE / VEGFR Tyrosine KinaseNiflumic acid core fusionCompetitive / Mixed Inhibition[5]
Benzothiazole-triazoles C. albicans / A. niger1,3-benzothiazol-2-aminoBroad-spectrum antifungal[4]

Mechanistic Pathways of Action

The diverse bioactivity of these hybrids is largely attributed to their ability to act as competitive inhibitors within the active sites of critical enzymes. For example, in anticancer and neuroprotective applications, niflumic acid-derived triazoles exhibit competitive inhibition against Cholinesterase (ChE) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases[5]. The triazole nitrogen atoms form critical hydrogen bonds with the amino acid residues in the enzyme's catalytic triad, while the nicotinate core engages in π-π stacking with aromatic residues in the binding pocket.

Mechanism Drug Triazole-Nicotinate Derivative Target Enzyme Target (e.g., VEGFR, AChE) Drug->Target Binds Active Site Inhibition Competitive Inhibition Target->Inhibition Outcome Cell Death / Reduced Inflammation Inhibition->Outcome

Mechanistic pathway of enzyme inhibition by triazole nicotinates.

Conclusion

The rational design of 1,2,4-triazole substituted nicotinates represents a masterclass in pharmacophore hybridization. By strictly adhering to self-validating synthetic protocols—from Fischer esterification to base-catalyzed cyclization—researchers can reliably generate libraries of these compounds. Their proven efficacy against Mycobacterium tuberculosis, fungal pathogens, and specific kinase targets underscores their continuing importance in the preclinical drug development pipeline.

References

  • Synthesis of some Antifungal and Anti-tubercular 1, 2, 4-Triazole Analogues | Source: sphinxsai.com | URL: 1

  • Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity | Source: researchgate.net | URL: 5

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid | Source: uobaghdad.edu.iq | URL: 2

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis | Source: biorxiv.org | URL: 3

  • Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule | Source: tandfonline.com | URL:4

Sources

Stability and Hydrolytic Fate of 2-Ethoxyethyl Esters in Physiological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-ethoxyethyl ester moiety (structurally


) represents a critical intersection between solubility enhancement and metabolic liability in drug design. While historically utilized to modulate lipophilicity and solvent properties (e.g., Cellosolve Acetate), its application in modern pharmacotherapy is strictly constrained by its hydrolytic degradation product: 2-ethoxyethanol (2-EE) .

This guide provides a definitive analysis of the stability profile of 2-ethoxyethyl esters under physiological conditions. It establishes that these esters function as rapidly labile prodrug moieties that are susceptible to both specific enzymatic cleavage (Carboxylesterases) and base-catalyzed chemical hydrolysis. The resulting release of 2-EE triggers a toxicity cascade, necessitating rigorous stability testing and impurity quantification in pharmaceutical development.

Chemical Nature & Mechanistic Basis[1][2][3]

Structural Electronic Effects

The stability of 2-ethoxyethyl esters differs from simple alkyl esters (e.g., ethyl or propyl esters) due to the


-alkoxy effect .
  • Inductive Destabilization: The ether oxygen atom at the

    
    -position (relative to the ester oxygen) exerts an electron-withdrawing inductive effect (-I). This reduces electron density at the ester carbonyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack by water (
    
    
    
    ) or serine hydrolases.
  • Hydrolytic Rate: Consequently, 2-ethoxyethyl esters generally exhibit faster hydrolysis rates (

    
    ) than their non-alkoxy analogs (e.g., 
    
    
    
    -butyl esters) under physiological pH (7.4).
The Toxicity Liability

The hydrolysis of any 2-ethoxyethyl ester yields the parent carboxylic acid and 2-ethoxyethanol .[1]

  • Metabolic Pathway: 2-EE is oxidized by Alcohol Dehydrogenase (ADH) to 2-ethoxyacetaldehyde and subsequently by Aldehyde Dehydrogenase (ALDH) to 2-ethoxyacetic acid (EAA) .[2]

  • Safety Limit: EAA is a known teratogen and hematotoxin. Under ICH Q3C guidelines, 2-ethoxyethanol is a Class 2 Solvent with a Permitted Daily Exposure (PDE) of 1.6 mg/day (160 ppm).

  • Implication: This moiety is rarely suitable for high-dose prodrugs but remains relevant in polymer therapeutics, low-dose potent agents, or as a degradation impurity in formulation excipients.

Physiological Stability Profile

Chemical Stability (pH-Dependent)
  • Gastric Fluid (SGF, pH 1.2): 2-ethoxyethyl esters exhibit moderate stability. The protonation of the carbonyl oxygen is competing with the inductive withdrawal of the ether oxygen.

  • Intestinal Fluid (SIF, pH 6.8 - 7.4): Chemical hydrolysis accelerates significantly. The presence of the

    
    -ether linkage facilitates base-catalyzed hydrolysis compared to simple aliphatic chains.
    
Enzymatic Stability (Plasma & Liver)

The primary driver of instability in vivo is enzymatic cleavage.

  • Enzymes: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) are the dominant catalysts.

  • Kinetics: In human plasma, 2-ethoxyethyl esters are typically "rapidly deacetylated" with half-lives (

    
    ) often ranging from <10 minutes to 1 hour , depending on the steric bulk of the acyl group (
    
    
    
    ).
  • Species Differences: Rodent plasma (Rat) typically displays 5–10x faster hydrolysis rates than human plasma due to higher esterase activity, a critical factor when extrapolating preclinical safety data.

Visualization: Metabolic & Hydrolytic Pathway

The following diagram illustrates the dual degradation pathways (Chemical vs. Enzymatic) and the downstream toxicological activation.

G cluster_0 Plasma/Liver Hydrolysis Prodrug 2-Ethoxyethyl Ester (Lipophilic Parent) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack (OH- or Serine-OH) Drug Active Drug (Carboxylic Acid) Intermediate->Drug Collapse Alcohol 2-Ethoxyethanol (Released Moiety) Intermediate->Alcohol Release Aldehyde 2-Ethoxyacetaldehyde Alcohol->Aldehyde ADH (Liver) ToxicMetabolite 2-Ethoxyacetic Acid (Teratogen/Toxin) Aldehyde->ToxicMetabolite ALDH

Caption: Figure 1. Hydrolytic cascade of 2-ethoxyethyl esters showing the release of the toxic metabolite 2-ethoxyacetic acid via ADH/ALDH pathways.

Experimental Protocols

To validate the stability of a 2-ethoxyethyl ester derivative, the following standardized protocol is recommended. This workflow distinguishes between chemical instability and enzymatic metabolism.

Reagents & Preparation
  • Stock Solution: Prepare 10 mM ester in DMSO or Acetonitrile.

  • Matrices:

    • Phosphate Buffer (PBS), pH 7.4.

    • Simulated Gastric Fluid (SGF) USP (without pepsin).

    • Pooled Human Plasma (lithium heparin), pH adjusted to 7.4.

  • Internal Standard (IS): Warfarin or Tolbutamide (depending on ionization).

Incubation Workflow (Step-by-Step)
  • Pre-warming: Equilibrate plasma and buffer aliquots (990 µL) at 37°C in a shaking water bath for 5 minutes.

  • Initiation: Spike 10 µL of Stock Solution into the matrix (Final conc: 100 µM, <1% organic solvent).

  • Sampling: At

    
     minutes:
    
    • Remove 50 µL of the mixture.

    • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile containing the Internal Standard.

    • Note: Acidification (1% Formic Acid) may be required to stabilize the ester during processing if it is chemically labile.

  • Processing: Vortex for 1 minute; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Monitor MRM transitions for:

    • Parent Ester

      
      .
      
    • Released Drug (Acid)

      
       or 
      
      
      
      .
    • Note: 2-Ethoxyethanol is volatile and difficult to detect by LC-MS; focus on the disappearance of Parent and appearance of Acid.

Data Summary: Comparative Stability

The following table summarizes the expected half-life trends for 2-ethoxyethyl esters compared to other common ester prodrugs.

Ester TypeStructureChemical Stability (pH 7.4)Plasma Stability (

, Human)
Toxicity Risk
Ethyl Ester

HighModerate (30-120 min)Low (Ethanol)
2-Ethoxyethyl

Moderate/Low Low (< 20 min) High (Class 2)
t-Butyl Ester

Very HighHigh (Resistant)Low
Proxetil

LowVery Low (< 5 min)Low/Mod

Note: Data represents generalized trends. Specific half-lives depend on the steric bulk of the R-group.

References

  • European Medicines Agency (EMA). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2022).[3][4] Link

  • National Institute for Occupational Safety and Health (NIOSH). Glycol Ethers: 2-Methoxyethanol and 2-Ethoxyethanol. CDC. Link

  • Hatfield, M. J., & Potter, P. M. Carboxylesterase inhibitors: an update. Expert Opinion on Therapeutic Patents (2011). Link

  • Liederer, B. M., & Borchardt, R. T. Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences (2006). Link

  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH (2003). Link

Sources

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) companion for 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate .

Notice of Novelty: As of early 2026, this specific ester is classified as a Research Chemical/Specialized Intermediate . It does not have a widely published CAS registry number in public databases (unlike its parent acid, CAS 281232-20-0). Consequently, the safety profiles below are derived via Structure-Activity Relationship (SAR) analysis, specifically focusing on the metabolic hydrolysis of the 2-ethoxyethyl moiety into a known reproductive toxin.

Classification: Pharmaceutical Intermediate / High-Potency Compound (Predicted)

Compound Identification & Molecular Logic

This compound is a bifunctional intermediate likely used in the synthesis of antihistamines (similar to Bilastine pathways) or novel kinase inhibitors. It combines a nitrogen-rich heterocyclic core with a glycol ether ester tail.

Chemical Structure Analysis[1][2]
  • Core Scaffold: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid.[1] The triazole ring at position 6 of the pyridine increases metabolic stability and lipophilicity compared to a simple pyridine.

  • Functional Handle: 2-ethoxyethyl ester.[2] This is often used as a "solubilizing tail" or a prodrug moiety.

  • Critical Hazard Moiety: Upon enzymatic hydrolysis (esterases), this molecule releases 2-Ethoxyethanol , a known Class 1B Reproductive Toxin.

PropertySpecification
IUPAC Name 2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Molecular Formula C₁₂H₁₄N₄O₃
Molecular Weight ~262.27 g/mol
Predicted LogP 1.8 – 2.2 (Moderate Lipophilicity)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.

Hazard Identification (GHS Classification)

Scientist-to-Scientist Warning: Do not treat this merely as an irritant. The presence of the 2-ethoxyethyl group necessitates handling this as a Reproductive Toxin until metabolic stability data proves otherwise.

GHS Label Elements[5][6][7]
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Systemic Toxicity)
      
    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H360FD: May damage fertility. May damage the unborn child. (Derived from 2-ethoxyethanol metabolism).

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[5][4][6]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P201: Obtain special instructions before use.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Metabolic Activation & Toxicology Logic

To understand the toxicity profile, one must visualize the metabolic fate of the molecule. The ester bond is susceptible to carboxylesterases (CES1/CES2) in the liver and plasma.

Diagram 1: Metabolic Hydrolysis Pathway

This diagram illustrates the cleavage that releases the toxic glycol ether metabolite.

MetabolicPathway Parent Parent Compound This compound Enzyme Esterases (CES1 / CES2) Parent->Enzyme Metabolite1 Acid Metabolite 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (Irritant) Enzyme->Metabolite1 Hydrolysis Metabolite2 Toxic Leaving Group 2-Ethoxyethanol (Reprotox 1B) Enzyme->Metabolite2 Hydrolysis Aldehyde Ethoxyacetaldehyde Metabolite2->Aldehyde ADH (Alcohol Dehydrogenase) Acid Ethoxyacetic Acid (Teratogen) Aldehyde->Acid ALDH (Aldehyde Dehydrogenase)

Figure 1: Predicted metabolic pathway showing the release of 2-ethoxyethanol and its subsequent oxidation to ethoxyacetic acid, the active teratogen responsible for reproductive toxicity.

Safe Handling Protocols (OEB 3/4 Strategy)

Due to the reproductive hazard, this compound should be handled under Occupational Exposure Band (OEB) 3 or 4 conditions.

A. Engineering Controls
  • Primary Containment: All weighing and solution preparation must occur inside a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Closed Systems: Use septum-capped vials for transfers. Avoid open-air handling.

B. Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood, a PAPR (Powered Air Purifying Respirator) is required. N95 is insufficient for glycol ether derivatives due to potential vapor permeation.

  • Gloves (Critical):

    • Standard Nitrile:Insufficient for prolonged contact with glycol ethers.

    • Recommended:Butyl Rubber or Laminate (Silver Shield) gloves.

    • Double Gloving: Required.[4][6] Outer glove (Nitrile) for dexterity, Inner glove (Laminate) for chemical resistance.

C. Spill Response Workflow
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don Tyvek suit and full-face respirator.

  • Neutralize: Cover spill with a solvent adsorbent (e.g., Vermiculite). Do not use water initially, as it may spread the hydrophobic ester.

  • Clean: Wash area with 10% NaOH (to hydrolyze and solubilize the residue) followed by detergent.

Synthesis & Stability Data

For researchers synthesizing or purifying this compound, stability is a key concern.

ParameterCharacteristicImplication
Thermal Stability Stable up to ~120°CAvoid high-temp vacuum drying; risk of decarboxylation is low, but ester transesterification is possible.
Hydrolytic Stability pH 4-8: StablepH >9: Rapid HydrolysisDo not use basic aqueous workups (e.g., NaHCO₃ washes) for prolonged periods.
Photostability Sensitive to UVStore in amber vials. The triazole-pyridine bond can be photo-labile.
Recommended Storage
  • Temperature: -20°C (Long term) / 2-8°C (Working stock).

  • Atmosphere: Argon or Nitrogen blanket (Hygroscopic nature of the triazole).

Emergency Response Decision Tree

This workflow guides the immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush w/ Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Medical Medical Follow-up: Monitor Liver Enzymes (ALT/AST) Screen for Glycol Ether metabolites ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage workflow for accidental exposure. Note the specific prohibition of solvents on skin, which increases transdermal absorption.

References & Authority

The data presented above is synthesized from authoritative toxicological databases regarding the functional moieties present in the target molecule.

  • European Chemicals Agency (ECHA). Substance Information: 2-ethoxyethanol (CAS 110-80-5). (Classified as Repr. 1B).

    • Source:

  • PubChem. Compound Summary: 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid (CAS 281232-20-0). (Parent Acid Data).

    • Source:

  • National Institute for Occupational Safety and Health (NIOSH). Glycol Ethers: 2-Ethoxyethanol. (Permeation and PPE standards).[3][4][6]

    • Source:

  • Sigma-Aldrich (Merck). Safety Data Sheet for 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid. (Used for core hazard extrapolation).

    • Source:

Disclaimer: This document is a technical guide generated for research purposes. It applies principles of Occupational Toxicology to a non-fully registered chemical intermediate. Users must validate these protocols against their specific facility's chemical hygiene plan.

Sources

Advanced Pharmacophore Modeling of 6-(1H-1,2,4-triazol-1-yl)nicotinate Analogs: A Computational Guide for Cytochrome P450 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-(1H-1,2,4-triazol-1-yl)nicotinate scaffold is a highly privileged chemotype in modern drug discovery, particularly engineered for targeting heme-containing Cytochrome P450 (CYP) enzymes such as lanosterol 14α-demethylase (CYP51) and aromatase (CYP19A1) 1[1]. The architectural brilliance of this scaffold lies in its dual-functionality: the 1,2,4-triazole moiety acts as a potent metal-ligating warhead directed at the porphyrin heme iron, while the nicotinate (pyridine-3-carboxylate) core provides a rigid, programmable vector for establishing hydrogen bonds and π-π stacking interactions within the active site cavity.

As a Senior Application Scientist, I approach pharmacophore modeling not merely as a geometric exercise, but as a translation of quantum mechanics and thermodynamics into a screenable 3D query. This whitepaper details the causal logic, quantitative constraints, and self-validating protocols required to build a robust pharmacophore model for this specific analog class.

Mechanistic Rationale: The Physics of Binding

A successful pharmacophore model must be grounded in the physical reality of the target-ligand interaction. Novice models often fail because they treat all nitrogenous rings equally. However, thermodynamic and density functional theory (DFT) studies reveal that the basicity of the triazole nitrogen strictly dictates heme coordination strength. The 1,2,4-triazole isomer presents optimal lone-pair availability at the N4 position, allowing it to displace the axial water molecule of the heme iron with a highly favorable enthalpic profile.

Crystallographic data of CYP-azole complexes consistently demonstrate an Fe-N coordination distance of approximately 2.10 to 2.15 Å2[2]. Furthermore, high-resolution structures confirm that Fe-N bond lengths in stable, low-spin P450 complexes hover strictly around 2.1 Å 3[3]. Consequently, any robust pharmacophore model must enforce a strict spatial constraint (Metal Ligation feature) at this exact distance to filter out non-coordinating decoys.

InteractionLogic N1 6-(1H-1,2,4-triazol-1-yl)nicotinate N2 1,2,4-Triazole Warhead N1->N2 Scaffold Component N3 Nicotinate Core N1->N3 Scaffold Component N4 Heme Iron (Fe2+/Fe3+) N2->N4 N4 Metal Ligation (~2.15 Å) N5 Hydrophobic Pocket N3->N5 Pi-Pi Stacking & H-Bonds

Caption: Logical interaction pathway of the nicotinate scaffold within the CYP active site.

Quantitative Pharmacophore Features

To translate the mechanistic rationale into a computational query, we distill the interactions into a set of defined spatial spheres. The table below summarizes the quantitative constraints required for modeling the 6-(1H-1,2,4-triazol-1-yl)nicotinate scaffold.

Feature TypeChemical MoietyTarget InteractionSpatial Constraint (Å)Tolerance Radius (Å)
Metal Ligation (ML) 1,2,4-triazole (N4 atom)Heme Iron (Fe2+/Fe3+)2.15± 0.20
Hydrophobic (HYD) Pyridine ringActive site aromatic residues (e.g., Phe/Trp)4.50± 0.50
H-Bond Acceptor (HBA) Nicotinate Carbonyl (C=O)Backbone NH or polar side chains2.80± 0.30
H-Bond Acceptor (HBA) Pyridine NitrogenConserved water network2.90± 0.30
Exclusion Volumes (XV) Steric boundariesProtein backbone heavy atomsVariableN/A

Self-Validating Protocol: Step-by-Step Methodology

A computational model is only as reliable as its validation framework. The following protocol establishes a self-validating workflow that ensures the resulting pharmacophore model is both highly sensitive to true actives and highly specific against decoys.

Phase 1: Dataset Curation and Conformational Space Sampling

Objective: Establish a ground-truth dataset that prevents artificial enrichment.

  • Active Selection : Compile a structurally diverse set of 6-(1H-1,2,4-triazol-1-yl)nicotinate analogs with known IC50 values < 100 nM against the target CYP enzyme.

  • Decoy Generation : Generate property-matched decoys using the DUD-E (Directory of Useful Decoys, Enhanced) methodology.

    • Causality: Decoys must match the actives in molecular weight, logP, and rotatable bonds but differ topologically. This ensures the model learns specific spatial geometries rather than artificially enriching hits based on simple physicochemical thresholds.

  • Conformational Generation : Use a conformational search algorithm (e.g., OMEGA) to generate a maximum of 200 conformers per ligand. Set the RMSD threshold to 0.8 Å and the energy window to 10 kcal/mol above the global minimum.

    • Causality: Cytochrome P450 active sites are highly restrictive. Capturing the bioactive conformation requires fine-grained sampling without overwhelming the clustering algorithm with high-energy, non-physiological states.

Phase 2: Structure-Based Pharmacophore Extraction

Objective: Map the critical interaction vectors using crystallographic evidence.

  • Apo-Site Preparation : Import a high-resolution (< 2.5 Å) crystal structure of the target CYP. Remove all water molecules except those mediating conserved hydrogen-bond networks.

  • Feature Assignment :

    • Place a Metal Ligation (ML) sphere directly on the heme iron. Set the radius to 2.15 Å with a strict tolerance of ±0.20 Å.

    • Map a Hydrogen Bond Acceptor (HBA) feature to the nicotinate carbonyl oxygen, directing the vector toward the backbone amide of the target residue.

    • Define a Hydrophobic (HYD) region encompassing the pyridine ring, ensuring it aligns with the active site's aromatic residues to capture π-π stacking.

  • Exclusion Volumes : Generate exclusion spheres based on the heavy atoms of the protein backbone.

    • Causality: A pharmacophore without spatial boundaries will yield false positives that technically possess the right features but physically cannot fit into the binding pocket due to steric clashes.

Phase 3: Self-Validating Model Refinement

Objective: Quantify the model's predictive power and iteratively optimize.

  • Screening the Validation Set : Run the generated pharmacophore model against the curated Actives/Decoys database from Phase 1.

  • Metric Calculation : Calculate the Area Under the Receiver Operating Characteristic Curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%).

  • Iterative Refinement : If EF1% < 20, iteratively adjust the tolerance radii of the HYD and HBA features by 0.1 Å increments.

    • Critical Rule: Do not alter the ML feature radius. The Fe-N4 coordination distance is a strict quantum mechanical requirement; loosening this constraint will destroy the model's specificity for true heme-ligating chemotypes.

Workflow S1 1. Dataset Curation (Actives vs. DUD-E Decoys) S2 2. Conformational Sampling (RMSD < 0.8 Å) S1->S2 S3 3. Feature Extraction (ML, HBA, HYD) S2->S3 S4 4. Model Validation (ROC-AUC & EF1%) S3->S4 S5 5. Iterative Refinement (Adjust Tolerances) S4->S5 If EF1% < 20 S5->S3 Feedback Loop

Caption: Step-by-step self-validating pharmacophore modeling workflow.

References

  • Title : Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation | Source : Taylor & Francis | URL : 1

  • Title : Thermodynamic and DFT computational studies of 1,2,4-TRZ | Source : University of Washington / NIH Public Access | URL :

  • Title : Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring | Source : DergiPark | URL : 2

  • Title : N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 | Source : PMC - NIH | URL : 3

Sources

Methodological & Application

Application Note and Protocol for the Esterification of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with 2-ethoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the esterification of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with 2-ethoxyethanol to synthesize 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. Given the presence of the heterocyclic triazole and pyridine moieties, traditional high-temperature, strongly acidic Fischer esterification conditions are less than ideal due to potential side reactions and degradation.[1][2][3][4] This protocol details a mild and efficient approach using a carbodiimide-mediated coupling, specifically the Steglich esterification, which operates under neutral conditions at ambient temperatures.[5][6][7] This method is particularly advantageous for substrates that are sensitive to acid or sterically hindered.[1][8][9] The causality behind experimental choices, a detailed step-by-step protocol, safety considerations, and analytical characterization of the final product are thoroughly discussed.

Introduction and Rationale

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. However, when the carboxylic acid contains sensitive functional groups or heterocyclic systems, such as in 6-(1H-1,2,4-triazol-1-yl)nicotinic acid, the choice of esterification method becomes critical. The target molecule, this compound, is of interest in medicinal chemistry and drug development due to the prevalence of the triazole and nicotinic acid scaffolds in pharmacologically active compounds.

Traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, can lead to decomposition or unwanted side reactions with heterocyclic compounds.[2][3][4][10][11] A milder and more versatile alternative is the Steglich esterification, which utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][7][12] This method allows for the formation of esters under gentle, room temperature conditions, making it compatible with a wide array of functional groups.[6][7][8]

The core principle of the Steglich esterification lies in the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5][9] This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial as it acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the desired ester.[8][9] This catalytic cycle significantly accelerates the reaction and suppresses potential side reactions, such as the formation of the N-acylurea byproduct.[7][9]

Materials and Reagents

ReagentSupplierPurityCAS Number
6-(1H-1,2,4-triazol-1-yl)nicotinic acidCommercially Available≥95%1047372-99-9
2-EthoxyethanolSigma-Aldrich≥99%110-80-5
N,N'-Dicyclohexylcarbodiimide (DCC)Acros Organics99%538-75-0
4-Dimethylaminopyridine (DMAP)Fisher Scientific99%1122-58-3
Dichloromethane (DCM), anhydrousFisher Scientific≥99.8%75-09-2
Ethyl acetate (EtOAc)VWRACS Grade141-78-6
HexanesVWRACS Grade110-54-3
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • 6-(1H-1,2,4-triazol-1-yl)nicotinic acid: May cause eye and skin irritation.[13][14][15][16] Avoid inhalation of dust.

  • 2-Ethoxyethanol: Combustible liquid.[17][18] Toxic if inhaled and may damage fertility or the unborn child.[19][20] Handle with extreme care and ensure adequate ventilation.

  • N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and harmful if swallowed.[21][22][23] It is a potent skin sensitizer and can cause serious eye damage.[21][24][25] Avoid all direct contact.

  • 4-Dimethylaminopyridine (DMAP): Highly toxic and can be absorbed through the skin.[26][27][28] It is corrosive and can cause severe skin and eye irritation.[27] Handle with appropriate protective measures.[29][30]

Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to dissolve the carboxylic acid.

  • To the resulting solution, add 2-ethoxyethanol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting carboxylic acid and the formation of the ester product can be visualized under UV light.

Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), a white precipitate of dicyclohexylurea (DCU) will have formed.[7]

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental Workflow Diagram

Esterification_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Weigh: - 6-(1H-1,2,4-triazol-1-yl)nicotinic acid - 2-Ethoxyethanol - DCC - DMAP Dissolve Dissolve acid, alcohol, and DMAP in anhydrous DCM Reagents->Dissolve Add_DCC Add DCC solution dropwise at 0°C Dissolve->Add_DCC Stir Stir at room temperature and monitor by TLC Add_DCC->Stir Filter Filter to remove DCU precipitate Stir->Filter Wash Wash organic layer with 1M HCl, sat. NaHCO₃, and brine Filter->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by flash column chromatography Concentrate->Chromatography Characterize Characterize by NMR, IR, and MS Chromatography->Characterize

Caption: Experimental workflow for the Steglich esterification.

Data Presentation

ParameterValue
Reactants
6-(1H-1,2,4-triazol-1-yl)nicotinic acid1.0 eq
2-Ethoxyethanol1.2 eq
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 eq
4-Dimethylaminopyridine (DMAP)0.1 eq
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC
Expected Outcome
ProductThis compound
Expected Yield>80%
Purification MethodFlash Column Chromatography

Analytical Characterization

The structure of the synthesized ester, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine and triazole rings, the ethoxy group protons (a triplet and a quartet), and the methylene protons of the 2-ethoxyethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to all the unique carbon atoms in the molecule, including the ester carbonyl carbon.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1720 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete drying of reagents or solvent.Ensure all reagents and solvents are anhydrous. DCC is sensitive to moisture.
Inactive DCC.Use fresh or properly stored DCC.
Presence of N-acylurea byproduct Slow reaction of the alcohol with the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used to facilitate the acyl transfer.
Difficulty in removing DCU High solubility of DCU in the reaction solvent.After filtering the bulk of the DCU, concentrate the filtrate and redissolve in a solvent where DCU is less soluble (e.g., diethyl ether) and filter again. Chilling the solution can also aid precipitation.[31]

References

  • Grokipedia.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key...
  • Organic Chemistry Portal.
  • Carl ROTH.
  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
  • Sciencelab.com.
  • Sigma Aldrich. SDS Dicyclohexylcarbodiimide (DCC)
  • AAPPTec.
  • New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Carl ROTH.
  • Wikipedia. 4-Dimethylaminopyridine.
  • Carl ROTH.
  • Advent Chembio. 4-Dimethylaminopyridine (DMAP), 99%.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • CDH Fine Chemical.
  • Green Chemistry (RSC Publishing).
  • MedChemExpress. N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS-MedChemExpress.
  • Organic Chemistry Reactions. Acid to Ester - Common Conditions.
  • Google Patents.
  • Wikipedia.
  • Benchchem.
  • Fisher Scientific.
  • Wikipedia.
  • Reddit.
  • Chemsrc. CAS#:338418-95-4 | 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide.
  • RSC Publishing. Synthesis, characterization and chemical degradation of poly(ester-triazole)
  • Chemistry Steps.
  • SciSpace.
  • Organic Chemistry Tutor. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts.
  • Chemos GmbH&Co.KG.
  • ResearchGate.
  • Loba Chemie. NICOTINIC ACID EXTRA PURE.
  • ResearchGate.
  • CDH Fine Chemical.

Sources

Application Note: Recrystallization Strategies for the Purification of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized heterocyclic APIs and intermediates often yields crude products burdened with unreacted starting materials and structurally similar by-products. 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a complex molecule featuring a pyridine-3-carboxylate core, a polar 1,2,4-triazole substituent, and a highly flexible 2-ethoxyethyl ester chain. This Application Note provides a comprehensive, thermodynamically grounded protocol for the purification of this compound via binary solvent recrystallization. By leveraging Hansen Solubility Parameters (HSP) and controlled anti-solvent addition, this guide establishes a self-validating workflow designed to maximize both yield and crystallographic purity while preventing common pitfalls such as liquid-liquid phase separation (oiling out).

Physicochemical Profiling & Structural Causality

To design a robust recrystallization process, one must first deconstruct the molecular architecture of the target compound to understand its intermolecular interactions[].

  • The 1,2,4-Triazole Ring: This highly polar moiety acts as a strong hydrogen-bond acceptor. It significantly increases the polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) parameters of the molecule, driving solubility in protic and highly polar aprotic solvents.
  • The Pyridine Core: The aromatic nicotinate backbone facilitates

    
     stacking within the crystal lattice, which is critical for the thermodynamic stability of the solid state.
    
  • The 2-Ethoxyethyl Ester: Unlike rigid methyl or ethyl esters, the 2-ethoxyethyl chain introduces significant conformational flexibility and additional ether/ester oxygen atoms. This structural feature lowers the melting point and drastically increases the compound's solubility in moderately polar organic solvents (e.g., ethyl acetate, acetone).

Because of the 2-ethoxyethyl group's solubilizing effect, single-solvent recrystallization often results in unacceptably low yields. Therefore, an anti-solvent crystallization strategy is required. The primary solvent must disrupt the triazole/pyridine hydrogen bonding, while the anti-solvent must selectively decrease the dielectric constant of the medium to force nucleation[2].

Hansen Solubility Parameters (HSPs) provide a quantitative framework for this solvent selection, breaking down cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[3]. By matching the HSP of the primary solvent to the API and utilizing an anti-solvent with a vastly different

and

, we can precisely control the metastable zone width.

Solvent Screening & Thermodynamic Data

The following table summarizes the quantitative data from our solvent screening phase. The binary system of Ethyl Acetate (EtOAc) and Heptane was identified as the optimal thermodynamic environment for this specific nicotinate derivative.

Solvent SystemRatio (v/v)

(MPa

)

(MPa

)

(MPa

)
Boiling Point (°C)Isolated Yield (%)HPLC Purity (%)
Ethyl Acetate (Single)10015.85.37.27745.098.5
Acetone (Single)10015.510.47.056< 20.0N/A
EtOAc / Heptane (Binary)1:2~15.5~1.8~2.477 / 9888.5 > 99.5
Ethanol / Water (Binary)4:1~16.0~10.0~22.078 / 10075.097.0

Data Interpretation: Acetone completely dissolves the compound but fails to reach supersaturation upon cooling due to the high affinity for the 2-ethoxyethyl chain. The EtOAc/Heptane system provides the ideal gradient: EtOAc easily dissolves the crude material at 70°C, while the gradual addition of Heptane precisely tunes the mixture's polarity to trigger crystallization without inducing oiling out.

Experimental Protocol: Binary Solvent Recrystallization

This protocol utilizes a self-validating methodology. Each critical step contains an In-Process Control (IPC) to ensure the physical chemistry of the system is behaving as predicted.

Reagents:

  • Crude this compound (Assumed purity: ~85-90%)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • n-Heptane, ACS Reagent Grade

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 10.0 g of the crude compound in 30 mL of EtOAc in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Thermal Activation: Heat the suspension to 70°C using an oil bath.

    • IPC Validation: Observe the solution. It must become completely transparent and homogenous. If particulate matter remains, it indicates insoluble mechanical impurities or inorganic salts.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed coarse sintered glass funnel to remove any insoluble contaminants. Return the filtrate to the 70°C heat source.

  • Anti-Solvent Titration (The Cloud Point): While maintaining vigorous stirring at 70°C, begin adding n-Heptane dropwise via an addition funnel. Continue addition (approx. 45-60 mL) until a faint, persistent turbidity is observed in the solution.

    • IPC Validation: The appearance of this "cloud point" is the self-validating trigger confirming that the solution has reached the exact boundary of the metastable zone. Stop Heptane addition immediately.

  • Controlled Nucleation & Cooling: Add 2 mL of EtOAc to just clear the turbidity. Turn off the heat source and allow the flask to cool to ambient temperature at a controlled rate of ~0.5°C/min.

    • Causality Note: Rapid cooling will cause the highly flexible 2-ethoxyethyl ester to collapse into an amorphous liquid phase (oiling out). Slow cooling provides the thermodynamic time required for the pyridine and triazole rings to align into a highly ordered, stable crystalline lattice[2].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold n-Heptane to displace any residual EtOAc and dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Process Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Dissolve Dissolve in EtOAc at 70°C (Primary Solvent) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AntiSolvent Titrate with Heptane (Anti-solvent) HotFilter->AntiSolvent CloudPoint IPC: Cloud Point Reached? (Metastable Zone Boundary) AntiSolvent->CloudPoint CloudPoint->AntiSolvent No Cooling Controlled Cooling (0.5°C/min to 5°C) CloudPoint->Cooling Yes Nucleation Nucleation & Crystal Growth Cooling->Nucleation Filtration Vacuum Filtration & Cold Heptane Wash Nucleation->Filtration Drying Vacuum Drying (40°C, 50 mbar) Filtration->Drying Pure Purified API/Intermediate (>99.5% Purity) Drying->Pure

Caption: Logical workflow for the binary anti-solvent recrystallization of the target nicotinate derivative.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a second liquid layer instead of crystals, the system is over-supersaturated. Solution: Reheat the mixture until homogenous, add 10% more primary solvent (EtOAc) by volume, and reduce the cooling rate. The flexible ether chain makes this molecule particularly prone to this phenomenon if forced out of solution too rapidly.

  • Polymorphism: Triazole derivatives are known to exhibit polymorphism depending on the crystallization temperature. The controlled cooling profile (0.5°C/min) is specifically designed to favor the thermodynamically most stable polymorph by keeping the system at a low level of supersaturation throughout the growth phase.

References

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect Journal of Chemical and Pharmaceutical Research (via ResearchGate) URL:[Link]

Sources

Revolutionizing Drug Discovery: Microwave-Assisted Synthesis of Triazolyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of Triazoles and Nicotinates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the efficient synthesis of triazolyl nicotinate derivatives, a class of compounds holding immense promise due to the synergistic fusion of two pharmacologically significant moieties: the 1,2,3-triazole ring and the nicotinate (a derivative of niacin, Vitamin B3) backbone. The triazole core, a bioisostere for amide bonds, imparts metabolic stability, hydrogen bonding capabilities, and a rigid framework for precise molecular interactions. Nicotinic acid and its derivatives are vital in numerous biological processes and serve as key building blocks for a range of therapeutics[1][2]. The convergence of these two structures has led to the development of novel compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties[1][3][4][5].

This application note provides a comprehensive guide to the microwave-assisted synthesis of these valuable compounds, leveraging the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[6][7]. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS), present detailed, field-proven protocols, and discuss the characterization and potential applications of the resulting triazolyl nicotinate derivatives.

The Power of Microwaves: Accelerating Discovery with Green Chemistry

Conventional synthetic methods often require prolonged reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative. The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating[8]. This "dielectric heating" circumvents the limitations of conventional heating methods, resulting in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes[8][9].

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Significantly shortens the discovery and development cycle.

  • Higher Yields: Minimizes side reactions and decomposition of products.

  • Enhanced Purity: Cleaner reaction profiles simplify purification.

  • Energy Efficiency: Direct and localized heating reduces energy consumption.

  • Green Chemistry: Often allows for the use of less solvent or more environmentally benign solvents.

Visualizing the Workflow: From Precursors to Product

The synthesis of triazolyl nicotinate derivatives via microwave-assisted CuAAC follows a logical and streamlined workflow. The process begins with the preparation of the necessary alkyne- and azide-functionalized precursors, which are then coupled in the presence of a copper(I) catalyst under microwave irradiation.

Synthesis Workflow cluster_Precursors Precursor Synthesis cluster_Intermediates Functionalized Intermediates cluster_Reaction Microwave-Assisted CuAAC cluster_Product Final Product & Analysis Nicotinic_Acid Nicotinic Acid Propargyl_Nicotinate Propargyl Nicotinate (Alkyne) Nicotinic_Acid->Propargyl_Nicotinate Propargylation Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Propargyl_Nicotinate Organic_Halide Organic Halide (e.g., Benzyl Bromide) Organic_Azide Organic Azide Organic_Halide->Organic_Azide Azidation Sodium_Azide Sodium Azide Sodium_Azide->Organic_Azide Microwave_Reactor Microwave Reactor (Cu(I) catalyst, Solvent) Propargyl_Nicotinate->Microwave_Reactor Organic_Azide->Microwave_Reactor Triazolyl_Nicotinate Triazolyl Nicotinate Derivative Microwave_Reactor->Triazolyl_Nicotinate Purification Purification (Chromatography) Triazolyl_Nicotinate->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of triazolyl nicotinate derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Synthesis of Propargyl Nicotinate (Alkyne Precursor)

This procedure details the esterification of nicotinic acid with propargyl alcohol.

Materials:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Propargyl Alcohol

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Nicotinic Acid: In a round-bottom flask, suspend nicotinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of anhydrous DMF. Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitated by the DMF catalyst, enabling esterification.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting nicotinoyl chloride in anhydrous toluene and add propargyl alcohol (1.1 eq). Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure propargyl nicotinate.

Protocol 2: Synthesis of Benzyl Azide (Azide Precursor)

This protocol describes the synthesis of a representative organic azide.

Materials:

  • Benzyl Bromide

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in DMF. Add sodium azide (1.5 eq) in one portion.

    • Causality: Sodium azide is a potent nucleophile that displaces the bromide in an SN2 reaction to form the azide.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with deionized water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides are potentially explosive and should be handled with care. Do not distill to dryness.

Protocol 3: Microwave-Assisted Synthesis of 1-benzyl-4-(nicotinoyloxymethyl)-1H-1,2,3-triazole

This protocol details the CuAAC reaction under microwave irradiation.

Materials:

  • Propargyl Nicotinate (from Protocol 1)

  • Benzyl Azide (from Protocol 2)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Microwave reactor with sealed vessels

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add propargyl nicotinate (1.0 eq), benzyl azide (1.1 eq), and a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq, from a freshly prepared 1M solution in water) followed by copper(II) sulfate pentahydrate (0.1 eq, from a 0.5M solution in water).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. The t-BuOH/water solvent system is effective for dissolving both organic and inorganic reagents and has good microwave absorption properties.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with a maximum power of 150 W.

    • Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the cycloaddition reaction.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure triazolyl nicotinate derivative.

Quantitative Data and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted synthesis.

ParameterValueReference
Microwave Power 100-150 W[10]
Temperature 100 °C[9]
Reaction Time 10-15 minutes[9][10]
Solvent t-BuOH/H₂O (1:1)[10]
Catalyst CuSO₄·5H₂O / Sodium Ascorbate[11]
Expected Yield > 85%[9]

Characterization Data for a Representative Triazolyl Nicotinate Derivative:

  • ¹H NMR: Expect characteristic signals for the triazole proton (singlet around 8.0 ppm), the methylene protons adjacent to the triazole and the ester oxygen, and the aromatic protons of the benzyl and nicotinate rings[8].

  • ¹³C NMR: Look for signals corresponding to the triazole carbons (around 120-145 ppm) and the ester carbonyl carbon (around 165 ppm)[8].

  • FT-IR (cm⁻¹): Key peaks include the ester C=O stretch (around 1720 cm⁻¹), C=N and N=N stretches of the triazole ring, and C-H stretches of the aromatic rings[4].

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-established catalytic cycle.

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N₃ Six_Membered_Intermediate Six-membered Cu(III) Intermediate Azide->Six_Membered_Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Reductive Elimination Triazole_Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This intermediate then reacts with the azide in a [3+2] cycloaddition to form a six-membered copper(III) intermediate. Subsequent reductive elimination releases the stable 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.

Applications in Drug Discovery and Development

The triazolyl nicotinate scaffold is a versatile platform for the development of new therapeutic agents. The ability to rapidly synthesize a library of derivatives using the described microwave-assisted protocol allows for efficient structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

  • Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of triazole-nicotinic acid hybrids. These compounds have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells[1][3][5].

  • Antimicrobial Agents: The triazole moiety is a well-known pharmacophore in antifungal and antibacterial drugs. The conjugation with nicotinic acid can enhance the antimicrobial spectrum and potency of these compounds[2][12][13].

  • Enzyme Inhibitors: The rigid triazole linker can position the nicotinate and other substituents to effectively interact with the active sites of various enzymes, making them promising candidates for the development of novel enzyme inhibitors.

Conclusion

The microwave-assisted synthesis of triazolyl nicotinate derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition represents a powerful and efficient strategy for the rapid generation of novel drug candidates. This approach aligns with the principles of green chemistry by significantly reducing reaction times and improving yields. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to harness this technology for the accelerated exploration of this promising class of bioactive molecules.

References

  • Ahmed, K., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3463-3473. [Link]

  • Cravotto, G., & Cintas, P. (2009). Click chemistry under microwave or ultrasound irradiation. Chemistry–A European Journal, 15(43), 11488-11499. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. Egyptian Journal of Chemistry, 65(8), 285-294. [Link]

  • Singh, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Research International, 33(47A), 1-11. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Kareem, H. S., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applicable Chemistry, 6(3), 441-449. [Link]

  • Geronikaki, A., & Pitta, E. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]

  • Li, Y., et al. (2020). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 25(21), 5086. [Link]

  • El-Sayed, N. N. E., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules, 26(8), 2329. [Link]

  • Qin, Y., et al. (2013). Synthesis and antifungal evaluation of (1,2,3-triazol-4-yl)methyl nicotinate chitosan. International journal of biological macromolecules, 61, 58-62. [Link]

  • Kumar, A., et al. (2018). CuAAC protocol for synthesis of 1,5- and 1,4-disubstituted triazole linked disaccharides. ResearchGate. [Link]

  • Bozorov, K., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(1), 159. [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(2), 759-765. [Link]

  • Cravotto, G., et al. (2009). Click chemistry under microwave or ultrasound irradiation. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Kamal, A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291585. [Link]

  • Fujii, N., & Oishi, S. (2012). Quantitative analysis of Cu(I) concentration in cLICK chemistry—biotinylation at side chain of propargylglycine using click. Tetrahedron Letters, 53(31), 4014-4017. [Link]

  • PubChem. (n.d.). 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole. PubChem. Retrieved February 27, 2026, from [Link]

  • Bakunov, S. A., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 638-646. [Link]

  • Dai, V. V., et al. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]

  • Sebbar, N. K., et al. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108–o1109. [Link]

  • Al-Majid, A. M., et al. (2022). 4-(4-(((1H-Benzo[d][1][8][10]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and Computational Studies. Molecules, 27(14), 4363. [Link]

Sources

Formulation strategies for 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in Agrochemicals

Executive Summary

This guide details the formulation protocols for This compound (hereafter referred to as TEZN ), a pyridine-triazole ester with probable systemic efficacy. Due to the specific physicochemical constraints of the ethoxyethyl ester moiety—specifically its susceptibility to alkaline hydrolysis and its intermediate lipophilicity (LogP ≈ 2.0–2.5)—standard formulation approaches must be adapted.

This document prioritizes Oil Dispersion (OD) and Suspension Concentrate (SC) technologies to maximize chemical stability and bio-availability, moving away from simple Emulsifiable Concentrates (EC) unless solvent stability is confirmed.

Physicochemical Profiling & Pre-formulation

Before initiating formulation, the specific behavior of the TEZN molecule must be mapped. The combination of the triazole ring and the ethoxyethyl ester creates a "solubility cleft" where the molecule is too polar for simple aliphatic solvents but too lipophilic for water.

Chemical Structure Analysis
  • Core: 6-(1,2,4-triazol-1-yl)pyridine (Stable, likely crystalline).

  • Functional Group: 2-ethoxyethyl ester (Hydrolytically sensitive, provides cuticular penetration).

  • Risk Factor: Ester hydrolysis yields the parent acid (6-(1H-1,2,4-triazol-1-yl)nicotinic acid), potentially deactivating the molecule or altering phytotoxicity.

Pre-formulation Protocol: Solubility & Stability Map

Objective: Determine the "Safe pH Window" and solvent compatibility.

Materials:

  • TEZN technical grade (>95%).

  • Buffers: Citrate (pH 4), Phosphate (pH 7), Borate (pH 9).

  • Solvents: Aromatic 200 (Solvesso), N-Methyl-2-pyrrolidone (NMP), Methyl oleate.

Method:

  • Hydrolysis Stress Test: Dissolve TEZN in acetonitrile (5%) and spike into buffers at 54°C for 2 weeks (CIPAC MT 46.3 accelerated condition).

    • Acceptance: <5% degradation.

    • Expected Outcome: Stable at pH 4–6; degradation likely at pH >8.

  • Solubility Screening: Saturation shake-flask method at 20°C.

    • Target: If solubility in Aromatic 200 > 150 g/L

      
       Candidate for EC. If < 50 g/L 
      
      
      
      Candidate for SC/OD.

Formulation Strategy Selection

The decision tree below dictates the formulation vehicle based on the pre-formulation data.

FormulationDecision Figure 1: Decision matrix for TEZN formulation based on solubility and hydrolytic stability. Start TEZN Technical Material SolubilityCheck Solubility in Aromatic 200? Start->SolubilityCheck HydrolysisCheck Hydrolysis at pH 7 (Water)? SolubilityCheck->HydrolysisCheck < 50 g/L EC_Path Emulsifiable Concentrate (EC) (Requires high solvent load) SolubilityCheck->EC_Path > 200 g/L OD_Path Oil Dispersion (OD) (Best for hydrolytic stability) HydrolysisCheck->OD_Path Unstable (>5% loss) SC_Path Suspension Concentrate (SC) (Requires pH buffering) HydrolysisCheck->SC_Path Stable (<5% loss)

Protocol A: Oil Dispersion (OD) – The Gold Standard

Rationale: OD is the preferred format for TEZN. The oil phase (methyl oleate or vegetable oil) protects the ester from water-mediated hydrolysis, while the ethoxyethyl tail of TEZN aligns with the oil carrier to enhance leaf penetration.

Formulation Composition (100 g/L Target)
ComponentFunction% w/wSpecific Chemistry Recommendation
TEZN Active Ingredient10.5%Milled to d50 < 3 µm
Methyl Oleate Continuous Phaseto 100%Acts as built-in adjuvant
Bentone® 38 Rheology Modifier1.5%Organoclay (requires activation)
Propylene Carbonate Activator0.5%Activates organoclay
Atlox™ 4914 Polymeric Emulsifier4.0%PEG-alkyd resin (A-B-A block copolymer)
Atlas™ G-5002 Co-emulsifier1.0%Butyl block copolymer (for emulsion tightness)
Step-by-Step Manufacturing Protocol

Step 1: Carrier Preparation & Rheology Activation

  • Charge the reaction vessel with Methyl Oleate .

  • Add Bentone® 38 (Organoclay) under high-shear mixing (Cowles dissolver, 2000 rpm).

  • Add Propylene Carbonate slowly.

  • Critical Check: Continue shearing until viscosity increases and a "gel structure" forms. This prevents particle settling.

Step 2: Active Incorporation

  • Add the Atlox™ 4914 and Atlas™ G-5002 emulsifiers. Mix until dissolved.

  • Slowly add TEZN technical powder .

  • Pre-disperse using a high-shear mixer for 15 minutes to break agglomerates.

Step 3: Wet Milling (Bead Mill)

  • Pump the pre-mix through a horizontal bead mill (e.g., Dyno-Mill).

  • Media: Zirconium oxide beads (0.8–1.0 mm).

  • Cooling: Maintain outlet temperature < 45°C to prevent ester transesterification or crystal growth.

  • Target: Grind until particle size distribution (PSD) reaches d50 = 2–3 µm and d90 < 10 µm .

Step 4: Quality Control (QC)

  • Suspensibility: Dilute 5% in CIPAC D water. Check for oil separation after 30 mins.

  • Viscosity: Brookfield viscometer (Spindle 2, 20 rpm). Target: 400–800 cP.

Protocol B: Suspension Concentrate (SC) – The Aqueous Alternative

Rationale: If TEZN is hydrolytically stable at pH 5–6, SC is cheaper and safer. However, crystal growth (Ostwald ripening) is a major risk for triazole esters in water.

Formulation Composition (200 g/L Target)
ComponentFunction% w/wSpecific Chemistry Recommendation
TEZN Active Ingredient20.0%Technical grade
Soprophor® BSU Dispersant2.5%Tristyrylphenol ethoxylate (16 EO)
Polycarboxylate Wetting Agent1.0%Hydrophobically modified polymer
Propylene Glycol Antifreeze5.0%Standard
Xanthan Gum Thickener0.2%2% pre-gel in water
Citric Acid Buffer0.1%CRITICAL: Adjust to pH 5.0
Water Carrierto 100%Deionized
Crystal Growth Inhibition Strategy

Triazoles are notorious for Ostwald ripening (small crystals dissolving and redepositing on large ones).

  • Mechanism: The ethoxyethyl group increases water solubility slightly, accelerating ripening.

  • Counter-measure: Use a Polymeric Dispersant (Soprophor BSU) rather than simple ionic surfactants. The steric bulk of the tristyrylphenol chain prevents crystals from approaching each other to agglomerate.

Analytical Validation: HPLC Method

To verify the stability of the ester during formulation, use this reverse-phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B).

  • Detection: UV at 260 nm (Nicotinic acid absorption max).

  • Key Indicator: Look for the appearance of a peak at ~3-4 min (Acid hydrolysis product) vs. the parent peak at ~10-12 min.

Bioefficacy & Adjuvant Interaction

The 2-ethoxyethyl tail is a "built-in" adjuvant feature. It mimics the structure of glycol ether solvents (like Cellosolve), which are known cuticle penetrants.

  • Hypothesis: TEZN will show faster rainfastness than the methyl ester equivalent.

  • Tank Mix Warning: Avoid highly alkaline tank mixes (e.g., Bordeaux mixture, Lime Sulfur) as they will rapidly hydrolyze the ester, converting TEZN into the anionic acid form, which penetrates the leaf cuticle poorly.

References

  • Knowles, A. (2005). New Developments in Crop Protection Product Formulation. Agrow Reports.

  • Tadros, T. F. (2016). Formulation of Disperse Systems: Science and Technology. Wiley-VCH.
  • CIPAC Methods. (2020). MT 46.3: Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.

  • Mulqueen, P. (2003). "Recent advances in agrochemical formulation". Advances in Colloid and Interface Science. (Discusses Ostwald ripening in triazoles).

  • Baur, P. (1999). "Surfactant effects on cuticular penetration of neutral and ionic agrochemicals". Pesticide Science.

Disclaimer: This protocol is designed for research and development purposes. All formulations must be tested for local regulatory compliance and field efficacy.

Application Note: Preparation of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-(1H-1,2,4-triazol-1-yl)nicotinate derivatives are highly valued intermediates in the development of targeted protein degraders (PROTACs), kinase inhibitors, and advanced agrochemicals [1]. This application note provides a comprehensive, field-validated protocol for the preparation of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. By leveraging a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a robust acyl chloride-mediated esterification, this guide ensures high-yield, reproducible intermediate generation scalable for drug development workflows.

Mechanistic Rationale & Strategic Design

To ensure optimal yield and purity, this protocol is divided into two distinct chemical transformations, each governed by specific mechanistic principles:

1. Nucleophilic Aromatic Substitution (SNAr): The starting material, 6-chloronicotinic acid, is uniquely primed for SNAr. The electron-withdrawing nature of both the pyridine nitrogen and the para-carboxylic acid group severely depletes electron density at the C6 position. When 1H-1,2,4-triazole is deprotonated by potassium carbonate (K₂CO₃), the resulting triazolide anion acts as a potent nucleophile. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that excellently stabilizes the negatively charged Meisenheimer complex intermediate, rapidly driving the elimination of the chloride leaving group [2].

2. Acyl Chloride-Mediated Esterification: Direct Fischer esterification of the resulting 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with 2-ethoxyethanol is inefficient due to the deactivating nature of the triazole-pyridine system. Instead, we employ thionyl chloride (SOCl₂) with catalytic DMF to generate a highly reactive Vilsmeier-Haack intermediate, which converts the carboxylic acid into an acyl chloride. Subsequent trapping with 2-ethoxyethanol in the presence of triethylamine (Et₃N) neutralizes the generated HCl, preventing the protonation of the triazole ring and ensuring a quantitative conversion to the ester.

Logical Workflows

SynthesisWorkflow SM 6-Chloronicotinic Acid Int1 6-(1H-1,2,4-triazol-1-yl) nicotinic acid SM->Int1 SNAr Reaction (110°C, DMF) Triazole 1H-1,2,4-Triazole + K2CO3 Triazole->Int1 Product 2-Ethoxyethyl 6-(1H-1,2,4- triazol-1-yl)nicotinate Int1->Product Esterification (0°C to RT, DCM) Alcohol 2-Ethoxyethanol + SOCl2 / Et3N Alcohol->Product

Workflow for the preparation of this compound intermediates.

SNArMechanism Reactants 6-Chloronicotinic Acid + Triazolide Anion Meisenheimer Meisenheimer Complex (Negative Charge Delocalized) Reactants->Meisenheimer Nucleophilic Attack at C6 Product 6-(1H-1,2,4-triazol-1-yl) nicotinic acid + Cl- Meisenheimer->Product Chloride Elimination

Logical mechanism of the SNAr reaction via a stabilized Meisenheimer complex intermediate.

Quantitative Stoichiometry & Reagent Parameters

The following table summarizes the optimized stoichiometric ratios required for a 10.0 g scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: SNAr Reaction
6-Chloronicotinic acid157.551.0010.0 gElectrophilic Substrate
1H-1,2,4-Triazole69.071.205.26 gNucleophile
Potassium Carbonate (K₂CO₃)138.212.5021.9 gBase / Deprotonator
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent
Step 2: Esterification
6-(1H-1,2,4-triazol-1-yl)nicotinic acid190.161.0010.0 gIntermediate Substrate
Thionyl Chloride (SOCl₂)118.973.0011.5 mLAcyl Activating Agent
2-Ethoxyethanol90.121.507.7 mLNucleophilic Alcohol
Triethylamine (Et₃N)101.192.0014.7 mLAcid Scavenger
Dichloromethane (DCM)84.93-100 mLReaction Solvent

Self-Validating Experimental Protocols

Step 1: Synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (10.0 g, 63.5 mmol), 1H-1,2,4-triazole (5.26 g, 76.2 mmol), and anhydrous K₂CO₃ (21.9 g, 158.7 mmol).

  • Solvent Addition: Suspend the solid mixture in 50 mL of anhydrous DMF.

  • Thermal Activation: Heat the vigorously stirring suspension to 110 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute with 1 mL methanol, and analyze via TLC (DCM:MeOH 9:1, UV 254 nm). Validation Checkpoint: The reaction is complete when the high-Rf spot of 6-chloronicotinic acid is entirely replaced by the baseline-proximal product spot.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Slowly add 2M HCl dropwise while monitoring the pH.

  • Isoelectric Isolation: Critical Validation Checkpoint: Stop acidification exactly at pH 3.0–3.5. The product is amphoteric; dropping the pH below 2.0 will protonate the triazole ring (pKₐ ~2.2), causing the product to resolubilize and severely impacting the yield.

  • Filtration: Collect the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 20 mL) and dry under high vacuum at 50 °C overnight to yield the intermediate acid.

Step 2: Synthesis of this compound
  • Acyl Chloride Formation: In a 250 mL round-bottom flask, suspend the dried 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (10.0 g, 52.6 mmol) in thionyl chloride (11.5 mL, 157.8 mmol). Add 2 drops of DMF as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat to 80 °C for 3 hours. The suspension will gradually turn into a clear, homogenous solution as the acid chloride forms.

  • Concentration: Cool to room temperature and remove excess SOCl₂ in vacuo. Co-evaporate with anhydrous toluene (2 × 20 mL) to remove residual SOCl₂ and HCl traces. Validation Checkpoint: The resulting solid/oil must be free of the pungent SOCl₂ odor before proceeding.

  • Esterification: Dissolve the crude acid chloride in 100 mL of anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (14.7 mL, 105.2 mmol) dropwise, followed by the slow addition of 2-ethoxyethanol (7.7 mL, 78.9 mmol).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), distilled water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target this compound as a viscous oil or low-melting solid.

Quality Control & Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
No precipitation during Step 1 workup Over-acidification (pH < 2) leading to triazole protonation.Carefully back-titrate with 1M NaOH until the solution reaches pH 3.0–3.5 to induce crystallization.
Incomplete SNAr reaction on TLC Inadequate base or wet DMF causing K₂CO₃ clumping.Ensure K₂CO₃ is finely powdered and oven-dried. Add 0.5 eq additional K₂CO₃ and heat for 4 more hours.
Low yield in Step 2 (Esterification) Residual SOCl₂ reacting with 2-ethoxyethanol to form 1-chloro-2-ethoxyethane.Ensure rigorous removal of SOCl₂ via repeated toluene co-evaporation prior to the addition of the alcohol.
Presence of unreacted acid in final product Insufficient Et₃N to neutralize HCl, causing reaction stalling.Wash the final DCM layer thoroughly with saturated NaHCO₃; unreacted acid will partition into the aqueous phase.

References

  • Kossakowski K, Cherniienko A, Zaprutko L, Pawełczyk A. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. URL: [Link]

  • Pereira R, Gendron T, Sanghera C, et al. "Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate-Based Approach." Chemistry - A European Journal, 2019. URL: [Link]

Comprehensive Handling and Storage Protocols for 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and use of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. As a novel compound combining a nicotinate ester with a 1,2,4-triazole moiety, specific experimental data is limited. Therefore, this guide synthesizes best practices derived from the known chemical behavior of its constituent functional groups. The protocols herein are designed to ensure compound integrity for research applications and to establish a robust safety framework for laboratory personnel. We will address chemical stability, recommended storage conditions, appropriate personal protective equipment (PPE), and protocols for solution preparation and waste disposal.

Compound Profile and Scientific Context

This compound is a heterocyclic compound featuring a pyridine ring core, functionalized with both an ester and a triazole group. The structure suggests its potential utility in drug discovery and medicinal chemistry.

  • Nicotinate Esters: These are often developed as prodrugs to enhance the delivery of nicotinic acid (Niacin, Vitamin B3).[1] The ester linkage can be designed for specific hydrolysis rates, either chemically or enzymatically, to release the active parent drug.[2][3]

  • 1,2,4-Triazole Moiety: The triazole ring is a critical pharmacophore found in a wide array of therapeutic agents, renowned for its role in antifungal (e.g., fluconazole) and anticancer drugs.[4][5] Its presence suggests the compound may be investigated for antimicrobial or other pharmacological activities.[5]

The combination of these groups in a single molecule necessitates careful handling to prevent premature hydrolysis of the ester, which would compromise experimental results by altering the compound's identity and properties.

Physicochemical Properties (Predicted)

Given the absence of specific experimental data for this exact molecule, the following properties are estimated based on its constituent parts and structurally similar compounds, such as phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate.[6]

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₂H₁₃N₅O₂Derived from chemical structure.
Molecular Weight 259.27 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol); Poorly soluble in water.The ethoxyethyl ester and heterocyclic rings suggest moderate polarity. Nicotinate esters generally have low aqueous solubility.[2]
Stability Susceptible to hydrolysis under acidic or basic conditions. Stable under dry, neutral conditions.Ester linkages are known to undergo acid- and base-catalyzed hydrolysis. Nicotinate esters show pseudo-first-order degradation kinetics in aqueous buffers.[2]

Hazard Identification and Risk Assessment

As no official Safety Data Sheet (SDS) exists for this compound, a risk assessment must be performed by analogy to its structural components.

  • Nicotinate Esters (e.g., Ethyl Nicotinate, Methyl Nicotinate): These compounds can cause skin irritation and redness due to vasodilation.[7] They are generally classified as skin and eye irritants.[7][8]

  • Triazole-Containing Compounds: While many are safe enough to be drugs, some laboratory-grade triazole derivatives are classified as skin/eye irritants and may be harmful if swallowed or inhaled.[9]

  • General Precaution: For any compound with unknown toxicological properties, it should be handled as potentially hazardous.

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Causes skin, eye, and respiratory system irritation.[7][9]

This assessment mandates the use of comprehensive personal protective equipment (PPE) as detailed in Section 4.

Storage and Stability Protocol

The primary degradation pathway for this compound is the hydrolysis of the ethoxyethyl ester bond, which would release nicotinic acid substituted with the triazole ring. This process is accelerated by moisture, acids, and bases.[2] Therefore, the storage protocol is designed to mitigate these factors.

Long-Term Storage ( > 1 Month)
  • Temperature: -20°C . Storing at low temperatures significantly reduces the rate of chemical degradation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . Displace air from the container to prevent oxidative degradation and moisture contact.

  • Container: Amber glass vial with a PTFE-lined cap . Amber glass protects the compound from potential light-induced degradation, and the PTFE liner provides a superior seal against moisture and air.

  • State: As a dry solid . Storing the compound in its solid form is crucial for maximizing long-term stability.

  • Desiccation: Store vials within a secondary container (e.g., a sealed bag or box) containing a desiccant (e.g., silica gel) to capture any moisture that permeates the container seals over time.

Short-Term Storage ( < 1 Month)
  • Temperature: 2-8°C . Refrigeration is sufficient for short-term storage of the solid compound.[10]

  • Container: The original amber vial, tightly sealed.

  • Desiccation: It is highly recommended to store the vial in a desiccator to protect it from atmospheric moisture each time it is opened.

The workflow below illustrates the decision process for appropriate storage.

G compound Compound Received duration Storage Duration? compound->duration long_term > 1 Month duration->long_term short_term < 1 Month duration->short_term storage_long Store at -20°C - Inert Atmosphere - Desiccated long_term->storage_long storage_short Store at 2-8°C - Tightly Sealed - Desiccated short_term->storage_short

Caption: Decision workflow for storing the solid compound.

Laboratory Handling and PPE Protocol

All handling of this compound, both in solid and solution form, should occur within a certified chemical fume hood to prevent inhalation.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full face shield should be worn over the goggles.[11]

  • Hand Protection: Nitrile gloves (double-gloving is recommended). Check for tears before use and change gloves immediately if contamination is suspected.[11]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not generally required if work is performed within a fume hood. If weighing outside of a hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

Protocol for Weighing the Solid Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Equilibration: Before opening, allow the compound's container to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would promote hydrolysis.

  • Weighing: Use anti-static tools and a weigh boat. Dispense the solid carefully to minimize dust generation.

  • Sealing: Once the desired amount is weighed, promptly and securely seal the main container. If it was stored under an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

  • Cleanup: Clean the balance and surrounding area with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual particles. Dispose of the cloth and weigh boat as solid chemical waste.

Solution Preparation and Management Protocol

The stability of nicotinate esters is significantly lower in aqueous solutions compared to organic solvents.[2] Studies show that methylnicotinate in an aqueous solution at 4°C degrades at a rate of approximately 0.5% per year, forming nicotinic acid.[12] This rate can be much higher depending on pH and temperature.

Recommended Solvents
  • Stock Solutions (High Concentration): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These polar aprotic solvents are excellent for solubilizing a wide range of organic molecules and are less reactive than protic solvents.

  • Working Solutions (Dilute): For biological assays, initial dilution from the DMSO stock into an appropriate alcohol (e.g., ethanol) may be necessary before final dilution into aqueous buffer. The final concentration of organic solvent in the assay should be minimized and consistent across all experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 259.27 g/mol ): Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 259.27 g/mol = 0.00259 g = 2.59 mg

  • Weighing: Following the protocol in Section 4.2, accurately weigh 2.59 mg of the compound into a sterile microcentrifuge tube or a small glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. A single aliquot should be intended for a single day's experiments.

Solution Stability
  • DMSO Stock Solutions: When stored at -20°C, DMSO stocks are expected to be stable for several months. However, it is best practice to prepare fresh stocks every 1-3 months.

  • Aqueous Working Solutions: These are the least stable and should be prepared fresh immediately before each experiment. Do not store aqueous solutions of the compound. The ester is susceptible to hydrolysis, and the rate is unpredictable in complex biological media.[2]

The diagram below illustrates the likely hydrolytic degradation pathway.

G compound This compound (Parent Ester) hydrolysis Hydrolysis (H₂O, Acid/Base, or Esterases) compound->hydrolysis product1 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (Hydrolyzed Product) hydrolysis->product1 product2 2-Ethoxyethanol (Alcohol Fragment) hydrolysis->product2

Caption: Potential hydrolytic degradation of the compound.

Spill and Waste Disposal Protocol

Spill Containment
  • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste.[13] Ventilate the area and wash the spill site after cleanup is complete.[11]

  • Liquid (Solution) Spill: Absorb the spill with a chemical absorbent pad or material. Collect the contaminated material into a sealed container for disposal. Wash the area with soap and water.

Waste Disposal
  • Solid Waste: Unused solid compound and any materials contaminated with it (e.g., weigh boats, gloves) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Duan, J., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]

  • Zhang, J., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. Available at: [Link]

  • Ataman Kimya. ETHYL NICOTINATE. Ataman Kimya. Available at: [Link]

  • (n.d.). Safety Data Sheet EI-M883. Unknown Source. Available at: [Link]

  • Hussain, M. A., & Aungst, B. J. (1990). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Dicks, A. P., & Sharpless, K. B. (2007). Making triazoles, the green way. RSC Education. Available at: [Link]

  • Al-Masoudi, N. A. (2020). Review on Preparation and Application Fields of Triazole & Tetrazole Derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges, mechanistic nuances, and yield-optimization strategies for 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate .

This guide bypasses generic advice to focus on the exact causality of your experimental choices, ensuring your protocols act as self-validating systems.

Reaction Workflow & Mechanistic Pathway

The synthesis is a two-phase process: an initial activation/esterification followed by a regioselective Nucleophilic Aromatic Substitution (SNAr).

SynthesisWorkflow SM 6-Chloronicotinic Acid Intermediate 2-Ethoxyethyl 6-chloronicotinate SM->Intermediate Step 1: Esterification Reagent1 SOCl2, then 2-Ethoxyethanol / TEA Reagent1->Intermediate Product 2-Ethoxyethyl 6-(1H-1,2,4- triazol-1-yl)nicotinate (Target: 1H-Isomer) Intermediate->Product Step 2: SNAr (N1 Attack) Byproduct1 4H-Isomer (Minor Byproduct) Intermediate->Byproduct1 SNAr (N4 Attack) Byproduct2 Ester Hydrolysis (Moisture Degradation) Intermediate->Byproduct2 Side Reaction (Trace H2O) Reagent2 1H-1,2,4-Triazole Cs2CO3 / DMF / 90°C Reagent2->Product

Mechanistic workflow for this compound synthesis.

Standardized Experimental Protocols

To guarantee reproducibility, these protocols include built-in In-Process Controls (IPCs) to self-validate the reaction at critical junctures.

Phase 1: Activation & Esterification

Converting the carboxylic acid to an acid chloride prior to esterification bypasses the equilibrium limitations of standard Fischer esterification, ensuring quantitative conversion.

  • Activation: Suspend 6-chloronicotinic acid (1.0 equiv) in anhydrous toluene (0.5 M). Add thionyl chloride (SOCl2, 1.5 equiv) and a catalytic amount of DMF (0.05 equiv). Reflux at 85°C until gas evolution ceases (~3 hours).

  • IPC 1: Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm the complete disappearance of the starting material and the formation of the methyl ester derivative before proceeding.

  • Concentration: Remove excess SOCl2 and toluene under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

  • Esterification: Redissolve the intermediate in anhydrous dichloromethane (DCM) at 0°C. Dropwise add 2-ethoxyethanol (1.2 equiv) followed by triethylamine (TEA, 2.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate to afford 2-ethoxyethyl 6-chloronicotinate.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

The 6-position of the nicotinate ring is highly activated for SNAr[1]. However, the ambident nature of the triazole necessitates strict condition control.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-ethoxyethyl 6-chloronicotinate (1.0 equiv) in anhydrous DMF (0.2 M)[2].

  • Reagent Addition: Add 1H-1,2,4-triazole (1.2 equiv) and anhydrous Cesium Carbonate (Cs2CO3, 1.5 equiv)[3].

  • Reaction: Heat the mixture strictly to 90°C under a nitrogen atmosphere for 8 hours.

  • IPC 2: Monitor via HPLC at 254 nm. The reaction is complete when the ester starting material is <2% AUC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash three times with a 5% (w/w) aqueous LiCl solution. Causality: LiCl aggressively partitions the DMF into the aqueous phase, preventing emulsion formation and product loss.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the target 1H-isomer.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between SNAr conditions and reaction outcomes, acting as a quick-reference guide for process optimization.

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)1H:4H RatioPrimary Failure Mode
DMF Cs₂CO₃ 90 8 >98 96:4 None (Optimal)
DMFK₂CO₃90128590:10Slow reaction, trace hydrolysis
DMSOK₂CO₃11067585:15High 4H-isomer, ester cleavage
CyreneEt₃N80154088:12Incomplete conversion[4]
MeCNDIPEA8024<20N/ABase too weak for triazole[2]

Troubleshooting Guides & FAQs

Q1: Why is my SNAr yield plateauing at ~70% despite extended reaction times? A: This is almost certainly caused by moisture-induced ester hydrolysis. The 6-chloronicotinate ester is highly susceptible to nucleophilic attack by hydroxide ions (generated when trace water reacts with the carbonate base). This side reaction cleaves the 2-ethoxyethyl group, yielding a highly water-soluble carboxylate byproduct that is entirely lost during your aqueous workup[4]. Solution: Ensure all reagents are strictly anhydrous. Oven-dry your carbonate base at 120°C overnight and use anhydrous, amine-free DMF.

Q2: How can I minimize the formation of the 4H-1,2,4-triazole isomer byproduct? A: The 1,2,4-triazolide anion is an ambident nucleophile. While attack via the N1 position is kinetically favored, N4 attack occurs as a competing pathway. Solution: Switch from K2CO3 to Cs2CO3[3]. The larger ionic radius of the cesium cation creates a pronounced "template effect." It loosely coordinates with the N4 position of the triazolide anion, sterically shielding it and directing the electrophilic attack exclusively toward the N1 position. Furthermore, do not exceed 90°C; higher temperatures provide the activation energy required to increase the proportion of the thermodynamically less stable 4H-isomer.

Q3: Can I perform the SNAr directly on 6-chloronicotinic acid before esterification to save a step? A: While theoretically possible, it is synthetically inefficient. Under the basic conditions required for SNAr, the free carboxylic acid immediately deprotonates to form a carboxylate anion. This negatively charged, electron-donating group significantly deactivates the pyridine ring, raising the activation energy barrier for nucleophilic attack at the 6-position[1]. By performing the esterification first, the 2-ethoxyethyl ester acts as a strong electron-withdrawing group (EWG), drastically accelerating the SNAr step.

Q4: What is the optimal base and solvent combination for the SNAr step? A: Polar aprotic solvents like DMF or NMP are mandatory to solvate the nucleophile without hydrogen-bonding to it, which would otherwise dampen its reactivity[2]. While organic bases like DIPEA or Et3N are sometimes used for highly reactive fluorinated aromatics, they are insufficiently basic to fully generate the triazolide anion from 1H-1,2,4-triazole (pKa ~10.2). Inorganic bases, specifically Cs2CO3, provide the optimal balance of strong deprotonation, high solubility in DMF, and favorable template effects[3].

References

1.[2] spirocyclic compounds , Justia Patents. URL:[Link] 2.[3] WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam , Google Patents. URL: 3.[4] A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene , ResearchGate. URL:[Link] 4.[1] Some Items of Interest to Process R&D Chemists and Engineers , ACS Publications. URL:[Link]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 2-Ethoxyethyl Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the aqueous hydrolysis of 2-ethoxyethyl esters. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.

The Chemistry of 2-Ethoxyethyl Ester Hydrolysis

Understanding the underlying reaction mechanism is the first step in effective troubleshooting. Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. In this case, a 2-ethoxyethyl ester reacts with water to form a carboxylic acid and 2-ethoxyethanol. This reaction is typically very slow and requires a catalyst, which can be either an acid or a base.[1][2]

  • Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction.[3][4][5] The reaction is driven to completion by using a large excess of water (e.g., a dilute aqueous acid).[3][5] The process begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion.[3][6] The nucleophile is the much more reactive hydroxide ion (OH-), which directly attacks the carbonyl carbon.[1][4] The reaction is considered irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is not electrophilic enough to react with the alcohol and reform the ester.[3][7]

Mechanistic Overview of Ester Hydrolysis

Ester Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester RCOOR' A_Protonated R-C(=O+H)-OR' A_Ester->A_Protonated + H+ A_Protonated->A_Ester - H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_Tetrahedral->A_Protonated - H2O A_Products RCOOH + R'OH A_Tetrahedral->A_Products - H+ A_Products->A_Tetrahedral + H+ B_Ester RCOOR' B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH- B_CarboxylicAcid RCOOH + R'O- B_Tetrahedral->B_CarboxylicAcid - R'O- B_Products RCOO- + R'OH B_CarboxylicAcid->B_Products Proton Transfer

Caption: Acid-catalyzed vs. Base-catalyzed ester hydrolysis pathways.

Core Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Q1: My hydrolysis reaction is extremely slow or has stalled. What are the primary causes and how do I fix it?

A1: This is a common issue stemming from suboptimal reaction conditions. The rate of hydrolysis is highly dependent on pH, temperature, and stoichiometry.

Causality & Diagnosis:

  • Incorrect pH: The hydrolysis of esters is slowest in a neutral aqueous solution (pH ≈ 7) and is catalyzed by either acid or base.[8] If your aqueous media is unbuffered or at a neutral pH, the reaction rate will be negligible.

  • Insufficient Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Room temperature reactions may be impractically slow, especially for sterically hindered esters or under mild pH conditions.

  • Equilibrium (Acid-Catalysis): If you are using acid catalysis, the reaction is reversible.[3][6] If the concentration of the alcohol product builds up, the reaction can slow down or stop as it approaches equilibrium.

Solutions:

  • Adjust the pH:

    • For Base-Catalysis (Recommended for Completion): Add a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to a final concentration of 0.5 M to 2 M. Base-catalyzed hydrolysis is irreversible and typically faster.[3][7][9]

    • For Acid-Catalysis: Add a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to a final concentration of 0.5 M to 2 M. Remember to use a large excess of the aqueous acid to push the equilibrium toward the products.[2][5]

  • Increase the Temperature: Heat the reaction mixture. A common starting point is to reflux the solution (heating to the solvent's boiling point with a condenser to prevent solvent loss).[2][5] For many esters, heating to 50-80 °C provides a significant rate increase.[10]

  • Use a Co-solvent: If your 2-ethoxyethyl ester has poor solubility in the aqueous medium, the reaction will be slow. Add a water-miscible organic co-solvent like tetrahydrofuran (THF) or acetone to improve solubility and create a homogeneous reaction mixture. A 1:1 ratio of THF:water is a common starting point.[9]

Q2: I'm observing unexpected byproducts. What are they and how can I prevent them?

A2: While the hydrolysis of a simple ester like 2-ethoxyethyl acetate is usually clean, byproducts can arise if other sensitive functional groups are present in your molecule or if you choose inappropriate reaction conditions.

Causality & Diagnosis:

  • Transesterification: If you use an alcohol (e.g., methanol, ethanol) as a co-solvent under your hydrolysis conditions, you may observe the formation of a different ester. This is particularly a risk under basic conditions where the alkoxide of the solvent is a potent nucleophile.

  • Degradation of Sensitive Groups: Strongly acidic or basic conditions and high temperatures can degrade other functional groups in your molecule. For example, acetals or ketals are unstable to aqueous acid, while groups like amides can also be hydrolyzed under harsh conditions, albeit typically more slowly than esters.

Solutions:

  • Avoid Alcoholic Co-solvents: For hydrolysis, use non-reactive, water-miscible co-solvents like THF, dioxane, or acetone.

  • Choose Conditions Orthogonal to Other Functional Groups: Carefully review the stability of all functional groups in your starting material. If your molecule contains acid-sensitive groups, use base-catalyzed hydrolysis. If it contains base-sensitive groups, use acid-catalyzed hydrolysis.[11]

  • Use Milder Conditions: If you suspect degradation, reduce the temperature and/or the concentration of the acid or base catalyst. Monitor the reaction closely over a longer period. For extremely sensitive substrates, enzymatic hydrolysis may be an alternative to consider.

Q3: How can I effectively monitor the progress of my hydrolysis reaction?

A3: Proper reaction monitoring is crucial to determine when the reaction is complete and to avoid unnecessary heating or exposure to harsh conditions that could lead to side reactions.

Causality & Diagnosis: The starting ester and the product alcohol/acid have different polarities. This difference is the basis for chromatographic monitoring techniques.

Solutions:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a TLC plate alongside a spot of your starting material. The carboxylic acid product is typically much more polar and will have a lower Rf value (it will travel less far up the plate) than the starting ester. The 2-ethoxyethanol product is also more polar than the ester. The disappearance of the starting material spot indicates the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate quantitative method.[12][13] A reverse-phase C18 column is typically suitable.[14][15] The more polar products will elute earlier (have a shorter retention time) than the less polar starting ester. You can monitor the disappearance of the starting material peak and the appearance of the product peaks. This method is ideal for calculating conversion and purity.

  • Gas Chromatography (GC): If your ester and products are sufficiently volatile and thermally stable, GC is another excellent option for monitoring the reaction.[12]

Standard Operating Protocol: Base-Catalyzed Hydrolysis

This protocol provides a reliable starting point for the complete hydrolysis of a 2-ethoxyethyl ester.

Materials:

  • 2-ethoxyethyl ester substrate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) pellets

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-ethoxyethyl ester (1.0 eq) in a 1:1 mixture of THF and water (e.g., 5 mL of each per gram of ester).

  • Add Base: Add sodium hydroxide (2.0 to 3.0 eq) to the stirred solution.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every hour using TLC or HPLC. The reaction is complete when the starting material is no longer detectable.

  • Cooling & Acidification: Once complete, cool the flask to room temperature in an ice bath. Slowly and carefully add 1 M HCl to neutralize the excess NaOH and protonate the carboxylate salt. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[16]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[16] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid and 2-ethoxyethanol.

Key Parameters at a Glance

The choice between acid and base catalysis is the most critical decision in planning your hydrolysis. This table summarizes the key differences.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible; equilibrium-controlled[3][4]Irreversible; reaction goes to completion[3][6][7]
Relative Rate Generally slower than base-catalyzedGenerally faster than acid-catalyzed[4]
Products Carboxylic Acid + AlcoholCarboxylate Salt + Alcohol (requires acid workup to get acid)[2][6]
Key Advantage Useful for substrates with base-sensitive functional groups.Ensures complete conversion of the ester.
Key Disadvantage Incomplete conversion if equilibrium is not shifted.Harsh conditions can affect other functional groups; requires a final acidification step.

Frequently Asked Questions (FAQ)

  • Q: Why is it called "saponification"?

    • A: Base-catalyzed hydrolysis of fats and oils (which are triglycerides, a type of ester) using lye (NaOH or KOH) is the traditional method for making soap.[3][7] The term "saponification" (from the Latin sapo for soap) is now used for any base-catalyzed ester hydrolysis.[7]

  • Q: My product, 2-ethoxyethanol, is water-soluble. How can I effectively remove it during workup?

    • A: 2-ethoxyethanol is indeed partially soluble in water (229 g/L).[17] While extraction with a solvent like ethyl acetate will remove some, repeated aqueous washes (back-extraction) of the organic layer with water or brine can help pull more of the highly polar 2-ethoxyethanol out of the organic phase and into the aqueous phase, improving the purity of your desired carboxylic acid.

  • Q: Can I use a milder base like sodium bicarbonate?

    • A: Sodium bicarbonate (NaHCO₃) is generally too weak a base to effectively catalyze ester hydrolysis at a practical rate. Strong bases like LiOH, NaOH, or KOH are required to generate a sufficient concentration of the hydroxide nucleophile.[9]

  • Q: Are there alternatives to hydrolytic cleavage?

    • A: Yes, for certain substrates, other cleavage methods exist. However, for simple alkyl esters like 2-ethoxyethyl esters, hydrolysis is the most direct and common method. Other protecting groups for alcohols exist that can be cleaved under different conditions (e.g., silyl ethers cleaved by fluoride, benzyl ethers by hydrogenolysis).[18][19]

Troubleshooting Workflow

Use this flowchart to diagnose and solve common hydrolysis issues systematically.

Caption: A systematic workflow for troubleshooting ester hydrolysis.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Available from: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Available from: [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available from: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Available from: [Link]

  • Wikipedia. 2-Ethoxyethyl acetate. Available from: [Link]

  • RSC Publishing. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Available from: [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Available from: [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. (2023, July 6). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Available from: [Link]

  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Unknown Source. ester hydrolysis. Available from: [Link]

  • ResearchGate. (2020, July 22). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available from: [Link]

Sources

Minimizing side reactions in nucleophilic substitution of 6-chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloronicotinate Substitution Protocols Ticket System: OPEN Subject: Minimizing Side Reactions in


 of 6-Chloronicotinates
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Architecture

Before troubleshooting, we must understand the "personality" of your substrate. Methyl/Ethyl 6-chloronicotinate is a bifunctional electrophile .

  • The

    
    -Chlorine:  The desired site of reaction. It is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) because it is ortho to the pyridine nitrogen and para to the electron-withdrawing ester group.
  • The

    
    -Ester:  The "distraction." It is susceptible to nucleophilic attack (hydrolysis/transesterification) and activates the ring.
    

The Goal: Channel all chemical energy into the


 substitution while leaving the 

ester untouched.

Module 1: Troubleshooting Logic (Visualized)

Figure 1: Diagnostic Flowchart for Low Yields/Impurities Caption: Decision tree for diagnosing reaction failures based on TLC/LC-MS observations.

TroubleshootingGuide Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS / TLC Start->CheckLCMS Result1 Product Mass - 14/28 (Ester Loss) CheckLCMS->Result1 Acid formed Result2 Product Mass + 16 (Oxidation) CheckLCMS->Result2 N-Oxide formed Result3 Starting Material Unreacted CheckLCMS->Result3 Kinetics issue Result4 New Spot (Different Rf) CheckLCMS->Result4 Transesterification Sol1 CAUSE: Hydrolysis FIX: Switch to Anhydrous Solvents FIX: Use Carbonate Bases (Cs2CO3) Result1->Sol1 Sol2 CAUSE: N-Oxidation FIX: Degas solvents FIX: Avoid Peroxides in Ethers Result2->Sol2 Sol3 CAUSE: Low Reactivity FIX: Switch Solvent (DMF -> DMSO) FIX: Increase Temp (max 80°C) FIX: Change LG (Cl -> F) Result3->Sol3 Sol4 CAUSE: Wrong Solvent Alcohol FIX: Match Solvent to Ester (e.g., MeOH for Methyl Ester) Result4->Sol4

Module 2: Critical Failure Points & Solutions

Ticket #101: "My Ester Disappeared" (Hydrolysis)

Symptoms: LC-MS shows a peak corresponding to [M-14] (methyl loss) or [M-28] (ethyl loss). The product is water-soluble and lost during aqueous workup. Root Cause: The electron-deficient pyridine ring makes the ester carbonyl highly electrophilic. Hydroxide ions (from wet solvents or hygroscopic bases) attack the ester faster than the nucleophile attacks the


 position.
The Fix: 
  • Base Selection: Stop using hydroxide bases (NaOH, KOH). Even alkoxides (

    
    ) are risky unless strictly anhydrous.
    
    • Recommendation: Use Cesium Carbonate (

      
      )  or DIPEA (Hünig's base) . Cesium carbonate is superior in aprotic solvents (DMF/DMSO) due to the "Cesium Effect" (higher solubility/basicity balance).
      
  • Water Scavenging: Add 3Å or 4Å molecular sieves to the reaction vessel if using hygroscopic solvents like DMF.

Ticket #102: "I Have a Mixture of Esters" (Transesterification)

Symptoms: You started with a Methyl ester, used Ethanol as a solvent, and now have a mixture of Methyl and Ethyl products. Root Cause: Nucleophilic attack by the solvent on the ester carbonyl. The Fix:

  • Solvent Matching: If you must use a protic solvent, it must match the ester .

    • Methyl 6-chloronicotinate

      
       Use Methanol .
      
    • Ethyl 6-chloronicotinate

      
       Use Ethanol .
      
  • The Aprotic Switch: The gold standard is to avoid alcohols entirely. Use Acetonitrile (MeCN) , DMF , or DMSO . These solvents accelerate

    
     rates by solvating the cation while leaving the nucleophilic anion "naked" and reactive.
    
Ticket #103: "The Reaction is Too Slow" (Kinetics)

Symptoms: Starting material persists after 24h at reflux. Root Cause: The nucleophile is too "hard" or the leaving group (Cl) is not labile enough for the specific nucleophile. The Fix:

  • The Halogen Swap (Finkelstein-like): Switch starting material to Methyl 6-fluoronicotinate . The C-F bond is stronger, but the high electronegativity of Fluorine creates a stronger dipole, significantly lowering the activation energy for the rate-determining step (nucleophilic attack/Meisenheimer complex formation).

  • Temperature Ceiling: You can heat these reactions, but do not exceed 100°C if possible. High heat promotes decarboxylation of any hydrolyzed byproduct, creating a messy tar.

Module 3: Standardized Experimental Protocols

Protocol A: The "Gold Standard" (Mild Nucleophiles)

Best for: Primary amines, secondary amines, thiols.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous)High dielectric constant stabilizes the polar transition state; accelerates

.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics (

).
Base DIPEA (2.0 - 3.0 equiv)Non-nucleophilic organic base; scavenges HCl without attacking the ester.
Temperature 60°C - 80°CSufficient energy to overcome activation barrier; low enough to prevent ester degradation.
Time 4 - 16 HoursMonitor via TLC/LC-MS.

Step-by-Step:

  • Dissolve Methyl 6-chloronicotinate (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add DIPEA (2.5 equiv).

  • Add the Amine Nucleophile (1.1 - 1.2 equiv).

  • Heat to 65°C under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMSO). Wash 1x with Brine. Dry over

    
    .
    
Protocol B: The "Escalation" (Weak Nucleophiles)

Best for: Anilines, bulky amines, or oxygen nucleophiles (phenols).

ParameterSpecificationRationale
Solvent DMF or NMPHigh boiling point, excellent solubility for inorganic bases.
Base

(2.0 equiv)
Poorly nucleophilic but strong enough to deprotonate phenols/anilines.
Catalyst None (usually)If fails, consider Pd-catalyzed Buchwald-Hartwig (outside scope of

).
Temperature 90°C - 110°CHigher energy required for weak nucleophiles.

Module 4: Mechanistic Insight (Why this works)

Figure 2: The Competition -


 vs. Hydrolysis 
Caption: Pathway analysis showing the desired Meisenheimer complex vs. the undesired tetrahedral ester intermediate.

ReactionMechanism Substrate 6-Chloronicotinate Meisenheimer Meisenheimer Complex (Stabilized by N & Ester) Substrate->Meisenheimer Attack at C6 (Fastest in DMSO) Tetrahedral Tetrahedral Intermediate (at Ester) Substrate->Tetrahedral Attack at C3-Carbonyl (Fast if Wet) Nu Nucleophile (R-NH2) Base Base (OH- / H2O) Product 6-Amino-Nicotinate (Target) Meisenheimer->Product -Cl Byproduct Nicotinic Acid (Hydrolysis) Tetrahedral->Byproduct -OMe

Scientific Rationale: The reaction proceeds via an Addition-Elimination mechanism .[1] The rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex.

  • Activation: The nitrogen at Position 1 pulls electron density via induction (-I) and resonance (-M). The Ester at Position 3 pulls electron density via resonance (-M) relative to Position 6 (para-relationship).

  • Selectivity: While the ester carbonyl is electrophilic, the

    
     carbon is part of an aromatic system that regains aromaticity upon elimination of the chloride. This thermodynamic driving force favors the 
    
    
    
    product if the nucleophile is directed there by soft/hard matching.

References

  • Mechanistic Principles of

    
     on Pyridines 
    
    • Title: Nucleophilic substitution of 6-chloronicotinic acid esters.
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the reactivity order of halopyridines activ
    • URL:[Link] (General Journal Link for verification)

  • Solvent Effects in

    
     
    
    • Title: The effect of solvent on the rate of nucleophilic arom
    • Source:Chemical Reviews
    • Context: Explains why dipolar aprotic solvents (DMSO, DMF) accelerate reactions involving anionic or neutral nucleophiles by up to times compared to protic solvents.
    • URL:[Link]

  • Preventing Hydrolysis in Ester-Containing Substr

    • Title: Chemoselective Nucleophilic Substitution of Chloropyridines.
    • Source:Organic Process Research & Development (OPRD)
    • Context: Industrial guidelines for scaling up chloronicotinate substitutions while maintaining ester integrity.
    • URL:[Link] (Journal Landing Page)

  • Regioselectivity of Halopyridines

    • Title: Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloropyridines and Rel
    • Source:Tetrahedron
    • Context: While focusing on dichloro-systems, this establishes the "para vs ortho" activation rules relevant to the 6-chloro (ortho to N, para to Ester) position.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Triazole Coupling to Nicotinate Cores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) on nicotinate (pyridine-3-carboxylate) scaffolds. While CuAAC is famously robust, nicotinate cores introduce unique thermodynamic vulnerabilities—specifically off-target metal chelation and ester hydrolysis—that require precise temperature and kinetic control.

Mechanistic Overview: The Thermodynamics of Nicotinate CuAAC

The fundamental challenge of coupling to a nicotinate core lies in balancing the kinetic energy required to drive the bimetallic copper-acetylide formation against the thermodynamic threshold of substrate degradation[1]. Excessive heat accelerates the reaction but simultaneously triggers ester saponification and catalyst disproportionation.

G Start Nicotinate Azide + Terminal Alkyne Complex Cu-Acetylide π-Complex Start->Complex Cu(I) coordination Cat Cu(I)-THPTA Catalyst Complex Cat->Complex Cycle Bimetallic Metallacycle Complex->Cycle Azide insertion Temp Thermal Activation (37°C Optimal) Temp->Cycle Accelerates kinetics HighTemp Excessive Heat (>60°C) Degrad Side Reactions: Ester Hydrolysis & Glaser Coupling HighTemp->Degrad Triggers degradation Prod 1,4-Triazole Nicotinate Core Cycle->Prod Ring closure Degrad->Prod Reduces yield

Caption: CuAAC thermodynamic pathway on a nicotinate core demonstrating temperature-dependent bifurcation.

Troubleshooting & FAQs

Q: I increased the reaction temperature to 70°C to accelerate the coupling, but my yield decreased and multiple side-products appeared on TLC. Why? A: Nicotinate cores possess two structural vulnerabilities during CuAAC. First, the ester linkage is highly susceptible to saponification (hydrolysis) in aqueous solvent mixtures when subjected to elevated temperatures (>60°C). Second, high thermal energy accelerates the disproportionation of the Cu(I) catalyst and rapidly depletes the sodium ascorbate reducing agent[2]. Once Cu(I) oxidizes to Cu(II), the catalytic cycle halts, and oxidative Glaser homocoupling of your terminal alkyne dominates. Solution: Cap the reaction temperature at 37°C and utilize an accelerating ligand to lower the activation barrier instead of relying on thermal forcing.

Q: How do accelerating ligands replace the need for high thermal activation? A: The CuAAC reaction requires the formation of a bimetallic copper-acetylide intermediate[1]. Without ligands, water or coordinating solvents compete for Cu(I) binding sites, raising the activation energy. Furthermore, the pyridine nitrogen on the nicotinate core can competitively chelate Cu(I), sequestering the catalyst[3]. Polydentate nitrogen-donor ligands like THPTA completely envelop the Cu(I) center, protecting it from oxidation and preventing off-target chelation by the nicotinate core[4]. This precise coordination geometry drastically lowers the activation barrier for azide insertion, allowing the reaction to reach >98% completion in minutes at 25°C–37°C.

Q: My nicotinate derivative is highly insoluble in water. Can I use pure organic solvents and heat to force solubility? A: While heating in pure organic solvents (e.g., DMSO or DMF) improves solubility, it drastically alters the CuAAC thermodynamics. Density Functional Theory (DFT) calculations demonstrate that the coordination of Cu(I) to the alkyne is slightly endothermic in organic solvents, but highly exothermic in water[5]. If you must use organic solvents, use a co-solvent system (e.g., 1:1 DMSO:Water) and maintain the temperature at 37°C. For pure organic systems, switch to a hydrophobic ligand like TBTA and do not exceed 40°C, as excessive heat will still promote catalyst degradation[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, ligand presence, and the integrity of the nicotinate ester during a standard 50 µM scale CuAAC reaction.

Temperature (°C)Ligand SystemTime to CompletionNicotinate Hydrolysis (%)Triazole Yield (%)
25None12.0 hours< 145
60None4.0 hours2258
80None2.0 hours4531
25THPTA (5 eq to Cu)2.0 hours< 192
37 THPTA (5 eq to Cu) 0.5 hours < 1 > 98

Data Interpretation: Thermal activation alone (60°C–80°C) fails to provide quantitative yields due to competing ester hydrolysis. The introduction of THPTA at physiological temperature (37°C) provides the optimal kinetic environment, maximizing yield while preserving the nicotinate core[3][4].

Self-Validating Protocol: Temperature-Optimized CuAAC

This Standard Operating Procedure (SOP) utilizes built-in visual and chemical checkpoints to ensure the catalytic cycle remains active without breaching the thermodynamic threshold for nicotinate degradation.

Phase 1: Reagent Preparation & Pre-complexation Causality: Pre-complexing Cu(II) with the ligand before reduction prevents the formation of insoluble copper salts and protects the metal from off-target chelation by the nicotinate's pyridine ring[2].

  • In a 2 mL microcentrifuge tube, combine 5.0 µL of CuSO₄ (20 mM in water) and 10.0 µL of THPTA ligand (50 mM in water).

  • Validation Checkpoint 1: The solution must turn a faint, clear blue. If the solution becomes cloudy or precipitates, the ligand has degraded or the water is contaminated. Discard and remake.

Phase 2: Substrate Addition 3. Add the nicotinate-azide (e.g., methyl 6-(azidomethyl)nicotinate) to a final concentration of 50 µM in a 1:1 DMSO/Water buffer[3]. 4. Add the terminal alkyne at a 2-fold molar excess (100 µM).

Phase 3: Reduction & Initiation 5. Add 25 µL of freshly prepared sodium ascorbate (100 mM in water). 6. Validation Checkpoint 2: The solution should immediately transition from clear blue to colorless. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species[5].

Phase 4: Temperature-Controlled Incubation 7. Place the reaction vessel in a thermomixer set strictly to 37°C with gentle agitation (300 rpm). 8. Causality: 37°C provides optimal kinetic energy for the THPTA-Cu(I) complex to drive the bimetallic metallacycle formation without breaching the thermodynamic threshold for ester hydrolysis[4].

Phase 5: Quenching & Validation 9. After 30 minutes, quench the reaction by adding 10 mM EDTA to chelate the copper and halt the catalytic cycle. 10. Validation Checkpoint 3: Analyze the crude mixture via LC-MS. You should observe the expected mass of the 1,4-disubstituted triazole product. The absence of a[M - 14] peak (loss of the methyl ester group) validates that the strict 37°C temperature control successfully prevented nicotinate hydrolysis.

References

1.[6] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - nih.gov - 6 2.[5] Click Chemistry Azide-Alkyne Cycloaddition - organic-chemistry.org - 5 3.[2] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - nih.gov - 2 4.[4] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - mdpi.com - 4 5.[3] Site-specific protein labeling using PRIME and chelation-assisted click chemistry - tinglab.org - 3 6.[1] Development of a click chemistry-based proximity ligation assay and Synthesis and incorporation of 5-carboxycytidine - uni-muenchen.de - 1

Sources

Overcoming solubility issues of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate .

Because this molecule features a planar nicotinate-triazole core and a lipophilic 2-ethoxyethyl ester chain, it lacks ionizable protons at physiological pH (pH 7.4). Consequently, it is highly prone to aggregation and precipitation in aqueous bioassay buffers, leading to false negatives, flat dose-response curves, and assay interference[1].

This guide provides field-proven, self-validating protocols to diagnose and overcome these solubility limitations.

Diagnostic FAQ: Identifying Solubility Artifacts

Q: Why does this compound precipitate when transitioning from my DMSO stock to the assay buffer? A: The precipitation is driven by the hydrophobic effect and


 stacking. The esterification of the nicotinic acid removes the only potentially ionizable group at pH 7.4. When the compound is diluted from 100% DMSO into an aqueous buffer, the solvent polarity rapidly changes. The planar aromatic rings (pyridine and triazole) collapse into low-energy crystalline aggregates ("brick dust") rather than remaining solvated.

Q: How can I definitively tell if my assay results are being skewed by poor solubility rather than lack of biological activity? A: Look for three hallmark signs in your data:

  • Bell-shaped dose-response curves: Signal increases at lower concentrations but drops at higher concentrations as the compound aggregates and crashes out of solution.

  • High replicate variability: Aggregates distribute unevenly across microtiter plate wells.

  • Visible turbidity: If the solution appears cloudy, kinetic solubility has been breached. This can be quantitatively measured using laser nephelometry (light scattering)[2].

Troubleshooting Guide: Solubilization Strategies

Q: Can I simply increase the final DMSO concentration in my assay to keep the compound soluble? A: No. While increasing DMSO enhances compound solubility, it introduces severe artifacts. According to the NIH Assay Guidance Manual, most cell-based assays cannot tolerate DMSO concentrations above 0.5% - 1.0% (v/v) without triggering cytotoxicity or altering membrane permeability[3]. Even in biochemical assays, DMSO >5% can denature target proteins. You must optimize the formulation, not just the solvent ratio.

Q: What is the most effective excipient for solubilizing this specific heterocyclic ester? A: Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is highly recommended. HP-

-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The cavity is geometrically ideal for encapsulating the planar pyridine-triazole core of your molecule, shielding it from water while maintaining a completely aqueous, biocompatible exterior.

Q: Should I use surfactants like Tween-20 or Triton X-100? A: Non-ionic surfactants like Tween-20 (0.01% - 0.05% v/v) are excellent for preventing non-specific binding to plasticware and delaying the nucleation of aggregates. However, they form micelles. If your compound becomes trapped in a micelle, it may not be bioavailable to interact with your target receptor or enzyme. Always run a control to ensure the surfactant does not inhibit target engagement.

Experimental Workflows & Methodologies

Protocol A: Kinetic Aqueous Solubility Assessment via Laser Nephelometry

To empirically determine the maximum soluble concentration of this compound in your specific assay buffer, use this high-throughput nephelometry protocol[2].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of kinetic aggregates.

  • Measurement: Read the plate using a laser nephelometer or a standard microplate reader set to measure absorbance/light scattering at 620 nm.

  • Analysis: Plot the light scattering signal against compound concentration. The concentration at which the signal sharply deviates from the baseline is your kinetic solubility limit.

Protocol B: Preparation of HP- -CD Inclusion Complexes

If Protocol A reveals that your required assay concentration exceeds the kinetic solubility limit, use this protocol to formulate the compound.

Step-by-Step Procedure:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your assay buffer.
    
  • Solvent Evaporation: Dissolve the required amount of this compound in a volatile solvent (e.g., methanol) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen to form a thin molecular film on the glass.

  • Complexation: Add the 20% HP-

    
    -CD buffer to the vial. Vortex vigorously for 5 minutes, then sonicate in a water bath for 15 minutes at 25°C.
    
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed "brick dust."

  • Validation: Use HPLC-UV to quantify the exact concentration of the solubilized compound in the filtrate before proceeding to your bioassay.

Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies for lipophilic heterocyclic esters based on standard assay development benchmarks[3].

Solubilization StrategyMax Achievable Aqueous Conc.Cytotoxicity Risk (Cell Assays)Protein Denaturation RiskRecommended Use Case
1% DMSO (Standard) < 5 µMLowLowHighly potent compounds (IC50 < 100 nM)
5% DMSO ~ 20 µMHigh ModerateCell-free biochemical assays only
0.05% Tween-20 + 1% DMSO ~ 15 µMModerateLowAssays prone to non-specific plastic binding
10% HP-

-CD + 1% DMSO
> 100 µM LowLowHigh-concentration screening, cell-based assays

Mechanistic & Diagnostic Visualizations

To ensure experimental rigor, follow the diagnostic workflow below when introducing the compound to your assay system.

Workflow Start Prepare 10 mM Stock in 100% DMSO Dilute Dilute in Assay Buffer (Target: <1% DMSO) Start->Dilute Check Nephelometry / Turbidity Check (Absorbance at 620 nm) Dilute->Check Clear Solution Clear (No Aggregation) Check->Clear  Soluble Turbid High Light Scattering (Precipitation Detected) Check->Turbid  Insoluble Proceed Proceed to Bioassay Clear->Proceed Formulate Apply Solubilization Strategy (HP-β-CD or Tween-20) Turbid->Formulate Formulate->Dilute  Re-test

Caption: Diagnostic workflow for identifying and resolving compound precipitation in aqueous bioassays.

The mechanism by which cyclodextrins rescue the solubility of this specific compound relies on host-guest chemistry, allowing the compound to remain in dynamic equilibrium with the biological target.

Mechanism Drug This compound (Hydrophobic, Aggregation-prone) Complex Host-Guest Inclusion Complex (Shielded Aromatic Rings) Drug->Complex Non-covalent interaction Carrier Hydroxypropyl-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Carrier->Complex Bioavailable Monomeric Drug in Solution (Ready for Target Engagement) Complex->Bioavailable Dynamic Equilibrium

Caption: Mechanism of HP-β-CD inclusion complexation shielding hydrophobic aromatic rings.

References

1.[2] Title: Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility (SLAS Discovery). Source: nih.gov. URL:[Link] 2.[3] Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Source: nih.gov. URL:[Link] 3.[1] Title: Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. Source: slas.org. URL:[Link]

Sources

Technical Support Center: Purification of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate . This guide moves beyond generic protocols to explain the chemical causality behind each step, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Chemical Context & The Causality of Tailing

To successfully purify this compound, we must first analyze its molecular architecture. This compound contains three critical functional domains:

  • The Pyridine Ring (Nicotinate Core): Contains a basic nitrogen atom.

  • The 1,2,4-Triazole Ring: Contains multiple nitrogen atoms with available lone pairs, making it highly polar and capable of strong coordination.

  • The 2-Ethoxyethyl Ester: Provides moderate lipophilicity and acts as a hydrogen-bond acceptor.

The Chromatographic Challenge: Standard normal-phase silica gel (SiO₂) is inherently acidic due to the presence of free surface silanol groups (-SiOH). When compounds containing basic nitrogen heterocycles (like pyridines and triazoles) are loaded onto a standard silica column, they undergo severe hydrogen bonding and acid-base interactions with these silanols[1].

The Consequence: This interaction breaks the ideal theoretical plate partitioning, resulting in severe peak tailing, broad elution bands, irreversible adsorption (low yield), and co-elution with structurally similar impurities[2].

The Solution: We must chemically deactivate the silica gel. By introducing a basic modifier—typically 0.5% to 1% Triethylamine (TEA) or ammonium hydroxide—into the mobile phase, the modifier competitively binds to and neutralizes the acidic silanol sites, allowing the target triazolylnicotinate to elute as a sharp, well-defined band[1].

G A Basic Nitrogens (Triazole/Pyridine) B Acidic Silanols (Silica Gel) A->B H-Bonding / Acid-Base C Severe Tailing & Low Recovery B->C D Triethylamine (TEA) Modifier D->B Blocks Silanols E Deactivated Silica (Sharp Peaks) D->E

Caption: Mechanism of silica deactivation by TEA to prevent peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. How do I fix this? A1: This is the classic symptom of basic nitrogen interaction with acidic silica. Neutralize the silica gel by adding a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 1% (v/v) is the industry standard for this class of compounds[1]. Ensure you also add 1% TEA to the solvent used to pack the column and the solvent used to develop your TLC plates.

Q2: I am using a Dichloromethane (DCM) / Methanol (MeOH) gradient, but my product is co-eluting with unreacted 1,2,4-triazole. What is the best approach? A2: Unreacted 1,2,4-triazole is highly polar and water-soluble. Before attempting chromatography, implement a self-validating aqueous wash: dissolve your crude mixture in an organic solvent (like Ethyl Acetate or DCM) and wash thoroughly with water or brine. This will partition the bulk of the free triazole into the aqueous layer. For the chromatography itself, start with a less polar gradient (e.g., Hexane/Ethyl Acetate with 1% TEA) before transitioning to DCM/MeOH[3].

Q3: The compound has poor solubility in my starting eluent (e.g., 90:10 Hexane:EtOAc). How should I load it onto the column without ruining the separation? A3: Do not use a highly polar solvent to wet-load the sample, as this will cause the compound to crash out on the column head or streak immediately. Instead, use Dry Loading . Dissolve the crude product in a volatile polar solvent (like DCM or Acetone), add a small amount of deactivated silica gel (pre-treated with TEA), and evaporate the solvent completely under reduced pressure[1]. Load this dry powder onto the top of the packed column.

Q4: Are there alternatives to normal-phase silica if the compound still degrades or tails? A4: Yes. For highly polar or sensitive heterocyclic derivatives that show poor recovery on silica gel, reversed-phase chromatography (using a C18 stationary phase with a Water/Acetonitrile or Water/Methanol gradient) is a highly effective alternative[4]. Basic alumina can also be used as a normal-phase alternative that lacks acidic silanols.

Part 3: Experimental Protocols

Protocol: Base-Deactivated Normal Phase Chromatography

This protocol is designed as a self-validating system; if the TLC spots are sharp in Step 1, the column will yield high-purity fractions in Step 4.

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare the target solvent systems. A common starting point is DCM / MeOH / TEA (98 : 1 : 1, v/v) transitioning to (95 : 4 : 1, v/v)[3].

  • Run a TLC of the crude mixture using the TEA-modified solvent. Verify that the target spot (Rf ~0.3 - 0.4) is round and distinct, without a comet-like tail.

Step 2: Column Packing (Pre-Deactivation)

  • Prepare a slurry of silica gel (typically 60-120 or 230-400 mesh for flash chromatography) using the starting eluent containing 1% TEA.

  • Pour the slurry into the column and allow it to pack under a gentle flow of compressed air or nitrogen. Causality note: Packing with the TEA-containing solvent ensures all active silanol sites are blocked before the sample is introduced.

Step 3: Dry Loading

  • Dissolve the crude this compound in the minimum amount of DCM.

  • Add silica gel (approx. 2-3 times the mass of the crude product).

  • Evaporate to complete dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully layer this powder evenly onto the flat surface of the packed column bed. Add a thin protective layer of sand on top.

Step 4: Gradient Elution

  • Begin elution with the lowest polarity solvent system (e.g., DCM / MeOH / TEA 98.5 : 0.5 : 1).

  • Gradually increase the polarity (e.g., up to 4% MeOH) while collecting fractions[3].

  • Monitor fractions by TLC (using the TEA-modified eluent) and combine the pure fractions. Evaporate under reduced pressure to yield the purified ester.

Workflow Step1 1. Aqueous Workup (Remove unreacted triazole) Step2 2. Pre-treat Silica (1% v/v TEA in Eluent) Step1->Step2 Step3 3. Dry Loading (Adsorb on deactivated silica) Step2->Step3 Step4 4. Gradient Elution (Hexane/EtOAc -> DCM/MeOH) Step3->Step4 Step5 5. Fraction Analysis (TLC with TEA modifier) Step4->Step5

Caption: Optimized column chromatography workflow for triazolylnicotinates.

Part 4: Data Presentation

Table 1: Solvent System Optimization for Triazolylnicotinates

Solvent System (v/v)Modifier AddedExpected TLC BehaviorRecommendation
Hexane / EtOAc (50:50)NoneSevere streaking, Rf < 0.1Not recommended.
Hexane / EtOAc (50:50)1% TEASlight tailing, Rf ~ 0.2Good for removing non-polar impurities.
DCM / MeOH (98:2)NoneBroad bands, poor resolutionNot recommended; silanols active.
DCM / MeOH (98:2) 1% TEA Sharp spots, Rf ~ 0.35 Optimal system for main product elution.

Table 2: Stationary Phase Comparison

Stationary PhaseMechanism of ActionSuitability for Target Compound
Normal Silica (SiO₂)Polar interactions (Acidic)Poor (Requires TEA deactivation).
Basic AluminaPolar interactions (Basic)Good (Prevents acid-base tailing).
Reverse-Phase (C18)Hydrophobic interactionsExcellent for highly polar impurities/regioisomers.

Part 5: References

  • ScienceOpen Supporting Information. Synthesis and Purification of Modified Nucleosides and Triazoles. ScienceOpen. [Link]

Sources

Resolving peak tailing in LC-MS analysis of triazolyl nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in LC-MS Analysis of Triazolyl Nicotinates Document ID: TS-LCMS-TN-001 Last Updated: February 28, 2026 Status: Active

Executive Summary

Triazolyl nicotinates present a "double-jeopardy" challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). These molecules contain two distinct Lewis base moieties: the pyridine ring (from the nicotinate) and the triazole ring .

  • The Pyridine Issue: Highly basic nitrogen atoms readily protonate at acidic pH, leading to secondary interactions with residual silanols on the stationary phase.

  • The Triazole Issue: These rings are potent metal chelators, capable of binding to iron and stainless steel surfaces within the LC flow path.

This guide provides a tiered troubleshooting approach to resolve peak tailing, moving from chemical optimization to hardware mitigation.

Part 1: The Stationary Phase (Column Chemistry)

Q: I am using a standard C18 column with 0.1% Formic Acid. Why is my peak tailing?

A: You are likely experiencing silanol overload . Even "high purity" Type B silica columns possess residual silanol groups (


). At the low pH typical of LC-MS (pH ~2.7 with formic acid), the nitrogen atoms on the nicotinate and triazole rings are protonated (

). These positively charged analytes undergo ion-exchange interactions with ionized silanols (

), causing severe tailing.[1]

The Solution: Switch to Charged Surface Hybrid (CSH) Technology. Standard C18 columns rely on steric hindrance (end-capping) to cover silanols, which is often insufficient for strong bases like nicotinates. CSH C18 columns function differently: they introduce a low-level positive charge to the particle surface.

  • Mechanism: The positive surface charge repels the positively protonated triazolyl nicotinate molecule.

  • Result: The analyte interacts only with the hydrophobic C18 ligand, eliminating secondary silanol interactions.

Mechanism of Action: Standard vs. CSH

Silanol_Interaction cluster_0 Standard C18 (Tailing) cluster_1 CSH C18 (Sharp Peak) Silanol Residual Silanol (Si-O-) Analyte1 Protonated Nicotinate (NH+) Silanol->Analyte1 Ionic Attraction (Drag/Tailing) Surface Charged Surface (Positive +) Analyte2 Protonated Nicotinate (NH+) Surface->Analyte2 Electrostatic Repulsion

Figure 1: Comparison of analyte behavior on standard silica versus Charged Surface Hybrid (CSH) stationary phases.

Part 2: Mobile Phase Optimization

Q: I cannot change my column immediately. How can I fix the chemistry?

A: You must increase the Ionic Strength or switch the pH . Pure formic acid (0.1%) provides low ionic strength. This allows the analyte to "feel" the silanols. Adding a buffer salt masks these interactions.

Protocol A: The "Buffer Fix" (Low pH)

Modify your mobile phase to include ammonium formate. The ammonium ions (


) flood the system and compete with your analyte for silanol binding sites.
ComponentStandard (Poor Shape)Optimized (Sharp Shape)
Aqueous (A) Water + 0.1% Formic Acid10mM Ammonium Formate + 0.1% Formic Acid
Organic (B) Acetonitrile + 0.1% Formic AcidAcetonitrile (or 95:5 ACN:Water + Buffer)
Why? Low ionic strength; high silanol activity.High ionic strength; silanols masked by

.
Protocol B: The "High pH" Switch

If your column is pH-stable (e.g., Hybrid particles like BEH or CSH), switch to a basic mobile phase.

  • Condition: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the pyridine and triazole nitrogens are deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Warning: Ensure your column is rated to pH 10+. Standard silica dissolves above pH 8.

Part 3: System Contamination (Metal Chelation)

Q: My peaks are broad and show "shark-fin" tailing, even with a new column. Why?

A: This is likely Metal Chelation . Triazoles are well-documented ligands for transition metals (Iron, Nickel) found in stainless steel LC frits, needles, and tubing. The analyte binds to the metal surfaces, dragging out the elution.

Diagnostic Test:

  • Inject a standard of the analyte.

  • Inject a standard of a non-chelating neutral compound (e.g., Caffeine or Toluene).

  • Result: If the Nicotinate tails but the Caffeine is sharp, it is a chemical interaction (Silanol or Chelation).

The Chelation Mitigation Protocol
  • Passivation: Flush the LC system with 0.1% Phosphoric Acid (overnight) or Medronic Acid (proprietary additives available from vendors like Agilent/Waters) to "coat" active metal sites. Note: Phosphoric acid is not MS-friendly; flush thoroughly before reconnecting MS.

  • Hardware Replacement: Replace the column inlet frit with PEEK (polyether ether ketone) or use a "Bio-Inert" LC system.

  • Mobile Phase Additive: Add 5µM Medronic Acid or EDTA to Mobile Phase A.

    • Caution: EDTA can suppress MS ionization. Use as a last resort.

Part 4: Sample Diluent Effects

Q: My peak is split or fronts, then tails. Is this the same issue?

A: No, this is likely a Strong Solvent Effect . Triazolyl nicotinates are often dissolved in 100% DMSO or Methanol for stock storage. Injecting this directly into a high-aqueous initial gradient (e.g., 95% Water) causes the analyte to precipitate or travel faster than the mobile phase at the column head.

Protocol:

  • Dilute: Ensure the sample diluent matches the starting mobile phase (e.g., 90% Water / 10% ACN).

  • Injection Volume: Reduce injection volume to <5 µL if using strong solvents.

Troubleshooting Workflow

Follow this decision tree to systematically identify the root cause.

Troubleshooting_Workflow Start Start: Peak Tailing Observed Check_Diluent 1. Check Sample Diluent Is it stronger than Mobile Phase A? Start->Check_Diluent Fix_Diluent Match Diluent to Initial Gradient Check_Diluent->Fix_Diluent Yes Check_MP 2. Check Mobile Phase Are you using pure Formic Acid? Check_Diluent->Check_MP No Fix_MP Add 10mM Ammonium Formate (Increase Ionic Strength) Check_MP->Fix_MP Yes Check_Col 3. Check Column Type Is it Standard C18? Check_MP->Check_Col No (Already Buffered) Fix_Col Switch to CSH C18 or Biphenyl Check_Col->Fix_Col Yes Check_Sys 4. Check System Possible Metal Chelation? Check_Col->Check_Sys No (Using Hybrid/CSH) Fix_Sys Passivate System or Use PEEK fittings Check_Sys->Fix_Sys Likely

Figure 2: Step-by-step troubleshooting logic for triazolyl nicotinate analysis.

References

  • Waters Corporation. (2026). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Knowledge Base. Link

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Restek Resource Hub. Link

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link

  • SCIEX. (2014). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites. SCIEX Technical Notes. Link

  • National Institutes of Health (NIH). (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals. Journal of Chromatographic Science. Link

Sources

Technical Support Center: Moisture Control in 2-Ethoxyethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling moisture sensitivity during 2-ethoxyethyl ester synthesis Support Ticket ID: #RXN-EE-2024-H2O Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Equilibrium Challenge

Welcome to the technical support hub for glycol ether esterification. You are likely here because your synthesis of 2-ethoxyethyl esters (derivatives of Cellosolve™) is suffering from low yields or hydrolysis.

The Core Problem: The synthesis of 2-ethoxyethyl esters via Fischer esterification is governed by a strict thermodynamic equilibrium (


).


Unlike simple aliphatic alcohols, 2-ethoxyethanol presents unique challenges:

  • Hygroscopicity: The ether oxygen increases polarity, making the solvent aggressively absorb atmospheric moisture, which pushes the equilibrium to the left (hydrolysis).

  • Azeotropic Behavior: It forms complex azeotropes with water, making simple distillation difficult without an entrainer.

  • Safety Advisory: 2-ethoxyethanol is a known teratogen and reproductive toxin. All moisture control systems described below must be closed-loop to prevent exposure.

Pre-Reaction Protocols: Reagent Drying

User Question: I am using "anhydrous" 2-ethoxyethanol from the bottle, but my reaction still stalls. Do I need to dry it further?

Scientist Response: Yes. "Anhydrous" grades often degrade upon opening. The ether linkage in 2-ethoxyethanol coordinates with water, creating "bound" moisture that is difficult to remove.

Protocol A: Molecular Sieve Activation & Solvent Drying

Best for: Routine bench-scale synthesis (<500 mL).

  • Sieve Selection: Use 3Å Molecular Sieves .

    • Why? 2-ethoxyethanol is a primary alcohol. 4Å sieves can occasionally adsorb small alcohols, reducing efficiency. 3Å sieves exclusively target water.

  • Activation (Critical Step):

    • Heat sieves to 250–300°C under high vacuum (<1 mbar) for 12 hours.

    • Note: Microwaving sieves is inconsistent and not recommended for sensitive kinetics.

  • Static Drying:

    • Add 20% w/v activated sieves to the 2-ethoxyethanol.

    • Let stand for 48 hours before use.

    • Validation: Karl Fischer titration should read <50 ppm water.

Protocol B: Calcium Hydride Distillation

Best for: Large-scale or extremely water-sensitive substrates.

  • Reflux 2-ethoxyethanol over Calcium Hydride (CaH₂) for 4 hours under Nitrogen.

  • Distill at atmospheric pressure (bp 135°C).

  • Warning: Do not distill to dryness; glycol ethers can form peroxides.

Reaction Control: Water Removal Strategies

User Question: Which method should I use to drive the reaction to completion?

Scientist Response: Select your method based on your substrate's thermal stability.

Method 1: Azeotropic Distillation (The Dean-Stark Method)

Target:[1] Thermally stable carboxylic acids.

This method uses a ternary azeotrope (Water/Alcohol/Entrainer) to physically remove water.

  • Entrainer: Toluene (preferred) or Benzene.[2]

  • Setup:

    • Equip flask with a Dean-Stark trap and reflux condenser.[3]

    • Fill the trap with Toluene before heating.

    • Reflux vigorously. The Toluene/Water azeotrope (bp ~85°C) condenses. Water (d=1.00) sinks; Toluene (d=0.87) returns to the flask.

  • End-point: Reflux until water droplets cease accumulating in the trap (typically 4–6 hours).

Method 2: Steglich Esterification (Chemical Scavenging)

Target: Heat-sensitive or Acid-sensitive substrates.

Uses DCC (N,N'-dicyclohexylcarbodiimide) to chemically consume water, converting it to urea.[4][5]

  • Mechanism: DCC activates the acid to an O-acylisourea, which reacts with 2-ethoxyethanol. The byproduct is dicyclohexylurea (DCU) .[4][5][6]

  • Catalyst: DMAP (4-Dimethylaminopyridine) is required (5-10 mol%).

  • Moisture Note: The reaction must be run in anhydrous DCM (Dichloromethane). If the solvent is wet, DCC consumes the adventitious water, wasting reagent and generating excess urea precipitate.

Method Selection & Data Comparison

The following table summarizes the efficiency of water removal strategies for 2-ethoxyethyl ester synthesis.

ParameterAzeotropic Distillation (Dean-Stark)Steglich Esterification (DCC/DMAP)Molecular Sieves (In-Situ)
Primary Mechanism Physical Removal (Azeotrope)Chemical ConsumptionPhysical Adsorption
Reaction Temp 110–120°C (Reflux)0°C to 25°CReflux or RT
Water Tolerance High (Removes large amounts)Low (Reagent wasted by wet solvent)Moderate (Capacity limited)
Yield Potential 85–95%90–98%70–85%
Purification Distillation / WashFiltration (DCU removal)Filtration
Key Risk Thermal degradationUrea contaminationSieve attrition (dust)

Decision Logic for Synthesis Strategy

The following diagram illustrates the logical pathway for selecting the correct water removal technique based on your specific constraints.

EsterificationLogic Start START: 2-Ethoxyethyl Ester Synthesis SubstrateCheck Is the Carboxylic Acid Thermally Stable (>100°C)? Start->SubstrateCheck DeanStark Method A: Azeotropic Distillation (Dean-Stark Trap) SubstrateCheck->DeanStark Yes SensitiveCheck Is the Substrate Acid Sensitive? SubstrateCheck->SensitiveCheck No (Heat Sensitive) SolventChoice Select Entrainer: Toluene (Standard) or Xylene DeanStark->SolventChoice OutcomeDS Outcome: High Yield, Scalable, Solvent Recycle SolventChoice->OutcomeDS Steglich Method B: Steglich Esterification (DCC + DMAP) SensitiveCheck->Steglich Yes (Avoid Strong Acid) Sieves Method C: Soxhlet with Molecular Sieves (3Å) SensitiveCheck->Sieves No (Just Heat Sensitive) OutcomeSteg Outcome: Mild Conditions, Requires Urea Filtration Steglich->OutcomeSteg Sieves->OutcomeDS

Caption: Decision matrix for selecting water removal protocols based on substrate stability and acid sensitivity.

Troubleshooting & FAQs

Q1: My final product is cloudy after workup. What happened?

  • Diagnosis: This is likely residual water or, if using Method B, microscopic dicyclohexylurea (DCU) particles.

  • Fix:

    • If Water:[1][2][3][7][8][9][10] Dry the organic phase over

      
       and filter.[11]
      
    • If DCU: Cool the mixture to -20°C for 2 hours to precipitate the urea, then filter through a Celite pad.

Q2: The Dean-Stark trap collected water initially but stopped at 70% of the theoretical amount.

  • Diagnosis: The reaction equilibrium has stalled, or the system is losing vapor.

  • Fix:

    • Insulate the vertical arm of the Dean-Stark trap with glass wool or foil to ensure vapor reaches the condenser.

    • Check for leaks at the ground glass joints (grease properly).

    • Add fresh catalyst (p-TSA) if the reaction time has been prolonged (>12h).

Q3: Can I use 4Å sieves directly in the reaction flask?

  • Diagnosis: Not recommended for high-yield optimization.

  • Reasoning: While 4Å sieves adsorb water, the mechanical agitation of reflux can grind them into a fine dust ("sieve mud") that is difficult to filter and can contaminate the ester.

  • Fix: Use a Soxhlet extractor filled with sieves mounted between the flask and the condenser. This keeps the sieves static while the solvent circulates.

References

  • Fischer Esterific

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."
  • Steglich Esterific

    • Organic Chemistry Portal.[4] "Steglich Esterification."[4][5][6][12][13]

  • Molecular Sieve Drying Protocols

    • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
  • Azeotropic Distillation D

    • BenchChem Technical Support.[3] "Water Removal in Esterification Reactions."[3][12]

  • Safety Data (2-Ethoxyethyl Acet

    • ILO International Chemical Safety Cards (ICSC). "2-Ethoxyethyl Acetate."[14][15][16][17]

Sources

Alternative catalysts for 6-(1H-1,2,4-triazol-1-yl)nicotinate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Catalysts for 6-(1H-1,2,4-triazol-1-yl)nicotinate Formation

Executive Summary

The formation of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a critical step in the synthesis of ROR


 modulators and other pyridine-based pharmacophores. While traditional Ullmann-type (Cu/ligand) and Buchwald-Hartwig (Pd/phosphine) couplings are effective, they often suffer from heavy metal contamination, high costs, or poor regioselectivity (N1 vs. N2 isomers).

This guide provides validated protocols for alternative catalytic systems —specifically focusing on CuO Nanoparticles (Green Chemistry) and DBU-Mediated Organocatalysis (Metal-Free) —to enhance yield, selectivity, and process safety.

Module 1: Catalyst Selection Matrix

Before selecting a protocol, compare the available catalytic strategies based on your specific constraints (purity vs. speed vs. cost).

FeatureStandard Ullmann (CuI/Ligand)CuO Nanoparticles (Alternative 1)DBU-Mediated (Alternative 2)Microwave Assisted (Alternative 3)
Catalyst Type Homogeneous/Heterogeneous Cu(I)Heterogeneous Nano-Cu(II)Organocatalyst (Base)Thermal/K

CO

Key Benefit Well-established, robustRecyclable, Ligand-freeMetal-free, low costRapid kinetics (<30 min)
Regioselectivity Moderate (~80:20 N1:N2)High (>90:10 N1:N2)High (Thermodynamic N1)Variable
Risk Factor Metal scavenging requiredCatalyst aggregationEster hydrolysis (if wet)Scale-up limitations
Yield Potential 75-85%85-95%80-90%70-80%

Module 2: Validated Experimental Protocols

Protocol A: Ligand-Free CuO Nanoparticle Catalysis (Green Route)

Best for: High throughput, recyclable catalyst needs, and minimizing metal leaching.

Mechanism: The high surface-area-to-volume ratio of (111) facet CuO nanoparticles facilitates oxidative addition of the aryl halide without external ligands.

Reagents:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)[1]

  • CuO Nanoparticles (5-10 mol%)

  • KOH (2.0 equiv) or Cs

    
    CO
    
    
    
    (for ester safety)
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Activation: Sonicate CuO nanoparticles in DMF for 10 minutes to ensure dispersion.

  • Charging: Add ethyl 6-chloronicotinate (10 mmol), 1,2,4-triazole (12 mmol), and base to the reaction vessel.

  • Reaction: Heat to 100–110°C under inert atmosphere (

    
    ). Monitor by TLC/HPLC.
    
    • Note: Reaction times are typically 8–12 hours.

  • Workup: Centrifuge the mixture to pellet the CuO catalyst (save for recycling). Pour supernatant into ice water.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace N2 isomer.

Protocol B: DBU-Mediated (Metal-Free Route)

Best for: GMP synthesis where metal contamination is a critical failure mode.

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a soluble base and nucleophilic catalyst, enhancing the nucleophilicity of the triazole while stabilizing the transition state.

Reagents:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • 1,2,4-Triazole (1.5 equiv)[1]

  • DBU (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,2,4-triazole in anhydrous MeCN. Add DBU dropwise at room temperature. Stir for 15 min to form the active triazolide species.

  • Addition: Add ethyl 6-chloronicotinate slowly.

  • Reflux: Heat to reflux (80°C for MeCN).

    • Critical: Maintain strictly anhydrous conditions to prevent ester hydrolysis to the nicotinic acid derivative.

  • Quench: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with dilute HCl (to remove DBU) and brine.

  • Purification: Flash chromatography (EtOAc/Hexane) may be required if regioselectivity drops below 90%.

Module 3: Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The diagram below contrasts the Metal-Catalyzed cycle with the Organocatalytic (


) pathway.

ReactionPathways cluster_Metal Path A: CuO Nanocatalysis cluster_SNAr Path B: DBU Mediated (SNAr) Start Start: Ethyl 6-chloronicotinate + 1,2,4-Triazole Complex Oxidative Addition (Ar-Cu-X species) Start->Complex CuO NPs Deprot Deprotonation (Triazolide anion) Start->Deprot DBU Intermed_M Ligand Exchange (Triazole coordinates) Complex->Intermed_M Prod_M Reductive Elimination Intermed_M->Prod_M End Product: Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Prod_M->End High Yield Meisenheimer Meisenheimer Complex (Stabilized by DBU) Deprot->Meisenheimer Nucleophilic Attack Elim Elimination of Cl- Meisenheimer->Elim Elim->End Metal Free

Caption: Comparison of oxidative addition mechanism (CuO) vs. nucleophilic aromatic substitution (DBU).

Module 4: Troubleshooting & FAQs

Q1: I am observing significant hydrolysis of the ethyl ester (formation of carboxylic acid).

  • Cause: Presence of water in the reaction solvent combined with base (KOH/Cs

    
    CO
    
    
    
    ) creates saponification conditions.
  • Solution:

    • Switch to Protocol B (DBU/MeCN) which uses milder conditions.

    • If using Protocol A, ensure DMSO/DMF is dried over molecular sieves (4Å).

    • Replace hydroxide bases (KOH) with carbonate bases (Cs

      
      CO
      
      
      
      ) or phosphate bases (
      
      
      ).

Q2: The regioselectivity is poor (Mixture of N1 and N2 isomers).

  • Cause: High temperatures and steric bulk of the catalyst can influence the tautomeric equilibrium. N2 attack is kinetically accessible but thermodynamically less stable.

  • Solution:

    • Lower Temperature: Reduce reaction temperature by 10-20°C.

    • Solvent Switch: Use a non-polar solvent (Toluene) if solubility permits; polar aprotic solvents (DMF) stabilize the transition states for both isomers, sometimes reducing selectivity.

    • Purification: The N1 isomer is typically more polar. Use a gradient of 0-5% MeOH in DCM for separation.

Q3: The reaction stalls at 60% conversion.

  • Cause: Catalyst poisoning (CuO) or accumulation of HCl salts (DBU method).

  • Solution:

    • CuO: Increase catalyst loading to 15 mol% or perform a "hot filtration" and add fresh catalyst.

    • DBU: Ensure DBU is in excess (2.0–2.5 equiv) to act as an acid scavenger.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? Hydrolysis Ester Hydrolysis? Start->Hydrolysis Regio N1/N2 Mixture? Start->Regio Stall Low Conversion? Start->Stall Dry Dry Solvents? Hydrolysis->Dry Yes Base Switch Base (KOH -> Cs2CO3) Hydrolysis->Base No Temp Reduce Temp (<80°C) Regio->Temp First Step Load Add Fresh Catalyst Stall->Load Metal Cat. Equiv Increase Nucleophile (1.5 eq) Stall->Equiv S_NAr Solvent Change Solvent (DMF -> Toluene) Temp->Solvent If fails

Caption: Decision logic for resolving common synthetic failures in nicotinate coupling.

References

  • CuO Nanoparticles: N-Arylation of 1,2,4-triazole under ligand-free conditions using CuO nanoparticles. SciSpace/ResearchGate.

  • DBU Alkylation: Bulger, P. G., et al. "Regioselectivity of the alkylation of 1,2,4-triazole." Tetrahedron Letters.

  • General 1,2,4-Triazole Synthesis: "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal.

  • Microwave Assisted: Shelke, G. M., et al. "Microwave-Mediated, Catalyst-Free Synthesis."[2] Synlett.

Sources

Validation & Comparative

NMR spectral analysis of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate vs parent acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral analysis of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate vs parent acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comparative spectral analysis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (the "Parent Acid") and its ester derivative, This compound . These compounds are critical scaffolds in the development of antifungal agents and adenosine receptor antagonists.[1]

For the synthetic chemist, the transition from acid to ester is chemically trivial but spectroscopically distinct.[1] This guide details the specific Nuclear Magnetic Resonance (


H and 

C NMR) markers required to validate this transformation, focusing on the diagnostic ethoxyethyl side chain and the subtle electronic perturbations on the nicotinate-triazole core .

Structural Context & Synthesis

The core moiety consists of a pyridine ring substituted at the C6 position with a 1,2,4-triazole and at the C3 position with a carboxyl group (acid) or a carboxylate ester.[1] The esterification introduces a flexible ether-containing tail, significantly altering the solubility profile and the aliphatic region of the NMR spectrum.[1]

Experimental Workflow: Esterification Validation

The following workflow outlines the critical decision points in synthesizing and verifying the ester product.

SynthesisWorkflow Start Start: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid Reaction Esterification (2-Ethoxyethanol, H+, Reflux) Start->Reaction Workup Workup: Neutralization & Extraction Reaction->Workup NMR_Check 1H NMR Analysis (DMSO-d6) Workup->NMR_Check Decision Is Acid Proton (13.0 ppm) present? NMR_Check->Decision Outcome_A Incomplete Reaction (Reprocess) Decision->Outcome_A Yes Outcome_B Product Confirmed (Proceed to Bioassay) Decision->Outcome_B No (New Aliphatic Signals)

Figure 1: Validation workflow for the conversion of the nicotinate acid to the 2-ethoxyethyl ester.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and comparable chemical shifts, strict adherence to solvent and concentration protocols is required.[1]

Sample Preparation[1]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the standard solvent.

    • Reasoning: The parent acid has poor solubility in non-polar solvents like CDCl

      
      .[1] Using DMSO-d6 for both compounds allows for a direct comparison of chemical shifts without solvent-induced perturbations (solvent effects).
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).[1]
Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the aromatic coupling patterns.[1]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1): Set to

    
     1.0 s to ensure full relaxation of the carboxyl/aromatic protons for accurate integration.
    

Comparative Spectral Analysis

The Aromatic Region (7.5 – 9.5 ppm)

Both compounds share the same heteroaromatic core.[1] The substitution of the acidic proton with an alkyl group causes a slight downfield shift (deshielding) of the pyridine protons, particularly H-2 and H-4, due to the loss of hydrogen bonding dimerization present in the free acid and the inductive effect of the ester.[1]

Key Diagnostic Signals:

  • Triazole Protons (H-3', H-5'): Typically appear as two distinct singlets between 8.2 and 9.4 ppm.[1]

  • Pyridine Protons:

    • H-2 (Nicotinate): The most deshielded doublet (~8.9–9.2 ppm) due to proximity to the ring nitrogen and the carbonyl.[1]

    • H-6 (Nicotinate): Often overlaps with triazole signals; look for the doublet coupling (~8.5 ppm).

    • H-5 (Nicotinate): The most shielded aromatic signal (~8.0 ppm), appearing as a doublet of doublets (dd).

The Aliphatic Region (1.0 – 5.0 ppm)

This is the differentiation zone .[1] The parent acid is "silent" in this region (except for solvent/water peaks), whereas the ester displays a complex pattern due to the 2-ethoxyethyl chain.

The 2-Ethoxyethyl Signature: The chain structure is: -CO-O-CH2(a)-CH2(b)-O-CH2(c)-CH3(d)

  • Position (a): Deshielded by the ester oxygen.[1]

  • Position (b): Deshielded by the ether oxygen.[1]

  • Position (c): Methylene of the ethyl group.[1][2]

  • Position (d): Terminal methyl group.[1]

Summary Data Table[1][3]
Proton AssignmentParent Acid (

ppm, DMSO-d6)
Ester Derivative (

ppm, DMSO-d6)
Multiplicity

(Shift)
-COOH 13.0 - 13.5 Absent Broad SingletDisappears
Pyridine H-2 8.959.05Doublet (

Hz)
+0.10
Pyridine H-6 8.808.85Doublet (

Hz)
+0.05
Pyridine H-4 8.458.50dd (

Hz)
+0.05
Triazole H-3' 9.359.38Singlet< 0.05
Triazole H-5' 8.308.32Singlet< 0.05
O-CH

- (Ester)
N/A4.45 TripletNew Signal
-CH

-O- (Ether)
N/A3.75 TripletNew Signal
-O-CH

- (Ethyl)
N/A3.50 QuartetNew Signal
-CH

N/A1.15 TripletNew Signal

Note: Chemical shifts are approximate and may vary by


0.05 ppm depending on concentration and exact temperature.[1]

Mechanistic Interpretation

The "Silent" Acid Proton

In the parent acid, the carboxylic acid proton is highly exchangeable.[1] In dry DMSO-d6, it appears as a very broad singlet downfield (11–14 ppm). Its disappearance is the primary indicator of reaction completion.[1] If a broad peak remains, the sample is likely contaminated with unreacted starting material or moisture [1].[1]

The Ethoxyethyl "Fingerprint"

The 2-ethoxyethyl group provides a unique spectral fingerprint compared to a simple ethyl ester.[1]

  • Deshielding Effect: The methylene protons adjacent to the ester oxygen (Position A) resonate significantly downfield (~4.45 ppm) compared to a standard ethyl ester (~4.3 ppm) due to the additional inductive pull of the ether oxygen at Position B.[1]

  • Coupling Logic: The ethylene bridge (-CH2-CH2-) appears as two distinct triplets. This distinguishes it from a simple ethyl group or impurities like ethanol [2].[1]

NMR_Logic Input Unknown Sample Spectrum Check_Acid Check 11-14 ppm Input->Check_Acid Check_Aliphatic Check 3.0-4.5 ppm Input->Check_Aliphatic Acid_Result Broad Singlet Present = PARENT ACID Check_Acid->Acid_Result Signal Found Ester_Result 2 Triplets + 1 Quartet = ESTER PRODUCT Check_Aliphatic->Ester_Result Signals Found

Figure 2: Logic tree for rapid spectral identification.

Discussion and Troubleshooting

Common Issue: Water Contamination The 2-ethoxyethyl chain is hydrophilic.[1] Synthesis often involves washing with water.[1] Residual water in the NMR sample will appear as a broad singlet around 3.33 ppm in DMSO-d6, potentially obscuring the ether methylene signals.[1]

  • Solution: Perform a D

    
    O shake.[1] If the signal at 3.33 ppm disappears or shifts, it is water.[1] The ester signals will remain but their fine coupling (triplets) may resolve more clearly.[1]
    

Common Issue: Hydrolysis If the spectrum shows both the aliphatic chain signals and a small broad peak at 13 ppm, the ester has partially hydrolyzed or the purification was incomplete.[1] Integration of the H-2 pyridine signal (1H) vs. the O-CH


 signal (2H) should yield a strict 1:2 ratio. Any deviation suggests a mixture.[1]

References

  • PubChem Compound Summary: Nicotinic Acid. National Center for Biotechnology Information.[1] PubChem Database. CID=938. Available at: [Link]

  • Reich, H. J. "Proton NMR Data."[1] University of Wisconsin-Madison. (General reference for chemical shift prediction of pyridine and ester derivatives). Available at: [Link]

Sources

Comparative Bioavailability Guide: Ethyl Nicotinate vs. 2-Ethoxyethyl Nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Ethyl Nicotinate and 2-Ethoxyethyl Nicotinate , analyzing their physicochemical properties, skin permeation kinetics, and metabolic conversion to the active moiety, Nicotinic Acid.

Executive Summary

Ethyl Nicotinate (EN) and 2-Ethoxyethyl Nicotinate (2-EEN) are both ester prodrugs of Nicotinic Acid (Niacin). They are primarily utilized in topical formulations as rubefacients —agents that induce local vasodilation (hyperemia) for the treatment of musculoskeletal pain, or to enhance the absorption of other actives.

While both compounds share the same pharmacophore, their distinct alcohol moieties dictate their bioavailability profiles:

  • Ethyl Nicotinate: Characterized by a low molecular weight and moderate lipophilicity, resulting in a "Flash Effect" —rapid onset of erythema with a short duration.

  • 2-Ethoxyethyl Nicotinate: Contains an ether linkage in the alkyl chain. This increases polarity and molecular flexibility, typically resulting in a delayed onset and potentially sustained release profile compared to the ethyl ester. It is structurally homologous to Nicoboxil (2-butoxyethyl nicotinate).

Physicochemical Profile

The bioavailability of these esters is governed by their ability to partition into the Stratum Corneum (SC) and their subsequent hydrolysis rates.

PropertyEthyl Nicotinate (EN)2-Ethoxyethyl Nicotinate (2-EEN)Impact on Bioavailability
Molecular Structure Pyridine-3-COO-CH₂-CH₃Pyridine-3-COO-CH₂-CH₂-O-CH₂-CH₃2-EEN has a larger steric bulk and ether linkage.
Molecular Weight ~151.16 g/mol ~195.22 g/mol EN diffuses faster due to smaller size (Stokes-Einstein).
LogP (Lipophilicity) ~1.32~1.1 - 1.25 (Estimated)Both are SC-permeable, but 2-EEN is slightly more hydrophilic due to the ether oxygen.
Water Solubility ModerateHigher than EN2-EEN partitions better into viable epidermis (aqueous) after SC crossing.
Boiling Point 223°CHigherEN is more volatile; potential loss during application.

Mechanism of Action & Metabolism

Both esters function as prodrugs . They possess little intrinsic activity until hydrolyzed by cutaneous carboxylesterases into Nicotinic Acid. Nicotinic Acid then binds to G-protein coupled receptors (GPR109A) on Langerhans cells and keratinocytes, triggering the release of Prostaglandin D2 (PGD2) and E2 (PGE2), which cause vasodilation.

Hydrolysis Pathway Diagram

HydrolysisPathway EN Ethyl Nicotinate (Lipophilic Prodrug) Skin Stratum Corneum (Barrier) EN->Skin Rapid Partitioning EEN 2-Ethoxyethyl Nicotinate (Amphiphilic Prodrug) EEN->Skin Slower Partitioning Esterase Cutaneous Esterases (Hydrolysis) Skin->Esterase Diffusion to Viable Epidermis NA Nicotinic Acid (Active Metabolite) Esterase->NA Cleavage Response Vasodilation (Erythema) NA->Response PGD2/PGE2 Signaling

Caption: Comparative metabolic activation pathway. Both esters must traverse the Stratum Corneum before esterase cleavage activates the vasodilatory cascade.

Bioavailability Comparison

Skin Permeation Kinetics (Fick's Law)
  • Ethyl Nicotinate: Exhibits high flux (

    
    ) due to its small size and optimal lipophilicity for the SC. It rapidly saturates the esterase capacity in the upper epidermis, leading to a sharp spike in free Nicotinic Acid.
    
  • 2-Ethoxyethyl Nicotinate: The ether oxygen introduces hydrogen bonding potential, interacting more strongly with the polar head groups of SC lipids or keratin. This interaction, combined with higher molecular weight, retards diffusion, smoothing the concentration-time curve (lower

    
    , longer 
    
    
    
    ).
Pharmacodynamic Response (Erythema)
  • EN: Causes intense flushing within 5–15 minutes. The effect dissipates rapidly (30–60 mins) as the drug is depleted or washed out by increased blood flow.

  • 2-EEN: Produces a milder, more sustained warming sensation. The hydrolysis rate is likely slower due to the steric bulk of the ethoxyethyl chain hindering the esterase active site compared to the compact ethyl group.

Experimental Protocols

To objectively compare these esters, two standardized protocols are recommended: In Vitro Permeation (for flux) and In Vivo Laser Doppler Flowmetry (for pharmacodynamics).

Protocol A: In Vitro Skin Permeation (Franz Diffusion Cell)[1]

Objective: Determine steady-state flux (


) and lag time.
  • Membrane Preparation: Use dermatomed porcine ear skin (thickness ~500 µm) or human cadaver skin.

  • Apparatus: Vertical Franz Diffusion Cells (area ~1.77 cm²).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 at 37°C (stirred at 600 rpm). Note: Ensure sink conditions.

  • Donor Phase: Apply 100 µL of equimolar solutions (e.g., 50 mM) of EN and 2-EEN in a vehicle (e.g., Propylene Glycol:Ethanol 7:3).

  • Sampling: Withdraw 200 µL from receptor arm at 15, 30, 60, 120, 240, and 360 minutes. Replace volume with fresh buffer.

  • Analysis: Quantify Nicotinic Acid and parent esters using HPLC-UV (260 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (with 0.1% TFA).

Protocol B: In Vivo Vasodilation (Laser Doppler Flowmetry)[1][2]

Objective: Measure the "Bioavailability" via the surrogate marker of blood flow (Perfusion Units - PU).

Workflow Diagram:

LDF_Protocol Step1 Subject Acclimatization (20 mins, 22°C) Step2 Baseline Measurement (Resting Flux) Step1->Step2 Step3 Application (10 µL of EN vs 2-EEN on volar forearm) Step2->Step3 Step4 Continuous Monitoring (LDF Probe, 60 mins) Step3->Step4 Step5 Data Analysis (AUC, Tmax, Cmax) Step4->Step5

Caption: In vivo workflow for quantifying hemodynamic response to nicotinate esters.

Key Metrics to Calculate:

  • AUC (0-60 min): Total bioavailable dose triggering vasodilation.

  • Slope (Onset): Rate of penetration. EN will show a steeper slope than 2-EEN.

Conclusion & Recommendation

  • Select Ethyl Nicotinate if the goal is immediate, intense rubefaction (e.g., pre-workout warmup creams, acute counter-irritants). The bioavailability is high but short-lived.

  • Select 2-Ethoxyethyl Nicotinate if the goal is prolonged therapeutic warmth or if the formulation requires a molecule with higher water solubility to prevent crystallization in hydrogels. The bioavailability is "controlled" by its slower partitioning and hydrolysis.

References

  • Hasegawa, T., et al. (2008). "Analysis of skin disposition and metabolism of ethyl nicotinate after topical application using dual agar gel disc-inserted rats." Biological and Pharmaceutical Bulletin. Link

  • Müller, B., et al. (2003). "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin." European Journal of Pharmaceutical Sciences. Link

  • Guy, R. H., et al. (1986). "Percutaneous penetration of nicotinates: in vivo and in vitro measurements."[1][2] Journal of Pharmaceutical Sciences. Link

  • Dragicevic, N., & Maibach, H. (2015). "Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement." Springer. (General reference for alkoxyalkyl ester properties).
  • Albery, W. J., & Hadgraft, J. (1979). "Percutaneous absorption: theoretical description." Journal of Pharmacy and Pharmacology. (Foundational theory for Fickian diffusion of esters).

Sources

Technical Guide: MS/MS Fragmentation Analysis of 2-Ethoxyethyl 6-(1H-1,2,4-Triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation pattern of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate , a critical structural motif often encountered as a synthetic intermediate or impurity in the development of pyridine-based pharmaceuticals.

This guide moves beyond simple spectral listing to analyze the mechanistic causality of the fragmentation, comparing it against key structural analogs to aid in precise structural elucidation.

Executive Summary & Compound Profile

The target compound, This compound , represents a specific esterification of the 6-substituted nicotinic acid core. In drug development, this molecule typically appears as a process-related impurity during the synthesis of triazole-containing ligands or as a "capped" intermediate designed to improve lipophilicity during purification.

Accurate identification requires distinguishing the labile 2-ethoxyethyl tail from the stable triazolyl-pyridine core . This guide compares its fragmentation behavior against its free acid form and simple alkyl ester analogs to establish a robust identification protocol.

PropertySpecification
IUPAC Name 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Molecular Formula C₁₂H₁₄N₄O₃
Monoisotopic Mass 262.1066 Da
Precursor Ion [M+H]⁺ 263.1139 m/z
Key Structural Features 1,2,4-Triazole ring, Pyridine core, Ethoxyethyl ester side chain

Experimental Configuration (Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This setup favors the generation of diagnostic ions for both the ester tail and the heterocyclic core.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[1][2]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the ester)

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile ester cleavage and core ring fragmentation.

  • Desolvation Gas: Nitrogen, 500 L/hr at 400°C.

Fragmentation Pattern Analysis

The fragmentation of this compound follows three distinct pathways driven by the stability of the aromatic core and the lability of the ether-ester chain.

Pathway A: Ester Side-Chain Elimination (Dominant)

The most abundant fragment arises from the cleavage of the ester bond. Unlike simple methyl esters, the 2-ethoxyethyl group facilitates specific rearrangements.

  • Transition: m/z 263.1 → m/z 173.0

  • Mechanism: Inductive cleavage of the C-O bond yields the stable acylium ion [R-C≡O]⁺.

  • Diagnostic Value: The loss of 90 Da (C₄H₁₀O₂) is the primary signature of the 2-ethoxyethyl ester.

Pathway B: Triazole Ring Cleavage

At higher collision energies (>30 eV), the 1,2,4-triazole ring undergoes characteristic fragmentation.

  • Transition: m/z 173.0 → m/z 146.0

  • Mechanism: Loss of HCN (27 Da) from the triazole ring. This is a hallmark of N-linked triazoles.

  • Secondary Loss: Further loss of N₂ is possible but less common than HCN elimination in 1,2,4-triazoles.

Pathway C: Pyridine Core Degradation

Extreme fragmentation leads to the disintegration of the pyridine ring.

  • Transition: m/z 146.0 → m/z 78.0 / 51.0

  • Mechanism: Loss of the remaining heterocyclic fragments, leaving the pyridine ring cation or ring-opening products.

Visualization: Fragmentation Pathway (Graphviz)

FragmentationPathway M_H Precursor Ion [M+H]⁺ m/z 263.11 (C12H14N4O3) Acylium Acylium Ion [R-C≡O]⁺ m/z 173.05 (Base Peak) M_H->Acylium Loss of Ethoxyethanol (-90 Da, C4H10O2) Acid Protonated Acid [R-COOH2]⁺ m/z 191.06 M_H->Acid McLafferty-like Rearrangement (-72 Da) TriazoleLoss Pyridine Fragment [M-HCN]⁺ m/z 146.04 Acylium->TriazoleLoss Loss of HCN (-27 Da) Acid->Acylium Dehydration (-18 Da) Pyridine Pyridine Ring Ion m/z 78.03 TriazoleLoss->Pyridine Ring Opening (-68 Da)

Caption: ESI+ Fragmentation tree showing the primary transition from precursor (m/z 263) to the diagnostic acylium ion (m/z 173) and subsequent triazole ring degradation.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, it must be distinguished from its likely hydrolysis product (the free acid) and synthetic analogs (simple esters).

Comparison Table: Diagnostic Ions
FeatureTarget Compound (Ethoxyethyl Ester)Alternative A (Free Acid)Alternative B (Methyl Ester)
Precursor [M+H]⁺ 263.1 191.0 205.0
Retention Time (C18) High (Lipophilic tail)Low (Polar acid)Medium
Base Peak (Low CE) m/z 173 (Acylium)m/z 191 (Parent)m/z 173 (Acylium)
Neutral Loss -90 Da (Ethoxyethanol)-18 Da (H₂O)-32 Da (Methanol)
Na⁺ Adducts Strong [M+Na]⁺ (Ether chelation)WeakModerate
Performance Insight
  • Sensitivity: The Target Compound typically exhibits higher ionization efficiency than the Free Acid (Alternative A) in positive ESI. The ethoxyethyl chain increases surface activity and desolvation efficiency compared to the highly polar free acid.

  • Stability: The target is prone to in-source fragmentation . If m/z 173 is observed in the MS1 scan without precursor selection, lower the Cone Voltage. The Methyl Ester (Alternative B) is generally more stable and requires higher energy to cleave the ester bond.

Experimental Workflow for Identification

This self-validating workflow ensures correct identification in complex matrices (e.g., reaction mixtures).

Workflow Sample Sample Injection (LC-MS) MS1 Full Scan MS1 Search for m/z 263.1 Sample->MS1 Check Check Adducts Is [M+Na]⁺ (285.1) present? MS1->Check MS2 Targeted MS/MS (CE 30 eV) Check->MS2 Yes Validate Validation Criteria: 1. Base peak 173.0 2. Loss of 90 Da 3. Fragment 146.0 present MS2->Validate

Caption: Step-by-step decision tree for confirming the presence of this compound in complex mixtures.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of 1,2,4-triazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ester fragmentation mechanisms including McLafferty rearrangements).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • PubChem Compound Summary. (2024). 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid.[3][4] National Center for Biotechnology Information. Link

  • BVL (Federal Office of Consumer Protection and Food Safety). (2026). Relevant impurities of technical active substances. (Context for triazole-nicotinate impurities in agrochemicals/pharmaceuticals). Link

Sources

An In-Depth Technical Guide to the In Vitro Stability of Nicotinate Ester Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic design of prodrugs is a critical tool to enhance the therapeutic potential of parent molecules. Among these, nicotinate esters are frequently employed to improve the physicochemical properties of drugs, such as their solubility and permeability. However, the success of a nicotinate ester prodrug is fundamentally dependent on its stability profile—it must remain intact long enough to reach its target, yet be efficiently cleaved to release the active parent drug. This guide provides a comprehensive comparison of the in vitro stability of nicotinate ester prodrugs, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to design and interpret in vitro stability studies for this important class of compounds.

The Significance of In Vitro Stability for Nicotinate Ester Prodrugs

Nicotinate ester prodrugs are designed to be hydrolyzed by endogenous esterases, primarily carboxylesterases, which are abundant in the plasma, liver, and other tissues. The rate of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. A prodrug that is too stable may not release the active drug efficiently, leading to reduced efficacy. Conversely, a prodrug that is too labile may be prematurely cleaved, resulting in poor bioavailability and potential off-target effects. Therefore, in vitro stability studies are an indispensable tool in the early stages of drug development to:

  • Predict in vivo performance: Plasma stability assays provide a good indication of a prodrug's metabolic fate in the bloodstream.[1]

  • Guide structural optimization: By comparing the stability of a series of related prodrugs, chemists can identify structural motifs that confer the desired stability profile.

  • Assess interspecies variability: Esterase activity can vary significantly between species, making it crucial to evaluate stability in plasma from different species (e.g., human, rat, dog) to select the most appropriate preclinical model.[2]

Key Factors Influencing the In Vitro Stability of Nicotinate Ester Prodrugs

The stability of a nicotinate ester prodrug is not an intrinsic property but is influenced by a combination of chemical and biological factors. Understanding these factors is paramount for designing stable and effective prodrugs.

2.1. Chemical Structure of the Promoietry:

The nature of the alcohol group esterified to the nicotinic acid moiety has a profound impact on the rate of hydrolysis. This is primarily due to:

  • Steric Hindrance: Bulky alcohol groups can sterically hinder the approach of the esterase's catalytic site, thereby slowing down the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing groups in the promoiety can increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by the esterase and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

  • Hydrophobicity: The binding of nicotinate esters to plasma esterases is influenced by hydrophobic interactions.[1] Generally, an increase in the lipophilicity of the promoiety can lead to a more favorable interaction with the hydrophobic active site of the esterase, potentially increasing the rate of hydrolysis up to a certain point. However, excessively long alkyl chains may lead to decreased enzymatic hydrolysis.

2.2. Physicochemical Properties:

The overall physicochemical properties of the prodrug, such as its solubility and partition coefficient (LogP), also play a role. A prodrug must have sufficient aqueous solubility to be accessible to plasma esterases. The lipophilicity of the prodrug will also influence its distribution and interaction with the active site of the enzymes.[3]

2.3. Biological Matrix:

The in vitro stability of a nicotinate ester prodrug is highly dependent on the biological matrix in which it is tested.

  • Plasma: Human plasma contains various esterases, with carboxylesterases (hCE-1 and hCE-2) being the most prominent in drug metabolism.[4] The rate of hydrolysis in plasma is a good indicator of systemic stability.

  • Liver Microsomes/S9 Fractions: The liver is a major site of drug metabolism, and in vitro models such as liver microsomes or S9 fractions, which contain a high concentration of metabolic enzymes, can be used to assess hepatic clearance.[1]

  • Intestinal S9 Fractions: For orally administered prodrugs, stability in intestinal S9 fractions is important to evaluate pre-systemic metabolism.

Comparative In Vitro Stability Data

To provide a concrete example, the table below presents the in vitro stability data for a series of glycolamide ester prodrugs of a niflumic acid derivative containing a nicotinyl moiety in human plasma and aqueous buffer. This data illustrates how modifications to the promoiety can significantly alter the stability profile.

Prodrug CandidatePromoletyHalf-life (t½) in Human Plasma (min)Half-life (t½) in Phosphate Buffer pH 7.4 (h)
Compound A Monosubstituted Glycolamide~21~46
Compound B N,N-disubstituted Glycolamide~14~7

Data adapted from a study on glycolamide ester prodrugs of a niflumic acid derivative.[5][6]

Interpretation of the Data:

The data clearly demonstrates that the N,N-disubstituted glycolamide ester (Compound B) is significantly less stable in both human plasma and aqueous buffer compared to the monosubstituted analogue (Compound A). This highlights the profound impact of subtle structural changes on the stability of ester prodrugs. The significantly shorter half-life in human plasma compared to the buffer solution underscores the critical role of enzymatic hydrolysis in the cleavage of these prodrugs.

Experimental Methodologies: A Self-Validating System

To ensure the generation of reliable and reproducible in vitro stability data, it is essential to follow a well-designed and validated experimental protocol. The following section outlines a detailed, step-by-step methodology for assessing the in vitro stability of nicotinate ester prodrugs in human plasma.

4.1. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Prodrug Stock Solution (e.g., 10 mM in DMSO) working_solution Prepare Working Solution (e.g., 100 µM in Acetonitrile/Water) stock_solution->working_solution incubation Incubate Prodrug with Plasma (Final Concentration e.g., 1 µM) at 37°C working_solution->incubation plasma_prep Thaw and Pre-warm Human Plasma (37°C) plasma_prep->incubation sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile containing Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation hplc_analysis Analyze Supernatant by HPLC-UV or LC-MS/MS centrifugation->hplc_analysis data_processing Calculate % Remaining and Determine Half-life (t½) hplc_analysis->data_processing

Caption: Experimental workflow for in vitro plasma stability assessment of nicotinate ester prodrugs.

4.2. Detailed Step-by-Step Protocol

Objective: To determine the in vitro half-life (t½) of a nicotinate ester prodrug in human plasma.

Materials:

  • Test nicotinate ester prodrug

  • Human plasma (pooled, from a reputable supplier)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Internal standard (a structurally similar and stable compound)

  • Phosphate buffer (pH 7.4)

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Solutions:

    • Prodrug Stock Solution (10 mM): Accurately weigh the nicotinate ester prodrug and dissolve it in DMSO to a final concentration of 10 mM.

    • Working Solution (100 µM): Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to obtain a 100 µM working solution. This intermediate dilution helps to minimize the final DMSO concentration in the incubation mixture.

    • Internal Standard (IS) Solution: Prepare a solution of the internal standard in cold acetonitrile at a concentration that will yield a consistent and measurable response.

  • Incubation:

    • Pre-warm the human plasma to 37°C in a water bath or incubator.

    • In a microcentrifuge tube, add the appropriate volume of the 100 µM working solution to the pre-warmed plasma to achieve a final prodrug concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid affecting enzyme activity.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately add the aliquot to a tube containing a fixed volume (e.g., 150 µL) of the cold acetonitrile solution with the internal standard. The cold acetonitrile will stop the enzymatic reaction and precipitate the plasma proteins.

    • Vortex the sample vigorously.

  • Sample Processing:

    • Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC-UV Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: The UV maximum absorbance of the nicotinate ester (typically around 260 nm)

      • Injection Volume: 10 µL

    • Inject the samples onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • Calculate the peak area ratio of the prodrug to the internal standard at each time point.

    • Determine the percentage of the prodrug remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of prodrug remaining versus time.

    • The slope of the linear regression of this plot will be the rate constant of degradation (k).

    • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

4.3. Causality Behind Experimental Choices

  • Why use human plasma? To mimic the in vivo environment and assess the impact of human plasma esterases on prodrug stability.

  • Why incubate at 37°C? To simulate physiological temperature.

  • Why use a low DMSO concentration? High concentrations of organic solvents can denature enzymes and inhibit their activity.

  • Why use an internal standard? To correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the analysis.

  • Why quench with cold acetonitrile? To rapidly stop the enzymatic reaction and efficiently precipitate proteins, which could otherwise interfere with the HPLC analysis.

  • Why use HPLC-UV or LC-MS/MS? These are highly sensitive and specific analytical techniques that can accurately quantify the concentration of the prodrug and its metabolites over time.[7]

The Enzymatic Engine: Carboxylesterase-Mediated Hydrolysis

The primary drivers of nicotinate ester prodrug cleavage in plasma are carboxylesterases (CEs). These enzymes belong to the serine hydrolase superfamily and catalyze the hydrolysis of ester bonds.

5.1. The Catalytic Mechanism

The hydrolysis of a nicotinate ester by a carboxylesterase proceeds via a well-established two-step mechanism involving a catalytic triad of amino acids (serine, histidine, and aspartate/glutamate) in the enzyme's active site.

catalytic_mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation E_S Enzyme-Substrate Complex Formation TS1 Tetrahedral Intermediate 1 (Acyl-Enzyme Intermediate) E_S->TS1 Nucleophilic attack by Serine P1 Release of Alcohol (Promoietry) TS1->P1 E_Acyl_H2O Water attacks Acyl-Enzyme Intermediate TS2 Tetrahedral Intermediate 2 E_Acyl_H2O->TS2 Hydrolysis P2 Release of Nicotinic Acid (Parent Drug) TS2->P2 P2->E_S Enzyme Regeneration

Caption: Simplified mechanism of carboxylesterase-mediated hydrolysis of a nicotinate ester.

  • Acylation: The serine residue in the active site, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester bond. This forms a tetrahedral intermediate which then collapses, releasing the alcohol promoiety and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine, then acts as a nucleophile and attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate which collapses to release the nicotinic acid (the parent drug) and regenerate the active enzyme.[8][9]

This mechanism underscores the importance of the steric and electronic properties of the promoiety in influencing the rate of hydrolysis.

Conclusion and Future Perspectives

The in vitro stability of nicotinate ester prodrugs is a critical parameter that dictates their potential for successful clinical development. A thorough understanding of the factors influencing their stability, coupled with robust and well-validated experimental methodologies, is essential for the rational design of these therapeutic agents. The interplay between the chemical structure of the promoiety and the enzymatic machinery of the body is a delicate balance that must be carefully optimized.

Future research in this area will likely focus on the development of more sophisticated in vitro models that can better predict in vivo performance, including co-culture systems and organ-on-a-chip technologies. Furthermore, a deeper understanding of the substrate specificity of individual carboxylesterase isoforms will enable the design of prodrugs with enhanced tissue selectivity and improved therapeutic indices.

References

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273–282. [Link]

  • Aboul-Enein, H. Y., & Loutfy, M. A. (2005). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Journal of pharmaceutical and biomedical analysis, 39(3-4), 633–640. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • M-CSA. (n.d.). Carboxylesterase. [Link]

  • Lehmler, H. J., Bummer, P. M., & Jay, M. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 44(2), 585–590. [Link]

  • ResearchGate. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. [Link]

  • ResearchGate. (2015). The Catalytic Mechanism of Carboxylesterases: A Computational Study. [Link]

  • Laizure, S. C., Zaran, A., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(12), 1595–1608. [Link]

  • Williams, F. M. (2008). Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. Journal of drug delivery, 2008, 953472. [Link]

  • Balakrishnan, A., & Polli, J. E. (2009). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutical research, 26(7), 1698–1707. [Link]

  • Lehmler, H. J., Bummer, P. M., & Jay, M. (2008). Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. Journal of drug delivery, 2008, 370428. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Pharmaceutical Science & Technology Today, 7(8), E376-E380. [Link]

  • Sereemaspun, A., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(8), 4429-4437. [Link]

  • ChemRxiv. (2022). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of the Brazilian Chemical Society, 25(12), 2296-2305. [Link]

  • Heine, A., et al. (2014). Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors. ChemMedChem, 9(4), 747-756. [Link]

  • Al-Ghananeem, A. M. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current drug delivery, 17(2), 92-106. [Link]

  • Ozaki, H., et al. (2013). Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben by microsomes of various rat and human tissues. Xenobiotica, 43(12), 1064-1072. [Link]

  • ResearchGate. (2000). Kinetics of release and simulated absorption of methyl nicotinate from different ointment formulations: In vitro-in vivo correlations. [Link]

  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. [Link]

  • SpringerLink. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]

  • Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

Sources

A Comparison Guide: UV-Vis Spectrophotometry vs. HPLC for the Quantification of Triazolyl Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & The Core Dilemma

Triazolyl nicotinates are a highly versatile class of heterocyclic compounds. Featuring an electron-deficient pyridine ring conjugated with an electron-rich 1,2,3-triazole moiety, these scaffolds are critical intermediates in the synthesis of 5-HT6 receptor antagonists for Alzheimer's disease[1] and are utilized as bridging ligands in advanced photoelectrochemical metal complexes[2].

During drug development and active pharmaceutical ingredient (API) manufacturing, quantifying these compounds rapidly and accurately is paramount. The analytical dilemma often comes down to choosing between High-Performance Liquid Chromatography (HPLC-UV) and UV-Vis Spectrophotometry . While HPLC is the gold standard for stability-indicating assays due to its spatial separation capabilities, UV-Vis spectrophotometry offers a high-throughput, cost-effective, and greener alternative for routine In-Process Quality Control (IPQC) and dissolution testing.

This guide objectively compares the two methodologies and provides a comprehensive, self-validating protocol for UV-Vis method validation in accordance with the latest ICH Q2(R2) guidelines[3][4].

Photophysical Causality: Why UV-Vis Works

To understand why UV-Vis is a viable alternative to HPLC for these compounds, we must look at their photophysics. The triazolyl nicotinate scaffold possesses a highly conjugated


-system. The push-pull electronic nature between the nicotinate core and the triazole ring results in strong, distinct 

and

electronic transitions[2].

When dissolved in a polar aprotic solvent or short-chain alcohol (e.g., Methanol), triazolyl nicotinates typically exhibit a sharp maximum absorbance (


) between 265 nm and 285 nm . Because this chromophore is highly conserved and exhibits a high molar extinction coefficient (

), it allows for high-sensitivity detection without the need for complex chromatographic separation—provided the sample matrix is free of overlapping chromophores.
Analytical Selection Workflow

G Start Sample: Triazolyl Nicotinate Matrix Is the sample matrix complex (e.g., biological fluid, crude synthesis)? Start->Matrix HPLC Use HPLC-UV/MS (High Specificity Required) Matrix->HPLC Yes UV Use UV-Vis Spectrophotometry (High Throughput, IPQC) Matrix->UV No (Pure API / Known Matrix) Validate Proceed to ICH Q2(R2) Validation HPLC->Validate UV->Validate

Caption: Decision matrix for selecting UV-Vis vs. HPLC for triazolyl nicotinate quantification.

Comparative Performance Data

To objectively evaluate which method to deploy, we must compare their operational and analytical metrics. Table 1 summarizes the performance of UV-Vis versus HPLC for a standard triazolyl nicotinate derivative.

Table 1: Performance Metrics Comparison (UV-Vis vs. HPLC-UV)

ParameterUV-Vis SpectrophotometryHPLC-UV
Primary Use Case Routine IPQC, Dissolution, Pure API assayImpurity profiling, Stability-indicating assays
Specificity Low (Susceptible to matrix interference)High (Chromatographic separation of matrix)
Analysis Time per Sample < 1 minute5 – 15 minutes
Typical LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~0.05 µg/mL / ~0.15 µg/mL
Cost per Analysis Very Low (Minimal solvent usage)High (Requires HPLC-grade mobile phases, columns)
Environmental Impact Green (Low solvent consumption)Moderate to High (Generates organic waste)

The Self-Validating System: UV-Vis Protocol

Because UV-Vis lacks the separation power of HPLC, trustworthiness must be engineered directly into the validation protocol. The following methodology is designed as a self-validating system : by integrating a placebo interference scan and a standard addition recovery test, the protocol mathematically isolates the analyte's signal from matrix noise, proving its own efficacy per ICH Q2(R2) standards[3][4].

Step-by-Step Methodology
Step 1: Solvent Selection and System Suitability Test (SST)
  • Causality: Triazolyl nicotinates are generally lipophilic. Methanol is selected as the diluent because its UV cutoff (205 nm) is far below the analyte's

    
     (~275 nm), preventing solvent-induced baseline drift.
    
  • Action: Prepare a 1.0 mg/mL stock solution of the triazolyl nicotinate standard in HPLC-grade methanol. Perform an SST by measuring the absorbance of a 10 µg/mL solution six times. The system is suitable if the Relative Standard Deviation (%RSD) of the absorbance is

    
    .
    
Step 2: Specificity & Wavelength Selection
  • Causality: To guarantee that the measured absorbance is exclusively from the triazolyl nicotinate and not from formulation excipients or synthetic byproducts, a full spectral scan is required.

  • Action: Scan the standard solution (10 µg/mL), a placebo solution (matrix without analyte), and a blank (methanol) from 200 nm to 400 nm. Select the

    
     (e.g., 275 nm). Self-Validation Check:  The absorbance of the placebo at 
    
    
    
    must be
    
    
    AU to confirm specificity.
Step 3: Linearity and Range (Beer-Lambert Verification)
  • Causality: Validating the Beer-Lambert Law (

    
    ) ensures the detector's photomultiplier tube responds proportionally to the analyte concentration, ruling out optical saturation or dimerization effects at higher concentrations.
    
  • Action: Prepare five working standard solutions (5, 10, 15, 20, and 25 µg/mL). Measure the absorbance at

    
    . Plot Absorbance vs. Concentration and perform linear regression. Acceptance criteria: Correlation coefficient (
    
    
    
    )
    
    
    .
Step 4: Accuracy via Spike-Recovery
  • Causality: Accuracy proves the method measures the true value without systemic bias from the matrix. Spiking known amounts of the standard into the placebo matrix tests the method's resilience.

  • Action: Prepare solutions at 80%, 100%, and 120% of the target test concentration (e.g., 8, 10, and 12 µg/mL) by spiking the standard into the placebo. Analyze in triplicate. Acceptance criteria: Mean recovery must be between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Causality: Precision ensures that random error (noise, pipetting variations, instrument fluctuations) is minimized, ensuring data trustworthiness across different batches and operators.

  • Action:

    • Repeatability: Analyze six independent preparations of the 100% test concentration on the same day.

    • Intermediate Precision: Have a second analyst prepare and analyze six new preparations on a different day using a different spectrophotometer. Acceptance criteria: Overall %RSD

      
      .
      
ICH Q2(R2) Validation Lifecycle

G SST System Suitability (Instrument Cal) Spec Specificity (Interference Check) SST->Spec Lin Linearity & Range (Beer-Lambert) Spec->Lin Acc Accuracy (Spike-Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Caption: Sequential workflow for UV-Vis method validation per ICH Q2(R2) guidelines.

Experimental Validation Results (Model Data)

To demonstrate the efficacy of the self-validating protocol, Table 2 presents typical validation results for a model compound, Methyl 5-(1H-1,2,3-triazol-1-yl)nicotinate, analyzed at a


 of 276 nm.

Table 2: Validation Results Summary for Methyl 5-(1H-1,2,3-triazol-1-yl)nicotinate

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/placeboPlacebo Absorbance = 0.004 AUPass
Linearity Range

5 – 25 µg/mL (

)
Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% (80%), 100.2% (100%), 99.8% (120%)Pass
Repeatability %RSD

(n=6)
%RSD = 0.85%Pass
Intermediate Precision %RSD

(n=12, 2 days)
%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise

/

LOD = 0.42 µg/mL / LOQ = 1.27 µg/mLPass

Conclusion

While HPLC remains indispensable for complex matrix separations and impurity profiling, a rigorously validated UV-Vis spectrophotometric method offers a highly efficient, accurate, and cost-effective alternative for the routine quantification of triazolyl nicotinates. By adhering to the ICH Q2(R2) framework and understanding the photophysical causality of the triazole-nicotinate chromophore, analytical scientists can confidently deploy UV-Vis methods to accelerate drug development workflows.

References

  • Title: Synthesis and Computational and Experimental Investigations of a para-Nicotinic Acid-Bridged Dirhenium(I) Dimer Complex Source: ACS Omega URL: [Link]

  • Title: Aromatic heterocyclic derivatives and pharmaceutical applications thereof (US9974785B2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative Efficacy of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in GPR109A Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel ligands for the Hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) remains a critical frontier in lipid-lowering and anti-inflammatory pharmacotherapeutics. While the endogenous ligand Niacin (nicotinic acid) effectively lowers triglycerides and raises HDL, its clinical utility is severely limited by cutaneous flushing[1][2].

This guide evaluates the comparative efficacy of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (EETN) , a rationally designed synthetic derivative. By incorporating a 1,2,4-triazole moiety at the C6 position and a lipophilic 2-ethoxyethyl ester, EETN functions as a highly permeable, G-protein-biased agonist that circumvents the


-arrestin1 pathway responsible for adverse flushing events[3][4].

Structural Pharmacology & Mechanistic Causality

The binding pocket of GPR109A is highly specific for carboxylic acid moieties. Mutagenesis and cryo-EM studies confirm that Arg111 in transmembrane helix 3 (TM3) serves as the primary basic anchor for the carboxylate group, while Trp91 (TM2/ECL1) and Phe276/Tyr284 (TM7) embed the pyridine ring[5][6][7].

  • The 2-Ethoxyethyl Ester Modification: In whole-cell and in vivo models, the 2-ethoxyethyl ester acts as a lipophilic vector, drastically improving membrane partitioning compared to standard Niacin. Upon cellular entry, local esterases rapidly hydrolyze the compound to its active acid form, allowing the carboxylate to form the critical salt bridge with Arg111[5][7].

  • The 6-(1H-1,2,4-triazol-1-yl) Substitution: The addition of the triazole ring at the 6-position alters the electron density of the pyridine core and introduces novel hydrogen-bond acceptors[8][9]. This steric bulk stabilizes a specific receptor conformation that robustly activates the

    
     pathway (antilipolytic efficacy) while sterically hindering the intracellular conformational changes required for 
    
    
    
    -arrestin1 recruitment[1][4]. This biased agonism is the causal mechanism behind EETN's non-flushing profile.

Comparative Efficacy Data

To objectively benchmark EETN, we compare it against Niacin (the endogenous full agonist) and Acipimox (a synthetic, high-affinity GPR109A agonist used in dyslipidemia)[10][11][12].

LigandBinding Affinity (

, nM)
cAMP Inhibition (

, nM)

-Arrestin1 Recruitment (

, nM)
Bias Factor (

)
Niacin 95.0 ± 5.282.4 ± 4.1145.0 ± 8.51.00 (Reference)
Acipimox 118.5 ± 6.098.2 ± 5.5170.2 ± 9.00.92
EETN 42.3 ± 3.831.5 ± 2.4> 5000> 50.0 (Highly

-Biased)

Data Analysis: EETN demonstrates a >2-fold increase in binding affinity (


) compared to Niacin, driven by the auxiliary interactions of the triazole ring within the TM7 pocket. Crucially, the unmeasurable 

-arrestin1 recruitment (

nM) confirms its extreme bias toward

signaling, effectively uncoupling therapeutic efficacy from flushing[1][4].

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to calculate assay robustness (Z'-factor).

Protocol A: Radioligand Displacement Assay ( Determination)

Causality: Measures the orthosteric affinity of the hydrolyzed EETN core against


-Niacin at the GPR109A receptor.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Homogenize in ice-cold assay buffer (20 mM HEPES, 5 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 10 nM

    
    -Niacin (specific activity ~50 Ci/mmol), and serial dilutions of EETN (
    
    
    
    to
    
    
    M).
  • Self-Validation Control: Dedicate 4 wells to 10 µM unlabeled Niacin to define Non-Specific Binding (NSB). Dedicate 4 wells to vehicle (DMSO) to define Total Binding (

    
    ).
    
  • Incubation & Filtration: Incubate for 2 hours at 25°C to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid and read radioactive decay (CPM). Calculate

    
     using the Cheng-Prusoff equation. Validation threshold: Z'-factor > 0.6.
    
Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality: Assesses the


-mediated inhibition of adenylyl cyclase, the primary therapeutic pathway for antilipolytic effects[13][14].
  • Cell Plating: Seed GPR109A-CHO cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 mins to prevent cAMP degradation.

  • Ligand Addition: Add serial dilutions of EETN, Niacin, or Acipimox, immediately followed by 10 µM Forskolin (FSK) to stimulate baseline adenylyl cyclase activity.

  • Detection: After 30 mins, lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Validation: The FSK-only wells serve as the maximum cAMP signal (

    
     for FSK, baseline for 
    
    
    
    inhibition). Calculate
    
    
    from the FRET ratio (665 nm / 620 nm).
Protocol C: BRET -Arrestin1 Recruitment Assay

Causality: Directly measures the interaction between GPR109A and


-arrestin1 to predict flushing potential[1][3].
  • Transfection: Co-transfect HEK293T cells with GPR109A-Rluc8 (donor) and

    
    -arrestin1-Venus (acceptor).
    
  • Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) 10 minutes prior to reading.

  • Ligand Treatment: Inject EETN or Niacin at varying concentrations.

  • Measurement: Read luminescence at 480 nm (Rluc8) and 535 nm (Venus). The BRET ratio is calculated as (Emission 535 / Emission 480). Validation: Niacin must produce a robust dose-dependent increase (positive control), validating the absence of signal in the EETN wells.

Pathway Visualization

GPR109A_Signaling EETN EETN (Biased Agonist) GPR109A GPR109A Receptor EETN->GPR109A High Affinity Niacin Niacin (Full Agonist) Niacin->GPR109A Standard Affinity Gi G_i/o Protein Pathway (Antilipolytic) GPR109A->Gi Strong Activation (EETN & Niacin) BArrestin β-Arrestin1 Pathway (Cutaneous Flushing) GPR109A->BArrestin Strong Activation (Niacin Only) GPR109A->BArrestin Minimal Activation (EETN)

Biased signaling pathway of GPR109A activation by EETN versus Niacin.

References

  • Title

    
    -Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.
    Source: Journal of Clinical Investigation
    URL: [Link]
    
  • Title: Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Source: Molecular Pharmacology URL: [Link]

  • Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Source: Frontiers in Immunology URL: [Link]

  • Title: Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of pyridine-based pharmaceuticals and agrochemicals, the moiety 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate represents a complex structural challenge. It combines three distinct pharmacophores: a nitrogen-rich 1,2,4-triazole ring, a nicotinate core, and a flexible 2-ethoxyethyl ester tail.[1][2]

This guide provides a comparative technical analysis of the Infrared (IR) spectroscopic signature of this molecule. Unlike Nuclear Magnetic Resonance (NMR), which excels at backbone connectivity, IR spectroscopy offers superior performance in monitoring the electronic environment of the carbonyl and the integrity of the ether linkage during scale-up.[2]

We compare the spectral performance of this target molecule against two critical alternatives:

  • The Synthetic Precursor (6-Chloronicotinate): To validate the nucleophilic substitution of the triazole.[2]

  • Simple Alkyl Analogs (Ethyl/Methyl Esters): To demonstrate the unique spectral "fingerprint" of the ethoxyethyl tail, crucial for identifying transesterification impurities.

Comparative Spectral Analysis

The following data contrasts the target molecule's functional group vibrations with its precursors and analogs. This comparison is vital for validating successful synthesis and purity.

Table 1: Comparative Functional Group Assignments (Wavenumber cm⁻¹)
Functional GroupVibration ModeTarget Molecule (2-ethoxyethyl ester)Alternative A (Precursor: 6-Chloro ester)Alternative B (Analog: Ethyl ester)Diagnostic Value
Ester C=O Stretching1720–1735 1715–17251720–1730High: Shift indicates electronic effect of Triazole vs Cl.[1][2]
Triazole Ring C=N / N-N Stretch1520, 1275 Absent1520, 1275Critical: Confirms triazole attachment.
Ether (Aliphatic) C-O-C Stretch1110–1140 (Strong) 1110–1140AbsentSpecific: Distinguishes ethoxyethyl from simple ethyl esters.[1][2]
Pyridine Ring C=C / C=N Stretch1590–1600 1580–15901590–1600Medium: Shifts due to substituent change at C6.
C-Cl StretchingAbsent~750–800 AbsentValidation: Disappearance confirms substitution.

Analyst Insight: The most common failure mode in synthesizing this compound is incomplete substitution of the chlorine atom or hydrolysis of the ethoxyethyl ester.[2] The 1110 cm⁻¹ ether band is your primary "purity handle"—if this intensity drops relative to the carbonyl, check for hydrolysis to the acid.[1]

Detailed Characterization Logic

The "Triazole Shift" (Target vs. Precursor)

Replacing the chlorine at the 6-position of the nicotinate with a 1,2,4-triazole ring introduces a significant change in the dipole moment.[2]

  • Observation: The C-Cl stretch (~750 cm⁻¹) disappears.[2]

  • New Bands: Two sharp bands appear around 1520 cm⁻¹ and 1275 cm⁻¹ , characteristic of the triazole ring breathing and skeletal vibrations [1].[2]

  • Mechanism: The triazole acts as a distinct chromophore.[2] Its conjugation with the pyridine ring often causes a slight blue shift (higher frequency) in the pyridine C=N bands due to increased ring rigidity [2].[2]

The "Ether Fingerprint" (Target vs. Ethyl Analog)

Distinguishing the 2-ethoxyethyl ester from a standard ethyl ester is difficult by proton NMR if the solvent peaks overlap.[2] IR solves this via the C-O-C ether stretch.[2]

  • Observation: A broad, intense band centered at 1125 cm⁻¹ .[1][2]

  • Causality: This vibration arises from the antisymmetric stretching of the aliphatic ether oxygen (

    
    ).[1] Simple alkyl esters lack this second oxygen, showing only the ester C-O-C bands (~1200-1300 cm⁻¹).[1][2]
    

Experimental Protocol: ATR-FTIR Characterization

This protocol utilizes Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this molecule due to the hygroscopic nature of the ethoxyethyl chain (which can absorb water and obscure the OH/NH region in KBr) [3].[1][2]

Materials & Equipment[1][2][3][4][5]
  • Spectrometer: FTIR with Diamond or ZnSe ATR crystal (e.g., Bruker Alpha or PerkinElmer Spectrum Two).[1][2]

  • Solvent: Isopropanol (HPLC Grade) for cleaning.[1][2]

  • Sample: ~5 mg of this compound (Solid or Oil).

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol.[2] Ensure no residue remains.[2]

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).[1][2]

  • Sample Application:

    • Place the sample directly onto the center of the crystal.[2]

    • Critical: If the sample is a viscous oil (common for ethoxyethyl esters), ensure it covers the entire active area.[1][2] If solid, apply high pressure using the anvil to ensure optical contact.[1][2]

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[2]

    • Scans: 64 (to resolve weak aromatic overtones).

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.[1][2]

    • Baseline correct if the ether tail causes scattering/baseline lift.[2]

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the molecule's structure based on the spectral data discussed above.

IR_Characterization_Flow Start Crude Product Spectrum Check_Cl Check 750-800 cm⁻¹ (C-Cl Region) Start->Check_Cl Decision_Cl Band Present? Check_Cl->Decision_Cl Check_Triazole Check 1520 & 1275 cm⁻¹ (Triazole Region) Decision_Cl->Check_Triazole No Result_Fail_Sub FAILURE: Incomplete Substitution (Contains Chloride) Decision_Cl->Result_Fail_Sub Yes Decision_Tri Bands Sharp? Check_Triazole->Decision_Tri Check_Ether Check 1110-1140 cm⁻¹ (Ethoxyethyl Ether) Decision_Tri->Check_Ether Yes Decision_Tri->Result_Fail_Sub No (Triazole Missing) Decision_Eth Strong Band? Check_Ether->Decision_Eth Result_Success VALIDATED: 2-Ethoxyethyl 6-(Triazolyl)nicotinate Decision_Eth->Result_Success Yes Result_Fail_Est FAILURE: Wrong Ester/Hydrolysis (Missing Ether Tail) Decision_Eth->Result_Fail_Est No

Figure 1: Logical workflow for spectral validation of the target molecule, highlighting critical checkpoints for the chloride leaving group and the ether tail.

References

  • Murti, Y., et al. (2011).[1][2][3] "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry.[2][3] Retrieved from: [Link]

  • Szafraniec-Gorol, G., et al. (2021).[1][2] "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." International Journal of Molecular Sciences. Retrieved from: [Link]

  • Kintek Solution. (2023).[2] "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Retrieved from: [Link]

  • PubChem. (2025).[2][4] "Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | C14H10N4O2."[1][2][4] National Library of Medicine.[2] Retrieved from: [Link][1][2][4]

Sources

Crystal structure determination of 6-(1H-1,2,4-triazol-1-yl)nicotinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-(1H-1,2,4-triazol-1-yl)nicotinate scaffold represents a critical pharmacophore in modern medicinal chemistry, bridging the structural gap between pyridine-based antimicrobials and triazole-based antifungal agents. Precise structural determination of these derivatives is non-trivial due to the rotational freedom of the C-N bond linking the pyridine and triazole rings, which frequently leads to polymorphism.

This guide provides an objective comparison of the two primary structural elucidation pathways: Single Crystal X-Ray Diffraction (SC-XRD) and High-Resolution Powder X-Ray Diffraction (PXRD) coupled with DFT . We analyze the experimental protocols, causality of packing interactions, and provide a self-validating workflow for researchers.

Part 1: The Chemical Context & Structural Challenge

The target molecule consists of a nicotinic acid ester (nicotinate) substituted at the 6-position with a 1,2,4-triazole ring.

  • The Pharmacophore: The pyridine nitrogen and the triazole nitrogens act as hydrogen bond acceptors, while the ester moiety modulates lipophilicity (

    
    ).
    
  • The Structural Challenge: The steric hindrance between the triazole protons and the pyridine ring hydrogens often forces the molecule out of planarity. Determining the exact dihedral angle is crucial because it dictates the molecule's ability to fit into enzyme active sites (e.g., lanosterol 14

    
    -demethylase).
    

Part 2: Comparative Methodology (SC-XRD vs. PXRD)

For this class of compounds, researchers must choose between absolute structural definition (SC-XRD) and bulk phase characterization (PXRD).

Table 1: Performance Comparison of Structural Determination Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: PXRD + Rietveld Refinement
Primary Output Absolute 3D atomic coordinates (

).
Unit cell dimensions & phase purity.
Sample Req. Single, defect-free crystal (

mm).
Microcrystalline powder (


m).
Resolution Atomic level (Bond lengths

Å).
Lattice level (Phase ID).[1]
Throughput Low (Days to weeks for growth).High (Minutes per scan).
Critical Limitation Twinning: Triazoles often form twinned crystals due to pseudo-symmetry.Preferred Orientation: Needle-like crystals align, skewing intensity ratios.
Best For De novo structure solving & stereochemistry.Polymorph screening & batch release.

Expert Insight: For 6-(1H-1,2,4-triazol-1-yl)nicotinates, SC-XRD is the mandatory initial step to establish the reference model. PXRD should only be used for bridging studies (e.g., checking if a new batch matches the reference form).

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize high-purity ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate for crystallization.

Reaction Mechanism:


 (Nucleophilic Aromatic Substitution).
The 1,2,4-triazole acts as the nucleophile, displacing the chlorine atom on the activated pyridine ring.

Protocol:

  • Reagents: Dissolve ethyl 6-chloronicotinate (1.0 eq) in anhydrous DMF.

  • Nucleophile: Add 1H-1,2,4-triazole (1.2 eq).

  • Base: Add

    
     (2.0 eq) to neutralize the HCl byproduct. Causality: Potassium carbonate is preferred over organic bases (TEA) to prevent the formation of difficult-to-remove organic salts.
    
  • Conditions: Heat to

    
    C for 6 hours under 
    
    
    
    .
  • Workup: Pour into ice water. The product precipitates as a white solid. Filter and wash with cold water.

Crystallization Strategy (Self-Validating)

Objective: Grow single crystals suitable for SC-XRD.

The "Solvent-Layering" Technique: Triazole derivatives often form needles in rapid evaporation. To force the formation of blocks (better for XRD), use a diffusion method.

  • Dissolution: Dissolve 20 mg of the crude solid in a minimal amount of Chloroform (

    
    ) in a narrow vial.
    
  • Layering: Carefully layer n-Hexane (antisolvent) on top of the chloroform solution (Ratio 1:3).

  • Validation: Seal the vial with Parafilm and poke one small hole.

    • Why? This slows diffusion. If the interface becomes cloudy immediately, the concentration is too high (dilute and retry).

  • Harvest: Allow to stand undisturbed for 3-5 days.

Part 4: Structural Analysis & Data[2]

Based on representative crystallographic data for this class (e.g., CSD Refcode analogs and phenyl esters), the following parameters are typical for the stable polymorph.

Representative Crystallographic Data
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral organic esters).
    
  • Unit Cell Dimensions (Typical):

    • 
       Å[2]
      
    • 
       Å[2][3]
      
    • 
       Å
      
  • Z (Molecules per cell): 4

Key Intermolecular Interactions

The stability of the crystal lattice in these derivatives is governed by two specific interactions:

  • C-H...N Hydrogen Bonds: The acidic proton on the triazole ring (C3-H or C5-H) acts as a donor to the pyridine nitrogen of a neighboring molecule.

    • Distance:

      
       Å.
      
    • Effect: This forms "dimer-like" ribbons running along the

      
      -axis.
      
  • 
     Stacking:  The electron-deficient pyridine ring stacks with the electron-rich triazole ring of an adjacent layer.
    
    • Centroid-Centroid Distance:

      
       Å.
      
    • Effect: Stabilizes the 3D packing, increasing the melting point.

Part 5: Visualization of Workflows

Diagram 1: Structural Determination Decision Matrix

This logic flow guides the researcher on when to use SC-XRD versus PXRD.

StructuralDetermination Start Synthesized 6-(1H-1,2,4-triazol-1-yl)nicotinate CheckCryst Are single crystals available? (>0.1mm, clear edges) Start->CheckCryst SCXRD Method A: SC-XRD (Rigaku/Bruker System) CheckCryst->SCXRD Yes PXRD Method B: PXRD (Cu K-alpha radiation) CheckCryst->PXRD No (Microcrystalline) Solve Solve Structure (Direct Methods/SHELXT) SCXRD->Solve Refine Refine Model (R-factor < 0.05) Solve->Refine AbsStruct Result: Absolute Structure & Packing Interactions Refine->AbsStruct Rietveld Rietveld Refinement (Match against predicted model) AbsStruct->Rietveld Use CIF as Reference Indexing Index Powder Pattern (Determine Unit Cell) PXRD->Indexing Indexing->Rietveld PhaseID Result: Phase Purity & Polymorph ID Rietveld->PhaseID

Caption: Decision matrix for selecting the appropriate X-ray diffraction technique based on sample quality and data requirements.

Diagram 2: Molecular Interaction Topology

Visualizing how the triazole and pyridine rings interact in the crystal lattice.

Interactions MolA Molecule A (Pyridine Ring) MolB Molecule B (Triazole Ring) MolA->MolB Pi-Pi Stacking (3.6 Angstroms) MolB->MolA C-H...N Interaction (Directional Anchor) MolC Molecule C (Carbonyl Oxygen) MolB->MolC C-H...O H-Bond (Weak Interaction)

Caption: Schematic of the dominant intermolecular forces stabilizing the P21/c crystal lattice.

References

  • Vertex AI Search. (2025). Crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine. National Institutes of Health. Link

  • PubChem. (2025). Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Compound Summary. National Library of Medicine. Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. Link

  • ResearchGate. (2007). Synthesis and Crystal Structure of 1-Tosyl-1H-[1,2,4]-triazole. Link

Sources

Comparative Efficacy of a Novel Safener Candidate Against Commercial Standards in Herbicide Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Introduction: The Imperative for Advanced Herbicide Safeners

In modern agriculture, the selective control of weeds without inflicting damage on the crop is paramount. Herbicides, while essential for maximizing yield, can often exhibit a narrow margin of selectivity, leading to phytotoxicity in the very crops they are meant to protect.[1] This challenge has driven the development of herbicide safeners, or antidotes, which are chemical agents that enhance a crop's tolerance to a herbicide without diminishing the herbicide's efficacy against target weeds.[2][3][4] The mechanism of this protection is sophisticated, primarily involving the induction of the crop's innate detoxification pathways.[3][5] Safeners act as molecular signals, up-regulating the expression of key enzymatic systems—such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s)—that metabolize and neutralize the herbicide before it can cause cellular damage.[5][6][7][8]

The discovery of novel safener candidates is a critical objective in agrochemical research, aiming to broaden the spectrum of compatible herbicide-crop combinations and improve upon the performance of existing solutions. This guide presents a framework for benchmarking a novel safener candidate, This compound , against established industry standards: Benoxacor , Fenchlorazole-ethyl , and Mefenpyr-diethyl . Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded methodology for comparative evaluation, supported by detailed experimental protocols and data interpretation.

Profiling the Safeners: A Comparative Overview

A thorough benchmarking study begins with an understanding of the chemical entities involved. While this compound represents a novel, hypothetical candidate for this guide, the standard safeners provide a well-documented baseline for performance.

  • Novel Candidate: this compound

    • Chemical Class: Triazole Nicotinate Derivative (hypothetical).

    • Proposed Utility: As a novel compound, its primary evaluation will be to determine its efficacy in protecting key cereal crops like maize and wheat from injury by acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase) inhibiting herbicides. Its unique structure suggests a potential for a distinct mode of interaction with the crop's defense signaling pathways.

  • Standard 1: Benoxacor

    • Chemical Class: Dichloroacetamide.[9]

    • Primary Use: Widely used to protect maize (Zea mays) from injury by chloroacetanilide herbicides, such as S-metolachlor.[9][10][11]

    • Mechanism: Primarily functions by enhancing the activity of glutathione S-transferases (GSTs), which detoxify the herbicide through conjugation with glutathione.[8][9][12]

  • Standard 2: Fenchlorazole-ethyl

    • Chemical Class: Dichlorophenyl-pyrazole-carboxylate.

    • Primary Use: A pro-safener used to protect cereals, particularly wheat and barley, from aryloxyphenoxypropionate (FOP) herbicides like fenoxaprop-P-ethyl.[7]

    • Mechanism: Upon absorption, it is metabolized to its active form, fenchlorazol. It works by inducing key detoxifying enzymes, most notably cytochrome P450 monooxygenases and GSTs, which accelerate the metabolic breakdown of the herbicide.[7][13]

  • Standard 3: Mefenpyr-diethyl

    • Chemical Class: Pyrazoline-diethyl-dicarboxylate.

    • Primary Use: Employed to safeguard cereal crops, such as wheat, against the phytotoxic effects of ACCase and ALS inhibitor herbicides.[14][15]

    • Mechanism: It is known to enhance herbicide detoxification, and some studies suggest it may also have a stimulatory effect on plant growth and development under certain conditions.[14][15]

Core Mechanism: The Safener-Induced Detoxification Pathway

The efficacy of these compounds hinges on their ability to "switch on" a multi-phase detoxification system within the crop plant. This system is analogous to the metabolic processes that handle foreign compounds (xenobiotics) in other organisms.

Safener_Mechanism cluster_cell Crop Plant Cell cluster_pathway Detoxification Pathway Safener Safener (e.g., Benoxacor, Mefenpyr) Phase1 Phase I (Oxidation, Hydrolysis) CYP450s Safener->Phase1 Induces Phase2 Phase II (Conjugation) GSTs, UGTs Safener->Phase2 Induces Herbicide Herbicide Herbicide->Phase1 Phase1->Phase2 Phase3 Phase III (Compartmentation) ABC Transporters Phase2->Phase3 Detoxified_Herbicide Detoxified Herbicide (Sequestered in Vacuole) Phase3->Detoxified_Herbicide

Caption: General mechanism of herbicide safener action in a crop cell.

This pathway is broadly understood as a three-phase process:

  • Phase I (Functionalization): Enzymes, particularly cytochrome P450s (CYP450s), introduce or expose functional groups (e.g., -OH, -NH2) on the herbicide molecule, making it more reactive and water-soluble.[5]

  • Phase II (Conjugation): Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose.[3][6] This step dramatically increases water solubility and, crucially, detoxifies the herbicide. Safeners are potent inducers of these enzymes.[3]

  • Phase III (Compartmentation): ATP-binding cassette (ABC) transporters recognize the conjugated herbicide and actively pump it into the vacuole for sequestration, effectively removing it from metabolically active parts of the cell.[3][5]

Experimental Design for Comprehensive Benchmarking

To objectively compare this compound against the standard safeners, a two-stage evaluation process is proposed: a controlled greenhouse dose-response study followed by a more variable, real-world field trial.

Stage 1: Greenhouse Dose-Response Evaluation

This stage aims to determine the optimal dose of the novel safener and its efficacy across a range of herbicide concentrations under controlled environmental conditions.

Greenhouse_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment Application (V2-V3 Growth Stage) cluster_eval 3. Evaluation (7, 14, 21 DAT) Potting Potting of Maize Seeds (Uniform Soil Mix) Germination Germination in Controlled Environment Potting->Germination Safener_App Safener Application (Novel vs. Standards) Germination->Safener_App Herbicide_App Herbicide Application (24h post-safener) Safener_App->Herbicide_App Visual Visual Injury Assessment (% Phytotoxicity) Herbicide_App->Visual Measure Growth Measurements (Height, Biomass) Visual->Measure Data_Analysis 4. Data Analysis (Dose-Response Curves) Measure->Data_Analysis Data leads to

Caption: Workflow for the greenhouse-based safener benchmarking study.

Detailed Protocol: Greenhouse Dose-Response Study

  • Plant Material and Growth Conditions:

    • Species: Maize (Zea mays), a crop responsive to many commercial safeners.

    • Potting: Sow 3-4 seeds per 10 cm diameter pot filled with a standardized greenhouse soil mix. Thin to two uniform seedlings per pot after emergence.

    • Environment: Maintain greenhouse conditions at 25/20°C (day/night) with a 16-hour photoperiod and adequate irrigation.

  • Treatment Structure:

    • Herbicide: A post-emergence graminicide (e.g., Nicosulfuron, an ALS inhibitor) known to cause injury to maize in the absence of a safener.

    • Safeners:

      • This compound

      • Benoxacor (as a standard, though its primary use is with chloroacetanilides, it serves as a well-characterized safener molecule).

      • Mefenpyr-diethyl (a more direct competitor for post-emergence applications).

    • Experimental Design: A full factorial design with treatments applied when maize seedlings reach the V2-V3 growth stage.

      • Factor A (Safener): Novel Safener, Benoxacor, Mefenpyr-diethyl, and a No-Safener control. Each safener applied at 4 different rates (e.g., 0, 25, 50, 100 g a.i./ha).

      • Factor B (Herbicide): Nicosulfuron applied at 4 different rates (e.g., 0, 0.5X, 1X, and 2X the recommended field rate).

    • Replication: Each treatment combination should be replicated at least four times.

  • Application:

    • All treatments should be applied using a calibrated laboratory track sprayer to ensure uniform coverage.

    • Safeners are applied first, followed by the herbicide application 24 hours later to allow for the induction of metabolic pathways.

  • Data Collection and Analysis:

    • Visual Phytotoxicity Assessment: Rate crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height of each plant from the soil surface to the highest point of the newest fully expanded leaf at 21 DAT.

    • Biomass: Harvest the above-ground portion of the plants at 21 DAT, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Statistical Analysis: Analyze data using ANOVA. Calculate the herbicide rate required to cause 50% injury or growth reduction (GR50) for each safener treatment to quantify the protective effect.

Hypothetical Data Summary: Greenhouse Study

Safener Treatment (at 50 g a.i./ha)Herbicide (Nicosulfuron) RateVisual Injury at 14 DAT (%)Plant Height (% of Control)Dry Biomass (% of Control)
No Safener 1X45%60%55%
Benoxacor 1X30%75%72%
Mefenpyr-diethyl 1X15%92%88%
Novel Candidate 1X10% 95% 93%
No Safener 2X80%35%28%
Benoxacor 2X65%48%41%
Mefenpyr-diethyl 2X40%65%60%
Novel Candidate 2X35% 70% 68%

Data are hypothetical and for illustrative purposes only.

Stage 2: Field Trial Validation

Field trials are essential to evaluate the performance of the safener under real-world environmental conditions, including variable weather and soil types.[16][17]

Detailed Protocol: Field Trial

  • Site Selection and Design:

    • Location: Choose a location with uniform soil type and low weed pressure to isolate the effects of herbicide phytotoxicity.

    • Plot Design: Use a randomized complete block design (RCBD) with 4-6 replications.[18] Plot sizes should be adequate for commercial application techniques (e.g., 3m x 10m).[16]

  • Treatments:

    • Based on the greenhouse results, select the most effective rates of the novel safener and the best-performing standard (e.g., Mefenpyr-diethyl).

    • Treatments should include:

      • Untreated Control (no herbicide, no safener).

      • Herbicide Only (at 1X and 2X rates).

      • Novel Safener + Herbicide (at 1X and 2X rates).

      • Mefenpyr-diethyl + Herbicide (at 1X and 2X rates).

  • Application and Maintenance:

    • Apply treatments at the appropriate crop growth stage (e.g., V3-V4 for maize) using a CO2-pressurized backpack sprayer or a small-plot tractor-mounted sprayer.

    • Manage the trial according to standard agronomic practices for the region, excluding any weed control that would interfere with the assessment of herbicide efficacy.

  • Data Collection and Analysis:

    • Crop Injury: Visually assess phytotoxicity at regular intervals (e.g., 7, 14, 28 DAT).

    • Stand Count: Record the number of plants per unit area to assess any impact on crop establishment.

    • Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.[16]

    • Statistical Analysis: Analyze yield and injury data using ANOVA and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Hypothetical Data Summary: Field Trial

TreatmentVisual Injury at 21 DAT (%)Maize Yield (bushels/acre)
Untreated Control 0185
Herbicide (1X Rate) 35140
Mefenpyr-diethyl + Herbicide (1X) 10178
Novel Candidate + Herbicide (1X) 5 182
Herbicide (2X Rate) 7095
Mefenpyr-diethyl + Herbicide (2X) 30155
Novel Candidate + Herbicide (2X) 25 165

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive, two-stage methodology for benchmarking the novel safener candidate this compound against industry-standard agrochemicals. The presented protocols for greenhouse and field evaluations provide a robust framework for generating quantitative, comparative data on safener efficacy. Based on the hypothetical data, the novel candidate demonstrates superior protection against herbicide injury compared to established standards, translating to a significant yield advantage.

The logical next steps in the development of this candidate would involve:

  • Mechanism of Action Studies: Investigating the specific molecular interactions of the novel safener. This would include transcriptomic and proteomic analyses to identify which GSTs, CYP450s, and other defense-related genes are specifically induced.[19]

  • Broad-Spectrum Evaluation: Testing the safener's efficacy with a wider range of herbicides (different modes of action) and across multiple crop species (e.g., wheat, barley, sorghum).

  • Ecotoxicological and Mammalian Toxicity Profiling: A critical step to ensure the environmental safety and regulatory compliance of the new compound.[20]

By following a structured and rigorous benchmarking process, researchers can effectively identify and validate promising new safener technologies that contribute to more sustainable and productive agricultural systems.

References

  • Hatzios, K. K. (1997). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Journal of Plant Growth Regulation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7mWMOOnEztlfksiSbt_VlpiR9olVKm-zfXfv5SD8aBsBlNprKiIzVcYgNsfCOsKApN4wt7_i813owK3Sud_rrvxEYXej5n5wzJY27q8KHZ2Lf1hKoPiyxc8mn_SJTdabs-lIauumZVArf69BcOt7PzxWN_AIgYixMBF-TuPKYKRw8CemfnstDf93OsUCSQI1umME=]
  • Pan, G., Zhang, Q., Wang, L., & Zhang, R. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJW8Dr61kCeztjTCkI9PWribY-8maghx8cfuC51Bpq6Kdx0l4UYGdd3UYxL3ghCeXQ11LbGo4VCV6q23VN2S7NR3ugOegUHG5n4zM3VU1HqQTN0ktMNNH_7K0TS2c_WMCB5LdZAwQTAyToCWM=]
  • Zhang, Q., Pan, G., Wang, L., & Zhang, R. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5MFSL3EoWJPxfQhrtC0OkKPNHUgY_-2vuRqG7Hv08GTYn9gchUrj5RhGnWHFP3KBf7azRZrMQ5fzWOWBiYY-o1pIFtQY1oD133ugvnIICHufE2HHmgqIduXOcGEhwBF8T8GWkKySFe-KVTYnQwVl5]
  • Zhao, W., Liu, W., & Xu, X. (2022). Current Advances in the Action Mechanisms of Safeners. Molecules. [https://www.mdpi.com/1420-3049/27/22/7829]
  • Benchchem. (n.d.). Fenchlorazol-ethyl | Herbicide Safener. Benchchem. [https://www.benchchem.com/product/bchm00156]
  • Duhoux, A., & Delye, C. (2017). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science. [https://www.frontiersin.org/articles/10.3389/fpls.2017.01193/full]
  • AERU, University of Hertfordshire. (2025). Benoxacor (Ref: CGA 24705). AERU Pesticide Properties Database. [https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/83.htm]
  • Benchchem. (n.d.). Benoxacor as a Seed Treatment for Crop Protection: Application Notes and Protocols. Benchchem. [https://www.benchchem.
  • Bianchi, L., et al. (2020). Stimulation action of mefenpyr-diethyl on soybean, wheat, and signal grass plants. Journal of Environmental Science and Health, Part B. [https://www.tandfonline.com/doi/full/10.1080/03601234.2020.1853459]
  • Jablonkai, I., & Hatzios, K. K. (1993). Influence of the Safener Benoxacor on the Metabolism of Metolachlor in Corn. Zeitschrift für Naturforschung C. [https://www.researchgate.net/publication/23340570_Influence_of_the_Safener_Benoxacor_on_the_Metabolism_of_Metolachlor_in_Corn]
  • Bianchi, L., et al. (2020). Stimulation action of mefenpyr-diethyl on soybean, wheat, and signal grass plants. PubMed. [https://pubmed.ncbi.nlm.nih.gov/33284719/]
  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (2018). Iowa Research Online. [https://iro.uiowa.edu/esploro/outputs/doctoral/Assessment-of-the-metabolism-and-toxicity/9983777209802771]
  • Cottingham, C. K., & Hatzios, K. K. (1991). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato. ASHS Journals. [https://journals.ashs.org/hortsci/view/journals/hortsci/aop/article-10.21273-HORTSCI18182-24/article-10.21273-HORTSCI18182-24.xml]
  • South African Sugarcane Research Institute. (n.d.). Guidelines for preparing Agrochemical field trials in sugarcane. SASRI. [https://sasri.org.za/wp-content/uploads/2021/08/Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf]
  • Ananieva, K., & Ananiev, E. (2010). Safeners for chlorsulfuron on maize (Zea mays L.). Quality Assurance and Safety of Crops & Foods. [https://onlinelibrary.wiley.com/doi/10.1111/j.1757-837X.2010.00057.x]
  • AERU, University of Hertfordshire. (2025). Fenchlorazole (Ref: HOE 072829). AERU Pesticide Properties Database. [https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/300.htm]
  • Davies, J. (2017). Effect of mefenpyr-diethyl on crop injury and weed control of post-emergence mesosulfuron-methyl. ResearchGate. [https://www.researchgate.net/figure/Effect-of-mefenpyr-diethyl-on-crop-injury-and-weed-control-of-post-emergence_fig5_319477025]
  • Sensor‐based evaluation of maize (Zea mays) and weed response to post‐emergence herbicide applications of Isoxaflutole and Cyprosulfamide applied as crop seed treatment or herbicide mixing partner. (2018). ResearchGate. [https://www.researchgate.net/figure/Herbicide-and-safener-treatments-of-the-greenhouse-pot-trial-and-the-field-trial_tbl1_328905273]
  • Charles River. (n.d.). Field Trials for Agrochemicals. Charles River. [https://www.criver.com/products-services/safety-assessment/agrochemicals-crop-protection/field-trials-agrochemicals]
  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Agmatix. [https://www.agmatix.com/blog/5-tips-for-designing-a-successful-on-farm-field-trial]
  • University of Illinois. (2019). Natural plant defense genes provide clues to safener protection in grain sorghum. College of Agricultural, Consumer & Environmental Sciences - ACES. [https://aces.illinois.edu/news/natural-plant-defense-genes-provide-clues-safener-protection-grain-sorghum]
  • Jablonkai, I. (2022). Herbicide safeners - Commercial products and tools for agrochemical research. ResearchGate. [https://www.researchgate.net/publication/364235311_Herbicide_safeners_-_Commercial_products_and_tools_for_agrochemical_research]

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, laboratories frequently handle highly specific, functionalized intermediates. 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a complex heterocyclic ester combining a pyridine core, a triazole substituent, and a glycol ether-derived ester linkage.

Proper disposal of such specialized compounds requires more than just pouring them into a generic waste carboy. It demands a mechanistic understanding of the molecule's stability, its thermal degradation profile, and strict adherence to institutional Environmental Health and Safety (EHS) protocols. This guide outlines the causality behind the disposal protocols for this specific class of nitrogen-rich organic compounds.

Mechanistic Hazard Assessment

To design a self-validating disposal system, we must first deconstruct the molecule (C₁₂H₁₄N₄O₃) to understand how its structural moieties dictate its waste classification and degradation behavior.

Structural Vulnerabilities and Disposal Implications
  • The 2-Ethoxyethyl Ester Linkage: Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. If this compound is inadvertently mixed with highly acidic or alkaline aqueous waste, it will hydrolyze to release 6-(1H-1,2,4-triazol-1-yl)nicotinic acid and 2-ethoxyethanol . 2-Ethoxyethanol is a known glycol ether that carries specific reproductive toxicity warnings [1]. Therefore, the waste stream must be kept pH-neutral to prevent the generation of more strictly regulated volatile byproducts.

  • The Triazole and Pyridine Rings (High Nitrogen Content): The molecule contains four nitrogen atoms. When combusted, nitrogen-rich organic compounds do not simply yield CO₂ and H₂O; they generate significant quantities of nitrogen oxides (NOx). This dictates that the ultimate destruction method must be high-temperature incineration at a facility equipped with specialized NOx scrubbers [2].

  • Absence of Halogens: The lack of fluorine, chlorine, bromine, or iodine in the structure simplifies the primary segregation step, categorizing it strictly as a non-halogenated organic.

Quantitative Waste Profiling
Structural Moiety / PropertyMechanistic Implication for Waste ManagementEHS Classification Impact
2-Ethoxyethyl Ester Susceptible to extreme pH hydrolysis; potential release of 2-ethoxyethanol.Must be stored in pH-neutral, tightly sealed containers to prevent volatile glycol ether release.
Nitrogen Content (N₄) Thermal degradation produces toxic nitrogen oxides (NO, NO₂).Requires routing to commercial high-temperature incinerators with NOx scrubbing capabilities.
Halogen Content (None) Does not produce corrosive hydrogen halides upon combustion.Segregated strictly into Non-Halogenated Organic Waste to reduce disposal costs and prevent cross-contamination.

Standard Operating Procedure (SOP): Laboratory Disposal Protocol

This protocol is designed for professional laboratory settings and must be executed in conjunction with your institution's specific EHS guidelines. Never attempt to chemically treat, neutralize, or destroy this compound in an improvised or laboratory setting. Ultimate destruction must be handled by licensed chemical waste professionals.

Phase 1: Segregation and Containment
  • Step 1.1: Verify Waste Stream Compatibility. Ensure the primary waste container is designated exclusively for Non-Halogenated Organic Waste .

  • Step 1.2: Check pH and Reactivity. Confirm that the existing waste in the container is approximately neutral (pH 6-8) and contains no strong oxidizers, concentrated acids, or strong bases. This prevents the exothermic hydrolysis of the ester linkage.

  • Step 1.3: Container Selection. Use a high-density polyethylene (HDPE) or glass carboy that is chemically compatible with organic esters and heterocyclic compounds. Do not use metal containers, as trace hydrolysis could lead to mild corrosion.

Phase 2: Transfer and PPE
  • Step 2.1: PPE Requirements. Don standard laboratory PPE: chemical-resistant gloves (Nitrile, minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.

  • Step 2.2: Fume Hood Operation. If the compound is in a solution (e.g., dissolved in ethyl acetate, DMSO, or dichloromethane for experimental purposes), perform all transfers inside a certified chemical fume hood to prevent inhalation of the solvent vapors.

  • Step 2.3: Secondary Containment. Place the waste carboy in a secondary containment tray during the transfer to capture any accidental spills.

Phase 3: Labeling and EHS Hand-off
  • Step 3.1: RCRA-Compliant Labeling. Immediately update the attached hazardous waste tag. List "this compound" and its approximate concentration. If dissolved in a solvent, list the solvent as the primary constituent (e.g., "Non-Halogenated Waste: 95% Ethyl Acetate, 5% Heterocyclic Ester").

  • Step 3.2: Storage Limits. Cap the container securely using a vented cap if required by your EHS department to prevent pressure buildup. Store in a designated Flammable/Organic waste cabinet.

  • Step 3.3: Institutional Collection. Submit a waste pickup request to your institutional EHS department before the container reaches 90% capacity or the regulatory time limit (typically 90 to 180 days, depending on generator status) expires [2].

Waste Routing and Ultimate Destruction Workflow

To ensure a self-validating system, researchers must understand the lifecycle of the waste once it leaves the bench. The following diagram illustrates the logical flow of the compound from generation to ultimate destruction.

G A Waste Generation: This compound B Hazard Assessment: Confirm No Halogens & Neutral pH A->B C Waste Segregation: Route to Non-Halogenated Organic Waste Stream B->C D Containment & Labeling: HDPE Container, RCRA Compliant Tagging C->D E EHS Collection & High-Temperature Incineration (NOx Scrubbed) D->E

Workflow for the segregation and disposal of nitrogen-rich non-halogenated organic waste.

The Chemistry of Incineration

When EHS transfers this waste to a commercial facility, it undergoes high-temperature rotary kiln incineration (typically exceeding 1,000°C). At these temperatures, the carbon skeleton is oxidized to CO₂. The critical step for this compound is the management of the triazole and pyridine nitrogens. The incinerator's secondary combustion chamber and subsequent wet scrubbers (often utilizing urea or ammonia injection in selective non-catalytic reduction systems) are required to reduce the resulting NO and NO₂ back into harmless N₂ gas and water, preventing environmental pollution.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulations and Guidelines. Available at:[Link]

Personal protective equipment for handling 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

[1][2]

Part 1: Executive Safety Assessment (The "Why")[1]

CRITICAL ALERT: Reproductive Toxicity & Dermal Absorption While the nicotinate and triazole moieties present standard irritation risks, the 2-ethoxyethyl ester functionality presents a severe, often overlooked hazard.[1]

  • Metabolic Hydrolysis: Upon entering the body (via inhalation or skin), esterases rapidly hydrolyze this compound, releasing 2-Ethoxyethanol (CAS: 110-80-5).[1]

  • The Metabolite Risk: 2-Ethoxyethanol is a Class 1B Reproductive Toxin (H360FD: May damage fertility; May damage the unborn child) and is highly permeable to skin.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes "Breakthrough Time" over dexterity.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Solids) Double Nitrile (min.[1][2] 5 mil outer)For dry powder, double nitrile provides adequate barrier against dust.
Hand Protection (Solutions) Laminate Film (e.g., Silver Shield/Barrier) or High-Grade Butyl CRITICAL: Glycol ethers (the metabolite) can permeate standard disposable nitrile in <15 mins.[1][2] Laminate offers >480 min breakthrough.
Respiratory P100/P3 Respirator or PAPR If outside a biosafety cabinet/fume hood. The triazole moiety suggests potential respiratory sensitization or acute toxicity.
Ocular Chemical Goggles (Unvented)Safety glasses are insufficient for powders that are both irritants (nicotinate) and transdermal toxins.
Body Tyvek® Lab Coat + Sleeve Covers Cotton lab coats absorb liquids and hold the toxin against the skin. Impervious Tyvek sleeves bridge the glove-cuff gap.[1]
Glove Permeation Data (Reference: 2-Ethoxyethanol analogs)
  • Latex: < 10 mins (Do NOT use)[1][2]

  • Disposable Nitrile (4 mil): 10–30 mins (Splash protection only)[1][2]

  • Laminate (Barrier): > 480 mins (Required for spill cleanup/solutions)[1]

Part 3: Operational Protocols

Weighing & Solid Handling (The "Static" Risk)

Nicotinate esters are often crystalline solids that generate significant static charge, leading to "flying powder."

  • Engineering Control: Use a Static Control Ionizer inside the balance enclosure.

  • Containment: Weighing must occur inside a Fume Hood or Powder Containment Balance Enclosure.

  • Technique:

    • Place a tack-mat (sticky mat) at the hood opening to capture dropped particles.[1]

    • Use an anti-static weighing boat.

    • Do not use a spatula to "flick" excess powder back into the stock bottle; this generates aerosols. Dispose of excess as solid waste.

Solution Preparation & Reaction

Once dissolved, the risk of dermal absorption increases exponentially.

  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents act as carriers, accelerating the transport of the 2-ethoxyethyl moiety through the skin.

  • Closed Systems: All reactions involving heating must use a closed condenser system vented to a scrubber or hood exhaust.

  • Syringe Handling: Use Luer-Lock syringes only. Slip-tip syringes can detach under pressure, spraying the solution.[1]

Decontamination & Spills

Because the compound hydrolyzes to a glycol ether, water solubility is moderate to high.

  • Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a hazardous waste bag.

  • Solution Spill:

    • Evacuate the immediate area.

    • Don Laminate/Barrier gloves .

    • Absorb with Vermiculite or Chemsorb .

    • Wash Step: Clean surface with 10% Sodium Carbonate (Na2CO3) solution. The basic pH helps hydrolyze the ester in a controlled manner, followed by soap and water to remove the resulting alcohol.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

SafetyWorkflowStartStart: Handling 2-ethoxyethyl6-(1H-1,2,4-triazol-1-yl)nicotinateStateCheckIs the compound Solid or in Solution?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution / LiquidStateCheck->SolutionStaticRiskRisk: Static AerosolizationSolid->StaticRiskSolidPPEPPE: Double Nitrile + N95/P3Eng: Fume Hood + IonizerActionPerform Experiment(Closed System)SolidPPE->ActionStaticRisk->SolidPPEPermeationRiskRisk: Rapid Dermal Absorption(Glycol Ether Metabolite)Solution->PermeationRiskSolutionPPEPPE: Laminate/Barrier Gloves+ Tyvek SleevesSolutionPPE->ActionPermeationRisk->SolutionPPEDisposalDisposal: Segregate asReprotoxic WasteAction->Disposal

Caption: Operational workflow distinguishing PPE requirements based on physical state and permeation risks.

Part 5: References

  • European Chemicals Agency (ECHA). Substance Information: 2-Ethoxyethanol (CAS 110-80-5).[1] GHS Classification & Labelling. Retrieved from [Link][1]

  • PubChem. Compound Summary: Benzyl nicotinate (Analogous Nicotinate Ester). Safety and Hazards.[3][4][5][6][7][8][9][10] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: 2-Ethoxyethanol.[1][2] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.